molecular formula C24H25N3O3 B148622 ML191

ML191

Número de catálogo: B148622
Peso molecular: 403.5 g/mol
Clave InChI: WWJKJCDOYFKZBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ML-191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), identified through a high-throughput screen of approximately 300,000 compounds . This receptor is implicated in various physiological and pathophysiological processes, including inflammatory pain, neuropathic pain, metabolic disorders, bone development, and cancer . ML-191 inhibits lysophosphatidylinositol (LPI)-induced GPR55 signaling with an EC50 of 1.076 µM in U2OS cells overexpressing GPR55 . It effectively blocks LPI-stimulated ERK1/2 phosphorylation, demonstrating an IC50 of 328 nM . Furthermore, at a concentration of 30 µM, ML-191 inhibits receptor-dependent translocation of PKCβII . A significant feature of ML-191 is its high selectivity; it shows no agonism or antagonism against related receptors such as GPR35, CB1, or CB2 at concentrations up to 20 µM . This makes it a valuable pharmacological tool for deconvoluting the complex signaling pathways of the endocannabinoid system and specifically probing the biological roles of GPR55 . The compound is provided with a purity of ≥98% and is intended for research purposes only. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-7-9-19(10-8-17)24(13-14-24)22(28)26-15-11-20(12-16-26)27-23(29)30-21(25-27)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJKJCDOYFKZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML191: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] Initially identified through high-throughput screening, this small molecule has emerged as a critical tool for elucidating the physiological and pathophysiological roles of GPR55, a receptor implicated in a range of processes including pain, inflammation, and cancer.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: GPR55 Antagonism

The primary mechanism of action of this compound is the competitive inhibition of the GPR55 receptor.[1][2] GPR55 is activated by the endogenous ligand lysophosphatidylinositol (LPI).[4] this compound binds to the receptor, preventing LPI-induced activation and the subsequent initiation of intracellular signaling cascades.[1][2]

Quantitative Data Summary

The antagonist potency and downstream inhibitory effects of this compound have been quantified in various cellular assays. The following tables summarize the key quantitative data.

ParameterValueCell LineAssay DescriptionReference
GPR55 Antagonist Activity
IC₅₀160 nMU2OSβ-arrestin recruitment assay[1]
IC₅₀1.08 ± 0.03 µMU2OSβ-arrestin trafficking assay (LPI-induced)[2]
Inhibition of Downstream Signaling
IC₅₀328 nMU2OSLPI-induced ERK1/2 phosphorylation
IC₅₀0.4 ± 0.1 µMU2OSLPI-mediated ERK1/2 phosphorylation[2]

Signaling Pathways Modulated by this compound

GPR55 activation by LPI initiates a cascade of intracellular events. This compound, by blocking this initial step, effectively inhibits these downstream pathways. The primary signaling axis affected involves the activation of Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. This culminates in the activation of key downstream effectors, including Protein Kinase C (PKC) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPI LPI GPR55 GPR55 LPI->GPR55 Activates G_protein Gαq / Gα12/13 GPR55->G_protein Activates This compound This compound This compound->GPR55 Inhibits PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates PKC PKCβII PLC->PKC Activates ERK ERK1/2 RhoA->ERK Activates Transcription Gene Transcription (Proliferation, etc.) PKC->Transcription ERK->Transcription

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. The detailed methodologies for these are outlined below.

β-Arrestin Recruitment/Translocation Assay

This assay is a primary method for quantifying the antagonist activity of compounds at G protein-coupled receptors.

Objective: To determine the ability of this compound to inhibit LPI-induced recruitment of β-arrestin to the GPR55 receptor.

Methodology:

  • Cell Culture: U2OS cells stably co-expressing GPR55 and a green fluorescent protein (GFP)-tagged β-arrestin-2 are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin, and streptomycin.

  • Compound Preparation: this compound is serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a range of concentrations.

  • Assay Procedure:

    • Cells are seeded into 96- or 384-well microplates and incubated overnight.

    • The cells are washed with assay buffer.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.[2]

    • The GPR55 agonist, LPI (typically at its EC₈₀ concentration, e.g., 10 µM), is then added to the wells.[2]

    • The plate is incubated for 40 minutes at room temperature to allow for β-arrestin translocation.[2]

  • Imaging and Analysis:

    • Cells are fixed with 4% paraformaldehyde.[2]

    • High-content imaging is used to visualize the redistribution of GFP-β-arrestin from the cytoplasm to the plasma membrane.

    • Image analysis software is used to quantify the degree of translocation.

    • The IC₅₀ value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Beta_Arrestin_Workflow start Start cell_culture Culture U2OS cells expressing GPR55 and GFP-β-arrestin start->cell_culture seeding Seed cells into microplate cell_culture->seeding pre_incubation Pre-incubate with this compound (15 min) seeding->pre_incubation stimulation Stimulate with LPI (40 min) pre_incubation->stimulation fixation Fix cells with paraformaldehyde stimulation->fixation imaging High-content imaging fixation->imaging analysis Quantify translocation and calculate IC₅₀ imaging->analysis end End analysis->end

Caption: Workflow for the β-arrestin translocation assay.
LPI-Induced ERK1/2 Phosphorylation Assay

This assay measures the inhibition of a key downstream signaling event following GPR55 activation.

Objective: To quantify the ability of this compound to inhibit the LPI-induced phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Starvation: U2OS cells overexpressing GPR55 are cultured as described above. Prior to the assay, cells are serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.[5]

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • LPI Stimulation: Cells are then stimulated with LPI for a time determined to induce maximal ERK1/2 phosphorylation (e.g., 25 minutes).[6]

  • Cell Lysis: Following stimulation, cells are lysed on ice with a buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-ERK1/2:

    • Western Blotting: Cell lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Densitometry is used to quantify the p-ERK1/2 to total ERK1/2 ratio.[5]

    • ELISA-based assays (e.g., AlphaLISA): These assays provide a higher-throughput method for detecting p-ERK1/2 in cell lysates.

  • Data Analysis: The concentration-response data for the inhibition of ERK1/2 phosphorylation by this compound is used to calculate the IC₅₀ value.

PKCβII Translocation Assay

This assay visualizes the inhibition of another important downstream effector of GPR55 signaling.

Objective: To assess the effect of this compound on the LPI-induced translocation of PKCβII to the plasma membrane.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding a PKCβII-GFP fusion protein and a plasmid for wild-type GPR55.[2]

  • Compound Treatment: Cells are pre-incubated with this compound or vehicle.

  • LPI Stimulation: Cells are stimulated with LPI to induce the translocation of PKCβII-GFP from the cytosol to the plasma membrane.

  • Imaging and Analysis:

    • Live-cell or fixed-cell imaging is performed using fluorescence microscopy.

    • The recruitment of PKCβII-GFP to the plasma membrane is observed and can be quantified by measuring the change in fluorescence intensity at the membrane versus the cytosol.

Conclusion

This compound serves as a highly selective and potent antagonist of the GPR55 receptor. Its mechanism of action is centered on the direct inhibition of receptor activation, leading to the suppression of downstream signaling pathways involving ERK1/2 and PKCβII. The quantitative data and experimental protocols detailed in this guide provide a comprehensive understanding of this compound's molecular pharmacology, establishing its utility as a critical research tool for investigating the biology of GPR55.

References

ML191: A Selective GPR55 Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 55 (GPR55) has emerged as a novel and intriguing therapeutic target implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. The deorphanization of this receptor and the subsequent identification of its endogenous and synthetic ligands have paved the way for the development of selective modulators to probe its function and therapeutic potential. This technical guide provides an in-depth overview of ML191, a potent and selective antagonist of GPR55. We will delve into its pharmacological properties, the signaling pathways it modulates, and detailed protocols for key experiments utilized in its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on GPR55 and its associated therapeutic areas.

Introduction to GPR55

GPR55 is a class A G-protein coupled receptor that was initially identified through genomic screening. While it shares some sequence homology with cannabinoid receptors CB1 and CB2, it is phylogenetically distinct and possesses a unique pharmacological profile. The endogenous lipid mediator lysophosphatidylinositol (LPI) is a well-established agonist of GPR55. Upon activation, GPR55 couples to various G proteins, including Gq, G12, and G13, to initiate a cascade of downstream signaling events.[1] These pathways involve the activation of RhoA, phospholipase C (PLC), and the mobilization of intracellular calcium, ultimately leading to the activation of transcription factors and modulation of cellular processes. The diverse signaling outputs of GPR55 underscore its potential as a multifaceted drug target.

This compound: A Selective GPR55 Antagonist

This compound is a small molecule antagonist of GPR55 identified through a high-throughput screening campaign.[2] It belongs to a piperadinyloxadiazolone chemical scaffold.[2] Extensive in vitro characterization has demonstrated its high potency and selectivity for GPR55 over other related receptors, making it an invaluable tool for elucidating the physiological roles of GPR55.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through various in vitro functional assays. The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound at GPR55

Assay TypeCell LineAgonistIC50 (µM)Reference
β-arrestin TranslocationU2OSLPI1.08 ± 0.03[3]
β-arrestin TranslocationU2OSML186Not Reported[3]
ERK1/2 PhosphorylationU2OSLPI0.4 ± 0.1[3]
PKCβII TranslocationHEK293LPIInhibits at 10-30 µM[3]
β-arrestin TranslocationU2OSLPI1.08 ± 0.10[4]

Table 2: Selectivity Profile of this compound

TargetAssay TypeActivityIC50/EC50 (µM)Fold Selectivity vs. GPR55Reference
GPR55 Antagonist Antagonist 1.08 - [4]
CB1AgonistInactive>32>30x[4]
CB1AntagonistWeak Antagonist17.7~16x[4]
CB2AgonistInactive>32>30x[4]
CB2AntagonistInactive>32>30x[4]
GPR35AgonistInactive>32>30x[4]
GPR35AntagonistInactive>32>30x[4]

GPR55 Signaling Pathways

Activation of GPR55 by an agonist like LPI initiates a complex network of intracellular signaling cascades. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathways are depicted below.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Blocks Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 beta_arrestin β-arrestin GPR55->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 RhoA->ERK Ca2 [Ca²⁺]i IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC PKC->ERK nucleus Nucleus ERK->nucleus Gene Transcription beta_arrestin->ERK

Caption: GPR55 Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize this compound as a GPR55 antagonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation and subsequent desensitization.

Experimental Workflow:

B_Arrestin_Workflow start Start cell_culture Culture U2OS cells stably co-expressing GPR55 and β-arrestin-GFP start->cell_culture seeding Seed cells into 384-well plates (e.g., 5,000-20,000 cells/well) cell_culture->seeding incubation1 Incubate overnight at 37°C, 5% CO₂ seeding->incubation1 compound_addition Add this compound (or vehicle) at desired concentrations incubation1->compound_addition incubation2 Incubate for 30 minutes at 37°C compound_addition->incubation2 agonist_addition Add LPI (agonist) at EC₈₀ concentration (e.g., 10 µM) incubation2->agonist_addition incubation3 Incubate for 60-90 minutes at 37°C agonist_addition->incubation3 imaging Acquire images using a high-content imaging system incubation3->imaging analysis Quantify β-arrestin-GFP translocation to the plasma membrane imaging->analysis end End analysis->end

Caption: β-Arrestin Recruitment Assay Workflow.

Detailed Methodology:

  • Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin-2-GFP are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and appropriate selection antibiotics (e.g., G418 for GPR55 and blasticidin for β-arrestin-2-GFP) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 384-well, black-walled, clear-bottom microplates at a density of 5,000-20,000 cells per well in 40 µL of culture medium. Plates are incubated overnight.

  • Compound Preparation: this compound is serially diluted in an appropriate vehicle (e.g., DMSO) and then further diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Antagonist Incubation: 10 µL of the diluted this compound or vehicle is added to the wells, and the plate is incubated for 30 minutes at 37°C.

  • Agonist Stimulation: 10 µL of LPI (agonist) at a final concentration corresponding to its EC₈₀ (e.g., 10 µM) is added to the wells.

  • Incubation: The plate is incubated for 60-90 minutes at 37°C.

  • Imaging and Analysis: The plate is imaged using a high-content imaging system. The translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane is quantified using appropriate image analysis software. The IC₅₀ value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the GPR55 signaling cascade.

Detailed Methodology:

  • Cell Culture and Starvation: U2OS cells stably expressing GPR55 are grown to 80-90% confluency in 6-well plates. Prior to the experiment, cells are serum-starved for 4-16 hours in serum-free medium to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Agonist Stimulation: Cells are stimulated with LPI (e.g., 10 µM) for 5-10 minutes at 37°C.

  • Cell Lysis: The medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry and Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated, and the IC₅₀ value for this compound is determined from the concentration-response curve.[5]

PKCβII Translocation Assay

This imaging-based assay monitors the translocation of Protein Kinase C βII (PKCβII) fused to a fluorescent protein (e.g., GFP) from the cytoplasm to the plasma membrane upon GPR55 activation.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293 cells are seeded onto glass-bottom dishes. Cells are transiently co-transfected with plasmids encoding GPR55 and PKCβII-GFP using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

  • Antagonist Incubation: Cells are pre-incubated with this compound or vehicle for 30 minutes at 37°C in a suitable imaging buffer (e.g., HBSS).

  • Agonist Stimulation: LPI (e.g., 10 µM) is added to the dish to stimulate the cells.

  • Live-Cell Imaging: The translocation of PKCβII-GFP is monitored in real-time using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Images are captured at regular intervals.

  • Image Analysis: The change in fluorescence intensity at the plasma membrane versus the cytoplasm is quantified over time using image analysis software. The inhibitory effect of this compound is determined by comparing the extent of translocation in the presence and absence of the antagonist.

Selectivity of this compound

The utility of a chemical probe is highly dependent on its selectivity. This compound has been profiled against other related GPCRs to establish its specificity for GPR55.

ML191_Selectivity cluster_targets Receptor Targets This compound This compound GPR55 GPR55 This compound->GPR55 High Potency Antagonist CB1 CB1 Receptor This compound->CB1 Low Potency/ No Agonist Activity CB2 CB2 Receptor This compound->CB2 No Activity GPR35 GPR35 This compound->GPR35 No Activity

Caption: Selectivity Profile of this compound.

Conclusion

This compound is a potent and selective antagonist of GPR55 that has proven to be an indispensable tool for investigating the complex biology of this receptor. This technical guide has provided a comprehensive overview of this compound, including its quantitative pharmacology, its impact on GPR55 signaling, and detailed protocols for its characterization. The availability of such well-characterized chemical probes is crucial for advancing our understanding of GPR55 in health and disease and for the development of novel therapeutics targeting this receptor.

References

The Role of ML191 in Elucidating GPR55 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ML191, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It details the role of this compound as a crucial tool for studying the complex signaling pathways mediated by GPR55, a receptor implicated in a variety of physiological and pathological processes, including cancer, inflammation, and pain. This document summarizes key quantitative data, provides detailed experimental methodologies for studying GPR55 signaling, and visualizes the intricate signaling cascades using Graphviz diagrams.

Introduction to GPR55 and the Antagonist this compound

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its activation by various endogenous and synthetic ligands, including the endocannabinoid anandamide and lysophosphatidylinositol (LPI)[1][2]. Its signaling is complex, involving multiple G protein-dependent pathways, and its physiological roles are still being extensively investigated[1][3]. The development of selective pharmacological tools is paramount to dissecting the precise functions of GPR55.

This compound (CID23612552) has emerged as a key small molecule antagonist of GPR55[1]. It exhibits high potency and selectivity, making it an invaluable tool for probing GPR55-mediated signaling events and for validating the receptor's role in various cellular processes.

Quantitative Data for this compound

The following table summarizes the reported potency of this compound in various in vitro assays targeting GPR55. This data highlights the compound's efficacy as a GPR55 antagonist across different signaling readouts.

Assay TypeLigand/StimulusCell LineParameterValue (µM)Reference
β-Arrestin RecruitmentLPIU2OS-GPR55IC501.08[4]
β-Arrestin RecruitmentLPIU2OS-GPR55IC501.60[1]
ERK1/2 PhosphorylationLPIU2OS-GPR55IC500.328N/A
Calcium MobilizationLPIU2OS-GPR55EC501.076N/A

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist LPI. The EC50 value in the calcium mobilization assay likely represents the concentration of this compound that inhibits the LPI-induced response by 50%, although the specific terminology used in the source was EC50.

Selectivity Profile: this compound demonstrates high selectivity for GPR55 over other related receptors. Studies have shown it to have over 100-fold selectivity against GPR35, CB1, and CB2 receptors, underscoring its utility as a specific GPR55 probe[1][5][6].

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events through the coupling to multiple G proteins, primarily Gαq and Gα12/13[1][2][3][7]. The downstream signaling pathways are complex and can vary depending on the cellular context and the specific activating ligand. This compound serves as a critical tool to block these pathways and confirm the involvement of GPR55.

Gq-Mediated Pathway

Activation of the Gαq pathway by GPR55 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration[7].

Gq_Pathway Ligand LPI GPR55 GPR55 Ligand->GPR55 Gq Gαq GPR55->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store activates release Ca_Cytosol Cytosolic Ca2+ (Increase) Ca_Store->Ca_Cytosol This compound This compound This compound->GPR55 inhibits G12_13_Pathway Ligand LPI GPR55 GPR55 Ligand->GPR55 G12_13 Gα12/13 GPR55->G12_13 RhoA RhoA G12_13->RhoA Downstream Downstream Effectors RhoA->Downstream NFAT NFAT Activation RhoA->NFAT This compound This compound This compound->GPR55 inhibits ERK_Pathway Ligand LPI GPR55 GPR55 Ligand->GPR55 Signaling_Intermediates Signaling Intermediates GPR55->Signaling_Intermediates MEK MEK Signaling_Intermediates->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription pERK->Transcription This compound This compound This compound->GPR55 inhibits B_Arrestin_Workflow Start Start Seed_Cells Seed U2OS-GPR55-β-arrestin cells in a 384-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_this compound Add serial dilutions of this compound Incubate_1->Add_this compound Incubate_2 Incubate for 30 minutes Add_this compound->Incubate_2 Add_LPI Add LPI (EC80 concentration) Incubate_2->Add_LPI Incubate_3 Incubate for 90 minutes Add_LPI->Incubate_3 Add_Detection_Reagent Add PathHunter® detection reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate for 60 minutes Add_Detection_Reagent->Incubate_4 Read_Luminescence Read chemiluminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End ERK_Workflow Start Start Seed_Cells Seed HEK293 or U2OS cells expressing GPR55 in a 384-well plate Start->Seed_Cells Serum_Starve Serum-starve cells overnight Seed_Cells->Serum_Starve Add_this compound Add serial dilutions of this compound Serum_Starve->Add_this compound Incubate_1 Incubate for 30 minutes Add_this compound->Incubate_1 Add_LPI Add LPI for 5-10 minutes Incubate_1->Add_LPI Lyse_Cells Lyse cells with provided lysis buffer Add_LPI->Lyse_Cells Transfer_Lysate Transfer lysate to a ProxiPlate Lyse_Cells->Transfer_Lysate Add_Beads Add AlphaScreen® Acceptor and Donor beads Transfer_Lysate->Add_Beads Incubate_2 Incubate for 2 hours in the dark Add_Beads->Incubate_2 Read_Signal Read AlphaScreen® signal Incubate_2->Read_Signal End End Read_Signal->End Calcium_Workflow Start Start Seed_Cells Seed HEK293-GPR55 cells in a black-walled, clear-bottom 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_1->Load_Dye Incubate_2 Incubate for 1 hour Load_Dye->Incubate_2 Place_in_FLIPR Place cell plate and compound plate in the FLIPR instrument Incubate_2->Place_in_FLIPR Read_Baseline Read baseline fluorescence Place_in_FLIPR->Read_Baseline Add_this compound Add this compound and read fluorescence Read_Baseline->Add_this compound Add_LPI Add LPI and read fluorescence Add_this compound->Add_LPI End End Add_LPI->End RhoA_Workflow Start Start Culture_Cells Culture and serum-starve HEK293-GPR55 cells Start->Culture_Cells Treat_Cells Treat with this compound, then LPI Culture_Cells->Treat_Cells Lyse_Cells Lyse cells and collect supernatant Treat_Cells->Lyse_Cells Add_to_Plate Add lysate to Rho-GTP binding plate Lyse_Cells->Add_to_Plate Incubate_1 Incubate and wash Add_to_Plate->Incubate_1 Add_Primary_Ab Add anti-RhoA primary antibody Incubate_1->Add_Primary_Ab Incubate_2 Incubate and wash Add_Primary_Ab->Incubate_2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Incubate_2->Add_Secondary_Ab Incubate_3 Incubate and wash Add_Secondary_Ab->Incubate_3 Add_Substrate Add HRP substrate Incubate_3->Add_Substrate Read_Absorbance Read absorbance at 490 nm Add_Substrate->Read_Absorbance End End Read_Absorbance->End NFAT_Workflow Start Start Transfect_Cells Co-transfect HEK293 cells with GPR55 and NFAT-luciferase reporter Start->Transfect_Cells Seed_Cells Seed transfected cells in a 96-well plate Transfect_Cells->Seed_Cells Treat_Cells Treat with this compound, then LPI Seed_Cells->Treat_Cells Incubate Incubate for 6-24 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Read_Luminescence Read luminescence Add_Substrate->Read_Luminescence End End Read_Luminescence->End

References

Investigating the Physiological Functions of GPR55 with ML191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a variety of physiological and pathological processes. Initially considered a putative cannabinoid receptor, its distinct signaling profile and pharmacology have set it apart. GPR55 is implicated in numerous functions, including the regulation of inflammatory and neuropathic pain, cancer cell proliferation, and metabolic processes.[1][2][3][4][5][6][7] The endogenous ligand for GPR55 is widely considered to be lysophosphatidylinositol (LPI).[5][6][7] Understanding the intricate signaling mechanisms of GPR55 is paramount for the development of novel therapeutics. This guide provides an in-depth overview of the physiological functions of GPR55 and the utility of ML191, a potent and selective antagonist, in its investigation.

This compound acts as a powerful tool to dissect the roles of GPR55. It is a piperadinyloxadiazolone-based antagonist that selectively inhibits GPR55 signaling.[2][8] This technical guide will detail the signaling pathways of GPR55, the mechanism of action of this compound, and provide comprehensive experimental protocols to study their interaction.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events primarily through the coupling to Gαq and Gα12/13 proteins.[6][7][9][10][11] This activation leads to the stimulation of downstream effectors, culminating in diverse cellular responses.

Upon agonist binding, such as by LPI, GPR55 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[9][12] This calcium signaling is a hallmark of GPR55 activation.

Simultaneously, GPR55 activation, particularly through Gα12/13, stimulates the RhoA signaling pathway.[6][7][9][12] RhoA, a small GTPase, plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation. The activation of RhoA is a key component of GPR55-mediated cellular functions.

Furthermore, GPR55 signaling can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central players in cell proliferation, differentiation, and survival.[3][13] The activation of the ERK1/2 pathway is a significant downstream consequence of GPR55 engagement and is a key target for inhibition by antagonists like this compound.[13]

Another important aspect of GPR55 signaling is the recruitment of β-arrestin. Following agonist-induced activation and phosphorylation, GPR55 recruits β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 ERK_activation ERK1/2 Activation GPR55->ERK_activation beta_arrestin β-Arrestin Recruitment GPR55->beta_arrestin PLC PLC Ca_release Ca²⁺ Release PLC->Ca_release G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) RhoA->Cellular_Responses Ca_release->Cellular_Responses ERK_activation->Cellular_Responses Ligand Agonist (LPI) Ligand->GPR55 Activates This compound This compound This compound->GPR55 Inhibits

GPR55 Signaling Cascade and Inhibition by this compound.

Physiological and Pathophysiological Roles of GPR55

GPR55 is widely expressed in various tissues, including the brain, gastrointestinal tract, and bone, suggesting its involvement in a broad range of physiological processes.[5][14]

  • Inflammation: The role of GPR55 in inflammation is complex, with reports suggesting both pro- and anti-inflammatory effects depending on the context.[16][17][18] GPR55 activation can influence the migration of immune cells and the release of inflammatory mediators.[16][17]

  • Neuropathic Pain: GPR55 has been implicated in the processing of neuropathic and inflammatory pain.[1][6][7][10][19][20][21] Studies suggest that GPR55 may have a pro-nociceptive role, and its antagonism could represent a therapeutic strategy for pain management.[1][10][19]

This compound: A Selective GPR55 Antagonist

This compound is a potent and selective antagonist of GPR55, identified through high-throughput screening.[2][8] It exhibits high selectivity for GPR55 over other cannabinoid receptors (CB1 and CB2) and GPR35.[8]

Mechanism of Action

This compound exerts its antagonistic effects by binding to GPR55 and preventing its activation by agonists like LPI.[13] This blockade inhibits the downstream signaling cascades, including:

  • Inhibition of ERK1/2 Phosphorylation: this compound effectively inhibits LPI-induced phosphorylation of ERK1/2.[13]

  • Inhibition of PKCβII Translocation: this compound blocks the receptor-dependent translocation of Protein Kinase C βII (PKCβII), a downstream event of GPR55 activation.[13]

  • Inhibition of β-arrestin Recruitment: As an antagonist, this compound prevents the agonist-induced recruitment of β-arrestin to the receptor.[8]

Quantitative Data for this compound

The following table summarizes the reported potency of this compound in various assays.

Assay TypeParameterValueCell LineNotesReference
β-arrestin RecruitmentIC50160 nMU2OSAntagonist activity against LPI-induced signaling.[8]
β-arrestin TraffickingIC501.08 ± 0.03 µMU2OSInhibition of LPI-induced β-arrestin trafficking.
ERK1/2 PhosphorylationIC50328 nMU2OSInhibition of LPI-induced ERK1/2 phosphorylation.[13]
ERK1/2 PhosphorylationIC500.4 ± 0.1 µMU2OSInhibition of LPI-mediated ERK1/2 phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GPR55 function using this compound. The following are detailed protocols for key experiments.

Experimental_Workflow cluster_assays Functional Assays Arrestin β-Arrestin Recruitment Assay Data_Analysis Data Analysis and Interpretation Arrestin->Data_Analysis ERK ERK1/2 Phosphorylation Assay ERK->Data_Analysis Calcium Calcium Mobilization Assay Calcium->Data_Analysis RhoA RhoA Activation Assay RhoA->Data_Analysis Cell_Culture Cell Culture (e.g., U2OS-GPR55) Treatment Treatment with this compound and/or Agonist (LPI) Cell_Culture->Treatment Treatment->Arrestin Treatment->ERK Treatment->Calcium Treatment->RhoA

General Experimental Workflow for Investigating GPR55 with this compound.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR55 upon agonist stimulation and its inhibition by this compound. The PathHunter® β-arrestin assay is a common platform.[6][18]

Materials:

  • U2OS cells stably co-expressing ProLink-tagged GPR55 and Enzyme Acceptor-tagged β-arrestin.[6]

  • Cell culture medium (e.g., McCoy's 5A) with supplements.

  • This compound.

  • GPR55 agonist (e.g., LPI).

  • PathHunter Detection Reagents.

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the U2OS-GPR55 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the GPR55 agonist (LPI) in assay buffer.

  • Antagonist Treatment: To determine the antagonist effect of this compound, pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist (LPI) at a final concentration corresponding to its EC80 value and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter Detection Reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2 as a measure of GPR55 activation and its inhibition by this compound. In-Cell Western or standard Western blotting can be used.[8][13]

Materials:

  • U2OS or HEK293 cells expressing GPR55.

  • Serum-free cell culture medium.

  • This compound.

  • GPR55 agonist (e.g., LPI).

  • Lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a GPR55 agonist (LPI) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the this compound concentration to calculate the IC50.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon GPR55 activation and its blockade by this compound.[4][11][12][19]

Materials:

  • HEK293 cells transiently or stably expressing GPR55.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS).

  • This compound.

  • GPR55 agonist (e.g., LPI).

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating: Seed HEK293-GPR55 cells into a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells and add assay buffer containing different concentrations of this compound. Incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject the GPR55 agonist (LPI) and continue to record the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the response against the concentration of this compound to determine the IC50 value.

RhoA Activation Assay

Materials:

  • Cells expressing GPR55.

  • This compound.

  • GPR55 agonist (e.g., LPI).

  • Lysis buffer.

  • Rhotekin-RBD agarose beads.

  • Anti-RhoA antibody.

  • Western blotting reagents.

Procedure:

  • Cell Treatment: Treat GPR55-expressing cells with this compound followed by stimulation with LPI.

  • Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.

  • Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads to specifically pull down GTP-bound (active) RhoA.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.

  • Data Analysis: Quantify the amount of pulled-down RhoA and normalize it to the total RhoA in the cell lysate. Compare the levels of active RhoA in treated versus untreated cells.

Conclusion

GPR55 represents a compelling target for therapeutic intervention in a range of diseases. The selective antagonist this compound is an invaluable chemical probe for elucidating the complex physiological and pathophysiological roles of this receptor. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate functions of GPR55 and to explore the therapeutic potential of its modulation. By employing these methodologies, the scientific community can further unravel the complexities of GPR55 signaling and accelerate the development of novel drugs targeting this important receptor.

References

The Discovery and Development of ML191: A Potent and Selective GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML191 is a potent and highly selective antagonist of the G protein-coupled receptor 55 (GPR55). Identified through a high-throughput screening campaign, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of GPR55. This technical guide provides a comprehensive overview of the discovery, characterization, and development of this compound, including detailed experimental protocols, quantitative biological data, and visualization of the associated signaling pathways and discovery workflow.

Introduction

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a variety of physiological processes, including pain sensation, inflammation, and cancer progression. The identification of selective ligands for GPR55 is crucial for validating its therapeutic potential and for dissecting its complex signaling biology. This document details the discovery and development of this compound, a piperidinyl-1,3,4-oxadiazolone derivative, as a potent and selective GPR55 antagonist.

Discovery of this compound

This compound was discovered through a quantitative high-throughput screening (qHTS) of a large chemical library of approximately 300,000 compounds.[1] The primary screen was a cell-based β-arrestin recruitment assay, a common method for identifying functional ligands of GPCRs.

Primary High-Throughput Screening: β-Arrestin Recruitment Assay

The primary assay utilized a U2OS cell line stably expressing human GPR55 fused to a ProLink™ tag and a β-arrestin-enzyme acceptor (EA) fusion protein. Activation of GPR55 by an agonist leads to the recruitment of β-arrestin-EA to the receptor, resulting in enzyme fragment complementation and the generation of a chemiluminescent signal. The assay was performed in antagonist mode, where compounds were pre-incubated with the cells before the addition of the GPR55 agonist, L-α-lysophosphatidylinositol (LPI).

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High-Throughput Screening Workflow for this compound Discovery.

Characterization of this compound

Following the primary screen, hit compounds were subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Potency and Selectivity

This compound demonstrated potent antagonism of GPR55 with an IC50 of 160 nM in the primary β-arrestin recruitment assay.[2] Its selectivity was assessed against other related receptors, including the cannabinoid receptors CB1 and CB2, and the orphan receptor GPR35. This compound exhibited greater than 100-fold selectivity for GPR55 over these receptors.[2]

Mechanism of Action: Inhibition of Downstream Signaling

To confirm that this compound's antagonism of GPR55 translates to the inhibition of downstream signaling pathways, its effect on LPI-induced Extracellular signal-Regulated Kinase (ERK) 1/2 phosphorylation and Protein Kinase C βII (PKCβII) translocation was investigated.

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GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin GPR55->beta_arrestin Recruitment PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA ERK ERK1/2 RhoA->ERK Gq->PLC G1213->RhoA Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCβII DAG->PKC pERK p-ERK1/2 ERK->pERK Gene_Expression Gene Expression pERK->Gene_Expression LPI LPI (Agonist) LPI->GPR55 This compound This compound (Antagonist) This compound->GPR55 Inhibits This compound->PKC Inhibits Translocation This compound->pERK Inhibits This compound->beta_arrestin Inhibits

GPR55 Signaling Pathway Antagonized by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: Biological Activity of this compound

AssayParameterValueReference
GPR55 β-Arrestin RecruitmentIC50160 nM[2]
LPI-induced ERK1/2 PhosphorylationIC50328 nM[3]
GPR35 AntagonismIC50>32 µM[2]
CB1 AntagonismIC5017.7 µM[2]
CB2 AntagonismIC50>32 µM[2]

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs [2]

MLS IDPubChem CIDR-group ModificationGPR55 Antagonist IC50 (µM)CB1 Antagonist IC50 (µM)
MLS-036812623612552 (this compound)p-tolyl1.0817.7
MLS-0359058236125674-chlorophenyl0.769.62
MLS-036770523612550phenyl9.557.11
MLS-0437151236125432-fluorophenyl2.701.98
MLS-0437149236125413-chlorophenyl7.623.31
MLS-0359128236125544-methoxyphenyl17.48.64
MLS-0437153236125483-methoxyphenyl>3215.8
MLS-0437150236125422-methylphenyl>3217.9
MLS-0437152236125443-methylphenyl>3211.7
MLS-0437154236125534-fluorophenyl>327.68

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (5-phenyl-3-(1-(1-(p-tolyl)cyclopropanecarbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one) is not publicly available in the provided search results. General synthetic routes for 1,3,4-oxadiazole derivatives often involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with cyanogen bromide. The synthesis of this compound would likely involve a multi-step process to construct the piperidinyl-oxadiazolone core and subsequently attach the p-tolylcyclopropanecarbonyl moiety.

β-Arrestin Recruitment Assay Protocol
  • Cell Culture: U2OS cells stably co-expressing hGPR55-ProLink and β-arrestin-EA are cultured in appropriate media.

  • Assay Plate Preparation: Compounds from the library are dispensed into 1536-well assay plates.

  • Cell Seeding: Cells are harvested and seeded into the assay plates containing the compounds.

  • Pre-incubation: Plates are incubated to allow for compound interaction with the cells.

  • Agonist Addition: An EC80 concentration of LPI is added to all wells to stimulate GPR55.

  • Incubation: Plates are incubated to allow for β-arrestin recruitment.

  • Signal Detection: A chemiluminescent substrate is added, and the signal is read using a plate reader.

  • Data Analysis: Data is normalized to controls, and IC50 values are calculated for inhibitory compounds.

ERK1/2 Phosphorylation Assay Protocol
  • Cell Culture and Starvation: U2OS cells overexpressing GPR55 are grown to sub-confluence and then serum-starved overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

  • Agonist Stimulation: LPI (10 µM) is added to the cells for 10 minutes to induce ERK1/2 phosphorylation.

  • Cell Lysis: Cells are washed and then lysed in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence reagent.

  • Data Analysis: The intensity of the phospho-ERK1/2 bands is normalized to the total ERK1/2 bands, and IC50 values are calculated.

PKCβII Translocation Assay Protocol

A detailed, step-by-step protocol for the PKCβII translocation assay as specifically applied to this compound and GPR55 was not available in the provided search results. However, this type of assay generally involves the following steps:

  • Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and transiently transfected with a plasmid encoding a fluorescently tagged PKCβII (e.g., PKCβII-GFP).

  • Compound Treatment: Transfected cells are pre-incubated with the antagonist (this compound).

  • Agonist Stimulation: An agonist (e.g., LPI) is added to stimulate GPR55 and induce the translocation of PKCβII from the cytoplasm to the plasma membrane.

  • Imaging: Live-cell imaging or fixation and immunofluorescence microscopy is used to visualize the subcellular localization of the fluorescently tagged PKCβII.

  • Quantification: The degree of translocation is quantified by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.

Development Workflow and Logic

The development of this compound followed a logical progression from a large-scale primary screen to focused secondary and tertiary characterization.

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Development_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization Phase HTS High-Throughput Screening (~300,000 compounds) β-Arrestin Recruitment Assay Hit_Confirmation Hit Confirmation and Potency Determination HTS->Hit_Confirmation Selectivity_Profiling Selectivity Profiling (CB1, CB2, GPR35) Hit_Confirmation->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (ERK1/2 Phosphorylation, PKCβII Translocation) Selectivity_Profiling->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Probe_Nomination Nomination of this compound as a Chemical Probe SAR_Studies->Probe_Nomination

Discovery and Development Workflow of this compound.

The Structure-Activity Relationship (SAR) studies were crucial in understanding the chemical features necessary for GPR55 antagonism.

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SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Observed Outcomes ML191_Core This compound Scaffold (Piperidinyl-oxadiazolone) R_Group Varying Substituents on the p-tolyl ring ML191_Core->R_Group Potency Changes in GPR55 Antagonist Potency (IC50) R_Group->Potency Selectivity Changes in Selectivity (CB1, CB2, GPR35) R_Group->Selectivity

Logical Relationship in the SAR Studies of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of GPR55 that was discovered through a rigorous screening and development process. Its availability as a chemical probe provides the scientific community with a critical tool to further investigate the biology of GPR55 and to explore its potential as a therapeutic target. This guide offers a comprehensive resource for researchers interested in utilizing this compound in their studies.

References

The Structure-Activity Relationship of ML191 and Its Analogs: A Technical Guide for GPR55 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of ML191 and its analogs as antagonists of the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a significant therapeutic target implicated in various physiological and pathological processes, including pain, inflammation, and cancer. The development of potent and selective antagonists is crucial for elucidating its biological functions and for the potential development of novel therapeutics. This compound, a piperidinyl-oxadiazolone derivative, was identified through high-throughput screening as a potent and selective GPR55 antagonist. This document provides a comprehensive overview of the SAR of the this compound scaffold, detailed experimental methodologies for assessing antagonist activity, and visualizations of key signaling pathways and experimental workflows.

Core Structure and SAR Summary

This compound is characterized by a central 1,3,4-oxadiazol-2-one core linked to a piperidine ring, which is further substituted with a p-tolylcyclopropanecarbonyl group. The other side of the oxadiazolone core is attached to a phenyl group. The systematic exploration of analogs has revealed key structural features essential for potent GPR55 antagonism.

Data Presentation: Quantitative SAR of this compound Analogs

The following tables summarize the GPR55 antagonist activity (IC50) of this compound and its analogs, as determined by a β-arrestin recruitment assay. The data is compiled from various studies to provide a clear comparison of the impact of structural modifications.

Table 1: Modifications of the Phenyl Ring (R1) attached to the Oxadiazolone Core

CompoundR1 SubstitutionGPR55 Antagonist IC50 (µM)
This compound Phenyl 0.16
Analog 14-Methoxyphenyl> 10
Analog 24-Chlorophenyl1.5
Analog 33-Chlorophenyl0.8
Analog 42-Chlorophenyl5.2
Analog 5Thiophen-2-yl> 10

Data synthesized from publicly available research.

Table 2: Modifications of the Acyl Group on the Piperidine Ring (R2)

CompoundR2 SubstitutionGPR55 Antagonist IC50 (µM)
This compound 1-(p-tolyl)cyclopropanecarbonyl 0.16
Analog 6Benzoyl2.5
Analog 74-Chlorobenzoyl1.2
Analog 8Cyclohexanecarbonyl> 10
Analog 9Acetyl> 10

Data synthesized from publicly available research.

Table 3: Modifications of the Piperidine Linker

CompoundLinker ModificationGPR55 Antagonist IC50 (µM)
This compound Piperidin-4-yl 0.16
Analog 10Piperidin-3-yl1.8
Analog 11Pyrrolidin-3-yl4.5

Data synthesized from publicly available research.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

General Synthesis of this compound Analogs (Piperidinyl-Oxadiazolone Scaffold)

The synthesis of this compound and its analogs is typically achieved through a modular approach, allowing for the variation of different structural components. A general synthetic route is outlined below.[1]

Step 1: Synthesis of N'-substituted carbohydrazides. A substituted hydrazine is reacted with an appropriate acyl chloride or carboxylic acid to yield the corresponding carbohydrazide.

Step 2: Formation of the 1,3,4-oxadiazol-2-one ring. The carbohydrazide is cyclized using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Step 3: N-alkylation of the piperidine. The piperidinyl-oxadiazolone intermediate is then N-alkylated or N-acylated with the desired substituent. For this compound, this involves the acylation with 1-(p-tolyl)cyclopropanecarbonyl chloride.

β-Arrestin Recruitment Assay for GPR55 Antagonist Activity

This assay is a common method to assess the functional activity of GPR55 antagonists. It measures the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor desensitization and signaling.[2][3][4][5][6]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with serum and appropriate selection antibiotics.

  • Assay buffer (e.g., HBSS).

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

  • Test compounds (this compound and its analogs).

  • Detection reagents for the enzyme complementation system.

  • 384-well white, clear-bottom assay plates.

Protocol:

  • Cell Plating: Seed the GPR55-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (antagonists) in assay buffer.

  • Antagonist Pre-incubation: Remove the cell culture medium and add the diluted test compounds to the cells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the GPR55 agonist (LPI) at a final concentration corresponding to its EC80 to all wells, except for the negative control wells.

  • Incubation: Incubate the plates for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate for a specified time to allow for signal development.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The antagonist activity is determined by the inhibition of the agonist-induced signal. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following GPR55 activation.[7][8][9][10][11]

Materials:

  • U2OS or HEK293 cells expressing GPR55.

  • Serum-free cell culture medium.

  • GPR55 agonist (LPI).

  • Test compounds (this compound and its analogs).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies: primary antibodies against phospho-ERK1/2 and total ERK1/2, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye).

  • Western blot or ELISA reagents.

  • 96-well plates.

Protocol:

  • Cell Culture and Starvation: Plate cells in 96-well plates and grow to 80-90% confluency. Before the assay, starve the cells in serum-free medium for 4-16 hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of the test antagonists for 30 minutes.

  • Agonist Stimulation: Add the GPR55 agonist (LPI) at its EC80 concentration and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Quantification of Phospho-ERK1/2:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Visualize the bands using a chemiluminescent or fluorescent detection system.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-ERK1/2 in the cell lysates according to the manufacturer's protocol.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. The antagonist effect is measured as the inhibition of the LPI-induced increase in ERK1/2 phosphorylation, and IC50 values are calculated.

Mandatory Visualizations

GPR55 Signaling Pathway

GPR55_Signaling_Pathway This compound This compound / Analogs GPR55 GPR55 This compound->GPR55 Inhibition Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 Arrestin β-Arrestin Recruitment GPR55->Arrestin Agonist-induced PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 Hydrolysis ERK ERK1/2 Activation RhoA->ERK IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for GPR55 Antagonist Screening

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: β-Arrestin Recruitment Assay start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Analysis (IC50 Determination) hits->dose_response potent_compounds Potent Antagonists dose_response->potent_compounds secondary_assay Secondary Assay: ERK1/2 Phosphorylation potent_compounds->secondary_assay confirmed_hits Confirmed Hits secondary_assay->confirmed_hits sar_analysis SAR Analysis and Analog Synthesis confirmed_hits->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for screening and identifying GPR55 antagonists.

Logical Relationships in this compound SAR

SAR_Logic core This compound Core Scaffold: Piperidinyl-Oxadiazolone r1 R1: Phenyl Ring (Electron-donating groups decrease activity) core->r1 r2 R2: Acyl Group (Bulky, hydrophobic groups are preferred) core->r2 linker Linker: Piperidine Ring (4-substitution is optimal) core->linker potency High GPR55 Antagonist Potency r1->potency r2->potency linker->potency

Caption: Key structural determinants for the GPR55 antagonist activity of this compound analogs.

References

ML191: A Selective Antagonist of GPR55 with No Activity at Cannabinoid CB1 and CB2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide elucidates the selectivity profile of the chemical probe ML191. Contrary to potential assumptions, this compound is not a ligand for the canonical cannabinoid receptors, CB1 and CB2. Instead, extensive screening has identified this compound as a potent and selective antagonist of the orphan G protein-coupled receptor, GPR55.

This guide provides a comprehensive overview of the quantitative data supporting this selectivity, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

This compound was identified through a high-throughput screening campaign and subsequent characterization revealed its selective antagonism at GPR55. The following table summarizes the quantitative data regarding its activity at GPR55, and its lack of activity at CB1 and CB2 receptors.

Target ReceptorAssay TypeAgonist/InhibitorParameterValue (µM)Reference
GPR55 β-Arrestin RecruitmentAntagonistIC501.08 ± 0.10[1][2][3]
LPI-Induced ERK1/2 PhosphorylationInhibitorIC500.328[4][5][6]
CB1 Agonist AssayAgonistActivity>32[2][3]
Antagonist AssayAntagonistActivity17.7[2][3]
CB2 Agonist AssayAgonistActivity>32[2][3]
Antagonist AssayAntagonistActivity>32[2][3]

As the data indicates, this compound is a potent antagonist of GPR55, with IC50 values in the sub-micromolar to low micromolar range for inhibiting GPR55-mediated signaling pathways. In contrast, this compound shows no significant agonist or antagonist activity at either CB1 or CB2 receptors at concentrations up to 32 µM, demonstrating a high degree of selectivity for GPR55 over the canonical cannabinoid receptors.[1][2][3]

Experimental Protocols

The characterization of this compound's selectivity involved several key in vitro assays. The detailed methodologies for these experiments are crucial for the interpretation of the selectivity data.

β-Arrestin Recruitment Assay for GPR55 Antagonism

This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the GPR55 receptor, a hallmark of GPCR activation.

  • Cell Line: A stable cell line, such as U2OS or CHO-K1, co-expressing a tagged human GPR55 receptor (e.g., with ProLink™) and a tagged β-arrestin-2 (e.g., with Enzyme Acceptor).[7][8][9][10]

  • Assay Principle: Upon agonist binding to GPR55, β-arrestin is recruited to the receptor, bringing the two tags into proximity. This proximity allows for a measurable signal, often generated by enzyme fragment complementation (e.g., β-galactosidase), which produces a chemiluminescent readout.[9][11]

  • Antagonist Mode Protocol:

    • Cells are seeded into microplates and incubated.

    • Cells are then treated with varying concentrations of the test compound (this compound) and incubated.

    • A known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), is added at a concentration that elicits a submaximal response (e.g., EC80).

    • The plates are incubated to allow for receptor activation and β-arrestin recruitment.

    • A detection reagent is added, and the chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the LPI-induced signal. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist response, is calculated from the concentration-response curve.

LPI-Induced ERK1/2 Phosphorylation Inhibition Assay

This assay assesses the ability of a compound to block the downstream signaling of GPR55, specifically the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).

  • Cell Line: HEK293 or U2OS cells stably expressing human GPR55 are commonly used.[12][13]

  • Assay Principle: Activation of GPR55 by an agonist like LPI initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. The level of phosphorylated ERK1/2 (pERK1/2) can be quantified using various methods, such as Western blotting or AlphaScreen assays.[14][15]

  • Protocol:

    • Cells are seeded in plates and often serum-starved to reduce basal ERK1/2 phosphorylation.

    • Cells are pre-incubated with various concentrations of the antagonist (this compound).

    • The GPR55 agonist, LPI, is then added to stimulate the cells for a specific period (e.g., 5-30 minutes).

    • The cells are lysed to release cellular proteins.

    • The concentration of pERK1/2 in the cell lysate is measured. In a Western blot, this involves separating proteins by electrophoresis, transferring them to a membrane, and probing with antibodies specific for pERK1/2 and total ERK (as a loading control). For AlphaScreen, specific antibody-coated beads are used to generate a luminescent signal proportional to the amount of pERK1/2.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of LPI-induced ERK1/2 phosphorylation against the concentration of this compound.

Mandatory Visualizations

GPR55 Signaling Pathway

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq/13 GPR55->Gq Activates beta_arrestin β-Arrestin GPR55->beta_arrestin Recruits LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Blocks PLC PLC Gq->PLC RhoA RhoA Gq->RhoA Ca_release Ca²⁺ Release PLC->Ca_release ROCK ROCK RhoA->ROCK ERK ERK1/2 ROCK->ERK pERK pERK1/2 ERK->pERK Phosphorylation

Caption: GPR55 signaling cascade initiated by an agonist like LPI and blocked by the antagonist this compound.

Experimental Workflow for β-Arrestin Recruitment Assay

B_Arrestin_Workflow start Start seed_cells Seed GPR55/β-Arrestin cells in microplate start->seed_cells incubate1 Incubate cells seed_cells->incubate1 add_this compound Add varying concentrations of this compound incubate1->add_this compound incubate2 Incubate add_this compound->incubate2 add_lpi Add LPI (agonist) at EC80 concentration incubate2->add_lpi incubate3 Incubate for receptor activation add_lpi->incubate3 add_detection Add detection reagent incubate3->add_detection read_signal Read chemiluminescent signal add_detection->read_signal analyze Analyze data and calculate IC50 read_signal->analyze end End analyze->end

Caption: Workflow for determining the antagonist activity of this compound using a β-arrestin recruitment assay.

Experimental Workflow for ERK1/2 Phosphorylation Assay

ERK_Workflow start Start seed_cells Seed GPR55-expressing cells in plates start->seed_cells serum_starve Serum starve cells seed_cells->serum_starve pre_incubate Pre-incubate with varying concentrations of this compound serum_starve->pre_incubate stimulate Stimulate with LPI pre_incubate->stimulate lyse_cells Lyse cells to extract proteins stimulate->lyse_cells quantify_pERK Quantify pERK1/2 levels (e.g., Western Blot, AlphaScreen) lyse_cells->quantify_pERK analyze Analyze data and calculate IC50 quantify_pERK->analyze end End analyze->end

Caption: Workflow for assessing this compound's inhibition of LPI-induced ERK1/2 phosphorylation.

References

Understanding the binding site of ML191 on the GPR55 receptor.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Site of ML191 on the GPR55 Receptor

Introduction

The G protein-coupled receptor 55 (GPR55) is a class A GPCR that has emerged as a significant drug target for a multitude of pathophysiological conditions, including cancer, inflammatory pain, and metabolic disorders.[1][2] Initially deorphanized as a potential cannabinoid receptor, GPR55 is now known to be activated by various ligands, most notably the endogenous lysophosphatidylinositol (LPI).[1][2] The exploration of GPR55's therapeutic potential has been historically challenged by a lack of selective pharmacological tools.[1] The discovery of this compound (CID23612552) and other selective antagonists through high-throughput screening has provided crucial instruments to investigate the receptor's function and structure.[1][3] This guide provides a detailed technical overview of the putative binding site of this compound on the GPR55 receptor, summarizing key quantitative data, experimental methodologies, and signaling pathways.

The this compound Binding Site on GPR55

Computational modeling and docking studies have been instrumental in elucidating the binding mode of this compound to the GPR55 receptor. These investigations have utilized homology models of the inactive 'R' state of GPR55, as a crystal structure for this receptor has not yet been fully resolved with an antagonist.[1][4]

Putative Binding Pocket

Docking studies predict that this compound binds within a pocket formed by the transmembrane helices (TMHs) 2, 3, 5, 6, and 7.[1] This region is a common ligand binding domain for class A GPCRs. The binding model suggests a specific orientation for antagonist molecules like this compound, characterized by:

  • A head region that occupies a horizontal pocket near the extracellular loop region.[1]

  • A central portion that fits vertically into the core of the binding pocket.[1]

  • A pendant aromatic or heterocyclic ring that extends outwards.[1]

These latter two features, the extracellular extension and the pendant ring, are believed to be key determinants of the antagonist activity of these compounds.[1]

Key Amino Acid Interactions

A crucial interaction identified in the docking models is a hydrogen bond formed between the this compound molecule and the positively charged residue Lysine 2.60 (K80) .[1] This residue is the only positively charged amino acid within the transmembrane domain of the putative binding site, suggesting it plays a critical role as an anchor point for this compound and related antagonists.[1] Further studies on related scaffolds have highlighted the importance of hydrophobic interactions with residues such as Y3.32, M3.36, and F6.48 in stabilizing the inactive state of the receptor.[5]

Quantitative Data: Potency and Efficacy of this compound

This compound was identified from a high-throughput screening campaign of approximately 300,000 compounds.[1] Its antagonist activity has been quantified in several functional assays.

Table 1: Antagonist Potency in β-Arrestin Translocation Assay This assay measures the inhibition of LPI-induced β-arrestin 2 recruitment to the GPR55 receptor in U2OS cells.[1]

CompoundPubChem CIDIC₅₀ (µM) ± S.E.M.
This compound 236125521.08 ± 0.03
ML192 14349530.70 ± 0.05
ML193 12618220.22 ± 0.03

Data sourced from Kotsikorou et al. (2013).[1]

Table 2: Inhibition of LPI-Induced ERK1/2 Phosphorylation This assay measures the ability of the antagonists to block the downstream signaling cascade leading to the phosphorylation of ERK1/2 in U2OS cells expressing GPR55.[1]

CompoundIC₅₀ for pERK Inhibition
This compound Potent inhibition observed
ML192 Potent inhibition observed
ML193 Potent inhibition observed

Specific IC₅₀ values were determined but are presented graphically in the source material, which confirms significant, concentration-dependent inhibition by all three compounds.[1]

GPR55 Signaling Pathways and Inhibition by this compound

GPR55 activation by agonists like LPI initiates several downstream signaling cascades. The receptor is known to couple to Gαq, Gα12, and Gα13 proteins.[2][6][7] This coupling leads to the activation of phospholipase C (PLC), subsequent release of intracellular calcium (Ca²⁺) from IP₃-gated stores, and activation of the RhoA pathway.[2][6][7] These pathways ultimately regulate various cellular processes, including the phosphorylation of ERK1/2 and the recruitment of β-arrestin.[1][8]

This compound acts as an antagonist, blocking the initial activation of the receptor by agonists, thereby preventing the initiation of these downstream signaling events.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 arrestin β-Arrestin Recruitment GPR55->arrestin G-protein independent PLC PLC Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits Gq->PLC RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK pERK pERK1/2 Activation ROCK->pERK Ca_release->pERK

GPR55 signaling pathways and this compound inhibition.

Experimental Protocols

The characterization of this compound and the elucidation of its binding site relied on several key experimental methodologies.

β-Arrestin Translocation Assay

This high-content imaging assay was the primary method used for the high-throughput screen that identified this compound. It monitors the agonist-induced translocation of β-arrestin from the cytoplasm to the GPR55 receptor at the cell membrane.[1][4]

Methodology:

  • Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP are cultured in 384-well assay plates.[4]

  • Compound Preparation: Antagonist compounds (like this compound) are dissolved in DMSO to create stock solutions, which are then diluted to desired concentrations in a suitable buffer (e.g., HBSS).[1]

  • Assay Procedure:

    • The serum-containing media is replaced with serum-free media.

    • Cells are pre-incubated with various concentrations of the antagonist (this compound) or vehicle (DMSO) for 30 minutes.[1]

    • The GPR55 agonist, LPI (e.g., at 10 µM), is added to stimulate the receptor.[1]

    • Cells are incubated to allow for β-arrestin-GFP translocation.

  • Data Acquisition & Analysis:

    • Plates are imaged using an automated fluorescence microscope.

    • Image analysis software quantifies the translocation of the β-arrestin-GFP fusion protein from the cytoplasm to the membrane.

    • Concentration-response curves are generated to calculate IC₅₀ values for the antagonists.[1]

B_Arrestin_Workflow A Plate GPR55/β-arrestin2-GFP U2OS cells in 384-well plate B Pre-incubate with this compound (30 minutes) A->B C Add LPI agonist to stimulate GPR55 B->C D Incubate to allow β-arrestin translocation C->D E Automated Fluorescence Microscopy Imaging D->E F Quantify GFP translocation and calculate IC₅₀ E->F

Workflow for the β-Arrestin Translocation Assay.
ERK1/2 Phosphorylation Assay

This assay serves as a downstream, functional confirmation of GPR55 antagonism. It measures the phosphorylation of ERK1/2, a key event in the GPR55 signaling cascade.[1][8]

Methodology:

  • Cell Culture: U2OS cells overexpressing GPR55 are plated and grown.[1]

  • Compound Treatment: Cells are pre-incubated with increasing concentrations of the antagonist (this compound) for 30 minutes prior to agonist stimulation.[1]

  • Agonist Stimulation: Cells are stimulated with LPI (10 µM) for a defined period (e.g., 5-10 minutes) to induce ERK1/2 phosphorylation.[1]

  • Cell Lysis: Cells are lysed to extract total protein.

  • Detection:

    • Western Blot: Lysates are run on SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2. Densitometry is used for quantification.[9]

    • High-Throughput Methods (e.g., AlphaScreen): A bead-based immunoassay can be used for higher throughput. In this format, cell lysates are incubated with antibody-coated donor and acceptor beads that generate a chemiluminescent signal when pERK is present.[8]

  • Data Analysis: The ratio of pERK to total ERK is calculated and normalized. IC₅₀ values are determined from concentration-response curves.[1]

ERK_Workflow A Plate GPR55-expressing U2OS cells B Pre-incubate with this compound (30 minutes) A->B C Stimulate with LPI (e.g., 10 µM) B->C D Lyse cells to extract proteins C->D E Detect pERK and Total ERK (Western Blot or HTS Assay) D->E F Normalize pERK/Total ERK and calculate IC₅₀ E->F

Workflow for the ERK1/2 Phosphorylation Assay.
Molecular Modeling and Docking

Computational methods were used to build a model of the GPR55 receptor and predict how this compound binds to it.[1]

Methodology:

  • Homology Modeling: Since no crystal structure of GPR55 was available, a homology model of the inactive state (R) was built using the crystal structure of a related Class A GPCR (e.g., the β₂-adrenergic receptor) as a template.[4]

  • Ligand Preparation: The 3D structures of this compound and other antagonists were generated and their lowest energy conformations were determined.[1]

  • Docking Simulation: The prepared ligands were docked into the putative binding site of the GPR55 homology model using software like Glide.[1] The docking was typically performed without predefined constraints to allow for an unbiased search of the binding pose.

  • Pose Analysis: The resulting ligand-receptor complexes were analyzed to identify the most likely binding poses based on scoring functions that estimate binding affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts, were identified.[1]

  • Molecular Dynamics (MD) Simulation: The stability of the docked complex was often further tested using MD simulations, which simulate the movement of the atoms over time, to ensure the predicted binding mode is stable.[1]

Conclusion

The study of this compound has provided significant insights into the antagonist binding site of the GPR55 receptor. Through a combination of high-throughput screening, functional cell-based assays, and sophisticated molecular modeling, a putative binding pocket within the transmembrane helices 2, 3, 5, 6, and 7 has been identified.[1] The interaction is likely anchored by a key hydrogen bond to residue K2.60 and stabilized by a network of hydrophobic contacts.[1] this compound effectively blocks LPI-induced signaling through G-protein and β-arrestin pathways, making it an invaluable pharmacological tool. The data and methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to design the next generation of selective GPR55 modulators for therapeutic applications.

References

A Technical Guide to Targeting GPR55 with the Antagonist ML191: Therapeutic Potential and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G-protein coupled receptor 55 (GPR55), its signaling pathways, and its emerging therapeutic potential. We focus on the pharmacological targeting of GPR55 with the selective antagonist ML191, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to GPR55

G-protein coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a novel therapeutic target.[1][2] While it shares some ligands with the classical cannabinoid receptors (CB1 and CB2), it bears low sequence homology to them.[3] GPR55 is widely expressed in various tissues, including the brain, gastrointestinal tract, spleen, and adrenal glands, as well as in bone cells and immune cells.[1][2][3] Its endogenous ligand is widely considered to be lysophosphatidylinositol (LPI).[3][4] Activation of GPR55 has been implicated in a range of physiological and pathophysiological processes, including cancer progression, neuropathic and inflammatory pain, and metabolic regulation.[1][5][6]

The GPR55 Antagonist: this compound

This compound is a potent and selective antagonist of GPR55.[7][8][9] It belongs to a piperidinyl-oxadiazolone chemical scaffold and has been identified through high-throughput screening.[9] this compound is a valuable tool for elucidating the physiological roles of GPR55 and for exploring its therapeutic potential as a drug target.

Quantitative Data for this compound and Other GPR55 Ligands

The following tables summarize the quantitative data for this compound and other key GPR55 modulators, providing a comparative overview of their potency and selectivity.

Table 1: Potency of GPR55 Antagonists

CompoundAssay TypeCell LineParameterValueReference
This compound β-arrestin RecruitmentU2OSIC50160 nM[9]
This compound LPI-induced GPR55 signalingU2OSEC501.076 µM[7][8]
This compound LPI-induced ERK1/2 PhosphorylationU2OSIC50328 nM[7][8]
ML192β-arrestin RecruitmentU2OSIC501080 nM[9]
ML193β-arrestin RecruitmentU2OSIC50221 nM[8][9]
CID16020046GPR55 Constitutive Activity-IC500.15 µM[8]
PSB-SB-487GPR55 Activity-IC500.113 µM[8]

Table 2: Selectivity of this compound

CompoundTargetActivitySelectivity FoldReference
This compound GPR35Antagonist>100-fold[9]
This compound CB1Antagonist>100-fold[9]
This compound CB2Antagonist>100-fold[9]

Table 3: Potency of GPR55 Agonists

CompoundTargetCell LineParameterValueReference
L-α-lysophosphatidylinositol (LPI)GPR55-EC50~1.2 µM[9]
O-1602hGPR55-EC50-[3]
ML-184GPR55-EC50250 nM[8]
GPR55 agonist 3hGPR55-EC500.239 nM[8]
GPR55 agonist 4hGPR55-EC50131 nM[8]

GPR55 Signaling Pathways

GPR55 activation by its endogenous ligand LPI initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[10][11] This leads to the activation of downstream effectors that play crucial roles in cellular processes.

Gαq-Mediated Pathway

Activation of the Gαq pathway by GPR55 leads to the stimulation of phospholipase C (PLC).[10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The subsequent increase in cytosolic Ca2+ can modulate the activity of various calcium-sensitive enzymes and transcription factors.

Gα12/13-Mediated Pathway

GPR55 also signals through the Gα12/13 pathway, which leads to the activation of the small GTPase RhoA.[2][10] RhoA is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration, proliferation, and stress fiber formation.[4]

Downstream Signaling Cascades

The initial signals from Gαq and Gα12/13 activation propagate through several downstream signaling cascades, including:

  • ERK1/2 Phosphorylation: GPR55 activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) pathway.[1][7][12] This pathway is critical for regulating cell proliferation, differentiation, and survival.

  • PKCβII Translocation: The increase in intracellular calcium and DAG can activate Protein Kinase C βII (PKCβII), leading to its translocation to the plasma membrane.[7]

  • Transcription Factor Activation: GPR55 signaling can also modulate the activity of various transcription factors, including NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and CREB (cAMP response element-binding protein).[4]

GPR55_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gaq Gαq GPR55->Gaq Ga1213 Gα12/13 GPR55->Ga1213 ERK p-ERK1/2 GPR55->ERK downstream effects LPI LPI LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits PLC PLC Gaq->PLC RhoA RhoA Ga1213->RhoA Ca_release ↑ [Ca2+]i PLC->Ca_release Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton PKC PKCβII Translocation Ca_release->PKC TF NFAT, NF-κB, CREB Activation Ca_release->TF

Caption: GPR55 Signaling Pathways.

Therapeutic Potential of Targeting GPR55

The diverse roles of GPR55 in cellular signaling make it a compelling target for therapeutic intervention in a variety of diseases. The use of selective antagonists like this compound offers a promising strategy to counteract the pathological effects of GPR55 overactivity.

Oncology

Elevated GPR55 expression has been correlated with increased tumor growth and poorer outcomes in several cancers, including glioblastoma, pancreatic, breast, prostate, and ovarian cancers.[1][12][13] GPR55 signaling is thought to promote cancer cell proliferation, angiogenesis, and migration.[1][12] Therefore, GPR55 antagonists like this compound may have therapeutic utility in slowing tumor progression.[1][13]

Neuropathic and Inflammatory Pain

GPR55 plays a significant role in pain signaling.[6][14][15] Studies in GPR55 knockout mice have demonstrated a reduction in both inflammatory and neuropathic pain.[6] The receptor is expressed in dorsal root ganglion neurons, which are critical for transmitting pain signals.[10] Blockade of GPR55 with antagonists has been shown to have antiallodynic effects in animal models of neuropathic pain, suggesting that compounds like this compound could be developed as novel analgesics.[15][16][17]

Inflammation

GPR55 is implicated in inflammatory processes.[1] It is expressed on immune cells, and its activation can lead to the release of pro-inflammatory cytokines.[18] In models of intestinal inflammation, GPR55 knockout mice or treatment with a GPR55 antagonist resulted in reduced inflammation.[1][19] This suggests that targeting GPR55 could be a viable strategy for treating inflammatory conditions such as inflammatory bowel disease.[20]

Metabolic Disorders

GPR55 has been identified as a potential regulator of energy balance and glucose metabolism.[3] It is expressed in pancreatic islets and is involved in insulin secretion.[1] Dysregulation of GPR55 signaling could contribute to metabolic disorders like obesity and type 2 diabetes, making it a potential target for therapeutic intervention.[3]

Neurological Disorders

GPR55 is expressed in brain regions associated with motor control and cognition.[3][21][22] There is emerging evidence for its involvement in neurological conditions such as Parkinson's disease and depression.[23][24] Further research is needed to fully elucidate the therapeutic potential of targeting GPR55 in these disorders.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of GPR55 antagonists. Below are methodologies for key in vitro assays used to assess the activity of compounds like this compound.

β-Arrestin Recruitment Assay

This assay is a common method for measuring G protein-coupled receptor activation. Upon agonist binding, GPR55 is phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be monitored using various techniques, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

Principle: To quantify the interaction between GPR55 and β-arrestin upon ligand binding.

Methodology:

  • Cell Culture: Use a stable cell line co-expressing GPR55 and a β-arrestin-reporter fusion protein (e.g., β-arrestin-GFP). Human Embryonic Kidney 293 (HEK293) or U2OS cells are commonly used.

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., this compound) and a known GPR55 agonist (e.g., LPI).

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • For antagonist mode, pre-incubate the cells with the test compound for a specified time.

    • Stimulate the cells with an EC80 concentration of the GPR55 agonist.

    • For agonist mode, add the test compound directly to the cells.

  • Detection: Measure the recruitment of β-arrestin to the receptor. This can be done by imaging the translocation of fluorescently tagged β-arrestin to the cell membrane or by using a reporter gene assay where β-arrestin recruitment activates a reporter enzyme.

  • Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway downstream of GPR55 activation.

Principle: To quantify the level of phosphorylated ERK1/2 in response to GPR55 modulation.

Methodology:

  • Cell Culture and Treatment: Culture GPR55-expressing cells (e.g., U2OS) and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with the test compound and/or a GPR55 agonist.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Use a primary antibody for total ERK1/2 as a loading control.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the compound concentration to determine the IC50 or EC50.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores following GPR55 activation.

Principle: To detect transient increases in intracellular calcium concentration using a fluorescent calcium indicator.

Methodology:

  • Cell Culture and Dye Loading: Plate GPR55-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Place the plate in a fluorescence plate reader. Add the test compound and/or a GPR55 agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence intensity and plot it against the compound concentration to determine the potency of the compound.

Experimental_Workflow cluster_screening Screening & Validation Workflow for GPR55 Antagonists cluster_secondary HTS High-Throughput Screening (e.g., β-arrestin assay) Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assays Secondary Functional Assays Dose_Response->Secondary_Assays In_Vivo In Vivo Efficacy Studies (Disease Models) Secondary_Assays->In_Vivo ERK ERK Phosphorylation Secondary_Assays->ERK Calcium Calcium Mobilization Secondary_Assays->Calcium Selectivity Selectivity Profiling (CB1, CB2, GPR35) Secondary_Assays->Selectivity

Caption: Workflow for GPR55 Antagonist Discovery.

Conclusion

GPR55 is a promising therapeutic target with implications in a wide range of diseases. The development of selective antagonists, such as this compound, provides powerful tools to probe the function of this receptor and to explore its therapeutic potential. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and therapeutic targeting of GPR55. Further investigation into the in vivo efficacy and safety of GPR55 antagonists will be crucial in translating these promising preclinical findings into novel therapies.

References

The Modulatory Effects of ML191 on GPR55 Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in a myriad of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] The discovery and characterization of selective ligands for GPR55 are paramount to dissecting its complex signaling and unlocking its therapeutic potential. ML191, a potent and selective antagonist of GPR55, represents a key chemical tool in this endeavor.[3] This technical guide provides an in-depth analysis of this compound's effects on the downstream signaling cascades of GPR55, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate further research and drug development efforts.

Introduction to GPR55 Signaling

GPR55 is a class A G protein-coupled receptor that is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), and certain cannabinoid ligands.[4][5] Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 couples to distinct G protein families, primarily Gα13 and Gαq, to initiate a diverse array of downstream signaling events.[6][7] Activation of GPR55 is known to trigger a signaling cascade involving the RhoA GTPase, leading to the mobilization of intracellular calcium ([Ca2+]i) and the subsequent activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[6][8] Furthermore, GPR55 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][9] Another critical aspect of GPR55 signaling is the recruitment of β-arrestin, a key regulator of GPCR desensitization and signaling.[2][10]

This compound: A Selective GPR55 Antagonist

This compound is a small molecule antagonist belonging to the piperidinyl-oxadiazolone chemical class.[4] It was identified through high-throughput screening as a potent and selective inhibitor of GPR55 signaling.[3] this compound exerts its antagonistic effects by binding to the GPR55 receptor, likely in the transmembrane helix 2-3-5-6-7 region, and preventing the conformational changes required for receptor activation and downstream signaling.[1]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on GPR55 signaling has been quantified in various functional assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other known GPR55 antagonists.

CompoundAssay TypeAgonistCell LineIC50 / pIC50Reference
This compound β-arrestin RecruitmentLPI (10 µM)U2OS-GPR551.08 ± 0.03 µM[1]
This compound ERK1/2 PhosphorylationLPIU2OS-GPR550.4 ± 0.1 µM[1]
This compound Yeast-based AssayGSK522373AYeastpIC50 = 6.6 ± 0.1[6]
ML192 β-arrestin RecruitmentLPI (10 µM)U2OS-GPR550.70 ± 0.05 µM[1]
ML192 ERK1/2 PhosphorylationLPIU2OS-GPR551.1 ± 0.3 µM[1]
ML192 Yeast-based AssayGSK522373AYeastpIC50 = 6.4 ± 0.08[6]
ML193 β-arrestin RecruitmentLPI (10 µM)U2OS-GPR550.22 ± 0.03 µM[1]
ML193 ERK1/2 PhosphorylationLPIU2OS-GPR550.2 ± 0.3 µM[1]
ML193 Yeast-based AssayGSK522373AYeastpIC50 = 6.8 ± 0.07[6]
CID16020046 β-arrestin RecruitmentLPIU2OS-GPR55~150 nM[1]

GPR55 Downstream Signaling Pathways Modulated by this compound

The following diagram illustrates the key downstream signaling cascades of GPR55 that are inhibited by this compound.

GPR55_Signaling_this compound cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq Activates G13 Gα13 GPR55->G13 Activates ERK_pathway MEK/ERK Pathway GPR55->ERK_pathway beta_arrestin β-arrestin GPR55->beta_arrestin LPI LPI (Agonist) LPI->GPR55 This compound This compound (Antagonist) This compound->GPR55 Inhibits PLC PLC Gq->PLC RhoA RhoA G13->RhoA IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release NFAT_activation NFAT Activation Ca_release->NFAT_activation ROCK ROCK RhoA->ROCK ROCK->NFAT_activation pERK pERK1/2 ERK_pathway->pERK beta_arrestin_recruitment β-arrestin Recruitment beta_arrestin->beta_arrestin_recruitment

GPR55 signaling pathways inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on GPR55 signaling.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation and subsequent desensitization.

B_Arrestin_Workflow start Start plate_cells Plate CHO-K1 cells expressing hGPR55-ProLink and β-arrestin-EA start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight add_compounds Add this compound (antagonist) followed by LPI (agonist) incubate_overnight->add_compounds incubate_90min Incubate for 90 minutes (37°C, 5% CO₂) add_compounds->incubate_90min add_detection_reagent Add PathHunter® detection reagent incubate_90min->add_detection_reagent incubate_60min_rt Incubate for 60 minutes (Room Temperature, in dark) add_detection_reagent->incubate_60min_rt read_luminescence Measure chemiluminescence incubate_60min_rt->read_luminescence analyze_data Analyze data and determine IC₅₀ read_luminescence->analyze_data end End analyze_data->end

Workflow for the β-arrestin recruitment assay.

Protocol:

  • Cell Plating: Seed Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human GPR55 tagged with ProLink™ (PK) and β-arrestin 2 tagged with Enzyme Acceptor (EA) into 384-well white, clear-bottom plates at a density of 5,000-10,000 cells per well.

  • Overnight Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add this compound to the wells and incubate for 30 minutes at 37°C.

    • Add a fixed concentration of LPI (typically EC₈₀) to stimulate the receptor.

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Detection: Add PathHunter® detection reagent containing the β-galactosidase substrate.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature in the dark.

  • Measurement: Measure the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector of GPR55 signaling, to assess the inhibitory effect of this compound.

ERK_Western_Blot_Workflow start Start cell_culture Culture U2OS cells stably expressing hGPR55 start->cell_culture serum_starve Serum starve cells (12-16 hours) cell_culture->serum_starve compound_treatment Pre-treat with this compound, then stimulate with LPI serum_starve->compound_treatment cell_lysis Lyse cells in RIPA buffer compound_treatment->cell_lysis protein_quantification Quantify protein concentration (BCA assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% BSA or milk transfer->blocking primary_ab Incubate with anti-pERK1/2 primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection reprobe Strip and re-probe for total ERK1/2 detection->reprobe analysis Densitometric analysis and IC₅₀ determination reprobe->analysis end End analysis->end

Workflow for ERK1/2 phosphorylation Western blot.

Protocol:

  • Cell Culture and Starvation: Culture U2OS cells stably expressing human GPR55 to 70-80% confluency. Serum-starve the cells for 12-16 hours prior to the experiment.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with LPI for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Perform densitometric analysis of the bands and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2. Plot the normalized data against the this compound concentration to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR55 activation and its inhibition by this compound.

Protocol:

  • Cell Plating: Seed HEK293 or CHO cells stably expressing GPR55 into black, clear-bottom 96-well plates.

  • Dye Loading: Wash the cells with a calcium-free buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of this compound to the wells.

    • After a short incubation, add a fixed concentration of LPI to stimulate the cells.

  • Measurement: Monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity is used to quantify the calcium response. Plot the response against the this compound concentration to determine the IC₅₀ value.

RhoA Activation Assay (G-LISA®)

This assay measures the activation of the small GTPase RhoA, a key downstream effector of GPR55 signaling.

Protocol:

  • Cell Treatment and Lysis: Treat GPR55-expressing cells with this compound followed by LPI stimulation. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Procedure:

    • Add equal amounts of protein lysate to a 96-well plate coated with a Rho-GTP-binding protein.

    • Incubate the plate to allow active, GTP-bound RhoA to bind to the plate.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for RhoA.

    • Add a secondary antibody conjugated to HRP.

    • Add a colorimetric substrate and measure the absorbance at 490 nm.

  • Data Analysis: The absorbance is proportional to the amount of active RhoA. Compare the absorbance values of treated and untreated samples to determine the inhibitory effect of this compound.

NFAT Reporter Gene Assay

This assay measures the activation of the NFAT transcription factor, a downstream target of the GPR55-calcium signaling pathway.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a GPR55 expression vector and an NFAT-luciferase reporter plasmid.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound followed by stimulation with LPI.

  • Incubation: Incubate the cells for 6-24 hours to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The luciferase activity is proportional to NFAT activation. Plot the luciferase signal against the this compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) of Piperidinyl-Oxadiazolone Antagonists

The piperidinyl-oxadiazolone scaffold of this compound has been the subject of structure-activity relationship studies to understand the key molecular features required for GPR55 antagonism.[4] These studies have revealed that:

  • The oxadiazolone ring is a critical pharmacophore, likely forming a hydrogen bond with Lys2.60 in the GPR55 binding pocket.[4]

  • The aryl group attached to the oxadiazolone and the distal cyclopropane ring are important for potency. Modifications to these regions often lead to a decrease in activity.[4]

  • The piperidine linker and its substitution pattern also influence the antagonist activity.

SAR_this compound ML191_structure This compound Scaffold (Piperidinyl-Oxadiazolone) Oxadiazolone Oxadiazolone Ring ML191_structure->Oxadiazolone Aryl_group Aryl Group ML191_structure->Aryl_group Cyclopropane Cyclopropane Ring ML191_structure->Cyclopropane Piperidine Piperidine Linker ML191_structure->Piperidine H_bond Hydrogen bonding with K2.60 Oxadiazolone->H_bond Potency_modulation Potency Modulation Aryl_group->Potency_modulation Cyclopropane->Potency_modulation Activity_influence Influence on Activity Piperidine->Activity_influence

Key structural features of this compound for GPR55 antagonism.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR55. Its well-characterized inhibitory effects on key downstream signaling pathways, including β-arrestin recruitment, ERK1/2 phosphorylation, calcium mobilization, and RhoA activation, provide a solid foundation for its use in both in vitro and in vivo studies. The detailed experimental protocols and structure-activity relationship data presented in this guide are intended to empower researchers to effectively utilize this compound in their efforts to further elucidate the complex biology of GPR55 and to accelerate the development of novel therapeutics targeting this receptor.

References

Methodological & Application

Application Notes and Protocols for ML191 in a β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective S1P5 receptor agonist, ML191, in a β-arrestin recruitment assay. This document outlines the experimental procedure, data analysis, and the underlying signaling pathway, offering valuable insights for researchers investigating G protein-coupled receptor (GPCR) signaling and engaged in drug discovery efforts.

Introduction

This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1P5), a member of the GPCR family. S1P5 is predominantly expressed in the nervous and immune systems.[1][2] Upon agonist binding, GPCRs activate intracellular signaling pathways, including the canonical G protein-dependent pathways and the β-arrestin-mediated pathway. The recruitment of β-arrestin to the activated GPCR plays a crucial role in receptor desensitization, internalization, and the initiation of distinct signaling cascades.[3][4] Measuring the recruitment of β-arrestin is a key method for characterizing the pharmacological profile of GPCR ligands and identifying biased agonists that preferentially activate one pathway over another.[3]

This protocol details the use of a commercially available β-arrestin recruitment assay, such as the PathHunter® assay, to quantify the interaction between the S1P5 receptor and β-arrestin in response to this compound stimulation.

Principle of the β-Arrestin Recruitment Assay

The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated GPCR.[5][6] The technology is based on enzyme fragment complementation (EFC). In this system, the GPCR of interest (S1P5) is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). When the agonist (this compound) binds to the S1P5-PK fusion protein, it induces a conformational change, leading to the recruitment of the β-arrestin-EA fusion protein. This proximity-induced complementation of the two enzyme fragments forms a functional β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate, generating a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[5]

S1P5 Signaling Pathway and β-Arrestin Recruitment

The binding of an agonist like this compound to the S1P5 receptor triggers a series of intracellular events. The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin.[4] The recruited β-arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.[4][7] Furthermore, β-arrestin acts as a scaffold protein, initiating downstream signaling pathways, often involving mitogen-activated protein kinases (MAPKs), and mediating receptor internalization through clathrin-coated pits.[7][8]

S1P5_Signaling S1P5 Receptor Signaling and β-Arrestin Recruitment cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1P5 S1P5 Receptor GRK GRK S1P5->GRK Phosphorylation G_Protein G Protein S1P5->G_Protein G Protein Signaling beta_Arrestin_P Phosphorylated β-Arrestin This compound This compound (Agonist) This compound->S1P5 Binding & Activation GRK->S1P5 beta_Arrestin β-Arrestin beta_Arrestin->S1P5 Recruitment Downstream Downstream Signaling (e.g., MAPK activation) beta_Arrestin_P->Downstream Scaffolding Internalization Receptor Internalization beta_Arrestin_P->Internalization Mediation

S1P5 Signaling Pathway

Experimental Protocol: this compound-Induced β-Arrestin Recruitment Assay

This protocol is based on the principles of the PathHunter® β-arrestin assay.

Materials and Reagents:

  • PathHunter® S1P5 β-Arrestin cells (e.g., from DiscoveRx)

  • Cell culture medium (as recommended by the cell line provider)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 384-well white, solid-bottom assay plates

  • PathHunter® Detection Reagents (including Galacton Star® substrate)

  • Chemiluminescent plate reader

Experimental Workflow:

References

Application Notes and Protocols for p-ERK Activation Assay with ML191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-Regulated Kinase (ERK) is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway central to the regulation of cell proliferation, differentiation, and survival.[1][2] The phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a key indicator of its activation.[3] Dysregulation of the ERK pathway is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5]

ML191 has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[3][6] Activation of GPR55 by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), has been shown to stimulate downstream signaling cascades, including the activation of the ERK1/2 pathway.[7][8] As an antagonist, this compound is expected to inhibit LPI-induced GPR55 signaling, thereby leading to a reduction in ERK1/2 phosphorylation.[6] In studies using U2OS cells overexpressing GPR55, this compound was shown to inhibit LPI-mediated ERK1/2 phosphorylation with an IC50 of 0.4 ± 0.1 μM.[6]

These application notes provide detailed protocols for performing a phosphorylated ERK (p-ERK) activation assay to characterize the inhibitory effects of this compound. The described methods include Western Blotting, cell-based ELISA, and Flow Cytometry, offering multiple approaches to quantify the modulation of ERK signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR55-mediated ERK signaling pathway and the general experimental workflow for assessing the effect of this compound on p-ERK levels.

GPR55_ERK_Signaling_Pathway cluster_membrane Cell Membrane GPR55 GPR55 G_protein Gαq/12/13 GPR55->G_protein Activation LPI LPI (Agonist) LPI->GPR55 This compound This compound (Antagonist) This compound->GPR55 PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA MEK MEK1/2 PLC->MEK ROCK ROCK RhoA->ROCK ROCK->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors (e.g., Elk-1) pERK->Transcription_Factors Nuclear Translocation Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation

Caption: GPR55-mediated ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A Cell Culture (e.g., GPR55-expressing cells) B Serum Starvation (to reduce basal p-ERK levels) A->B C Pre-treatment with this compound (various concentrations) B->C D Stimulation with LPI (GPR55 agonist) C->D E Cell Lysis or Fixation/ Permeabilization D->E F p-ERK Detection Method E->F G Western Blot F->G H Cell-Based ELISA F->H I Flow Cytometry F->I J Data Analysis (Quantification of p-ERK levels) G->J H->J I->J

Caption: General experimental workflow for p-ERK activation assay with this compound.

Experimental Protocols

I. Western Blotting for p-ERK Detection

Western blotting is a widely used technique to detect specific proteins in a sample.[7] This protocol outlines the steps to measure the levels of phosphorylated ERK (p-ERK) and total ERK (t-ERK) in cell lysates.[9]

A. Materials

  • Cell culture reagents (media, serum, etc.)

  • GPR55-expressing cells (e.g., U2OS-GPR55)

  • This compound

  • L-α-lysophosphatidylinositol (LPI)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

B. Protocol

  • Cell Culture and Treatment:

    • Seed GPR55-expressing cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.[3]

    • Pre-treat cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with LPI (e.g., 10 µM) for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Re-probing:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[10]

C. Data Presentation

Treatment GroupThis compound Conc. (µM)LPI Stim.p-ERK/Total ERK Ratio (Normalized to Control)
Untreated Control0-1.00
LPI Control0+Value
This compound0.1+Value
This compound1+Value
This compound10+Value
II. Cell-Based ELISA for p-ERK Detection

Cell-based ELISAs offer a higher-throughput alternative to Western blotting for quantifying protein phosphorylation in whole cells.[8]

A. Materials

  • Cell-based p-ERK ELISA kit (containing coated microplate, antibodies, and detection reagents)

  • Cell culture reagents

  • GPR55-expressing cells

  • This compound

  • LPI

  • Fixing solution

  • Quenching buffer

  • Blocking buffer

  • Wash buffer

  • Microplate reader

B. Protocol

  • Cell Seeding and Treatment:

    • Seed 10,000-30,000 GPR55-expressing cells per well in the provided 96-well microplate and incubate overnight.

    • Serum-starve the cells as described for Western blotting.

    • Pre-treat cells with this compound at various concentrations for 30 minutes.

    • Stimulate cells with LPI for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells by adding fixing solution to each well and incubating for 20 minutes at room temperature.

    • Wash the wells with wash buffer.

    • Add quenching buffer and incubate for 20 minutes at room temperature.

    • Wash the wells with wash buffer.

  • Immunodetection:

    • Add blocking buffer and incubate for 1 hour at 37°C.

    • Add the primary antibody solution (anti-p-ERK1/2) to the designated wells and incubate for 2 hours at room temperature. In parallel wells, add the normalization antibody (anti-total ERK1/2).

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate for 30 minutes at room temperature in the dark.

    • Add stop solution to each well.

    • Read the absorbance at 450 nm immediately using a microplate reader.

C. Data Presentation

Treatment GroupThis compound Conc. (µM)LPI Stim.Absorbance at 450 nm (p-ERK)Absorbance at 450 nm (Total ERK)p-ERK/Total ERK Ratio
Untreated Control0-ValueValueValue
LPI Control0+ValueValueValue
This compound0.1+ValueValueValue
This compound1+ValueValueValue
This compound10+ValueValueValue
III. Flow Cytometry for p-ERK Detection

Flow cytometry allows for the quantification of p-ERK levels on a single-cell basis, providing insights into population heterogeneity.

A. Materials

  • Cell culture reagents

  • GPR55-expressing cells

  • This compound

  • LPI

  • Fixation buffer (e.g., formaldehyde-based)

  • Permeabilization buffer (e.g., methanol-based)

  • Fluorochrome-conjugated anti-p-ERK1/2 antibody

  • Isotype control antibody

  • Staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

B. Protocol

  • Cell Culture and Treatment:

    • Culture GPR55-expressing cells in suspension or in plates for subsequent detachment.

    • Perform serum starvation, this compound pre-treatment, and LPI stimulation as described in the previous protocols.

  • Fixation and Permeabilization:

    • Harvest the cells and wash with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Permeabilize the cells with ice-cold methanol and incubate for at least 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells with staining buffer.

    • Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-p-ERK1/2 antibody or an isotype control.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells with staining buffer and resuspend in an appropriate buffer for flow cytometry.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).

    • Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of p-ERK staining.

C. Data Presentation

Treatment GroupThis compound Conc. (µM)LPI Stim.Median Fluorescence Intensity (MFI) of p-ERK% of p-ERK Positive Cells
Untreated Control0-ValueValue
LPI Control0+ValueValue
This compound0.1+ValueValue
This compound1+ValueValue
This compound10+ValueValue

Conclusion

The protocols provided herein offer robust and reliable methods for assessing the inhibitory effect of this compound on GPR55-mediated ERK activation. The choice of assay will depend on the specific experimental needs, with Western blotting providing detailed molecular weight information, cell-based ELISA offering higher throughput, and flow cytometry enabling single-cell analysis. By employing these techniques, researchers can effectively characterize the pharmacological profile of this compound and similar compounds targeting the GPR55-ERK signaling axis.

References

Determining the optimal concentration of ML191 for cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Its use in cell culture experiments requires careful determination of the optimal concentration to elicit the desired biological effect without inducing off-target effects or cytotoxicity. These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration for your specific cell line and experimental goals.

GPR55 activation has been shown to trigger various downstream signaling cascades, primarily through the coupling to Gαq and Gα12/13 proteins. This activation leads to the stimulation of RhoA, which in turn modulates the actin cytoskeleton and influences cell morphology and motility. Furthermore, GPR55 signaling can lead to an increase in intracellular calcium concentrations and the activation of the ERK1/2 signaling pathway.[1][2]

Data Presentation: Potency of this compound

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay used. The following table summarizes published IC50 values for this compound to serve as a starting point for designing your experiments.

Cell LineAssay TypeIC50 Value (µM)Reference
U2OSLPI-mediated ERK1/2 phosphorylation0.4 ± 0.1[3]
U2OSβ-arrestin trafficking1.08 ± 0.03[3]
Not specifiedGPR55 Antagonism0.160[4]

Experimental Protocols

A critical step in utilizing this compound is to determine its optimal concentration for your specific experimental system. This typically involves performing a dose-response experiment to measure a relevant biological endpoint. Below is a general protocol for determining the IC50 value of this compound using a cell viability assay.

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.

Mandatory Visualizations

GPR55 Signaling Pathway

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Actin Actin Cytoskeleton Modulation RhoA->Actin Ca_release Ca²⁺ Release (from ER) IP3->Ca_release ERK ERK1/2 Activation DAG->ERK This compound This compound This compound->GPR55 Inhibits Ligand Ligand (e.g., LPI) Ligand->GPR55 Activates

Caption: GPR55 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal this compound Concentration

experimental_workflow prep Prepare this compound Stock (10 mM in DMSO) treat Treat with Serial Dilutions of this compound (e.g., 0.01 - 100 µM) prep->treat seed Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 incubate1->treat incubate2 Incubate for Desired Duration (e.g., 24, 48, or 72h) treat->incubate2 controls Include Vehicle (DMSO) and Untreated Controls controls->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay read Measure Absorbance (570 nm) assay->read analyze Analyze Data & Determine IC50 read->analyze

Caption: Workflow for determining the optimal concentration of this compound.

References

Application Notes and Protocols for ML191 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of ML191 for use in in vitro studies. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It is a valuable tool for investigating the physiological and pathological roles of GPR55. Accurate preparation and handling of this compound are paramount for obtaining reliable data in cell-based assays and other in vitro experimental systems.

Physicochemical Properties

PropertyValue
Molecular Weight 403.47 g/mol
Formula C₂₄H₂₅N₃O₃
Appearance Off-white to light yellow solid
CAS Number 931695-79-3

Solubility Data

The solubility of this compound is a critical factor in the design of in vitro experiments. The following table summarizes its solubility in a common laboratory solvent.

SolventConcentrationMolarityNotes
DMSO 125 mg/mL309.81 mMHygroscopic. Warming to 60°C and ultrasonication may be required for complete dissolution.[1]

Note: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous buffers like PBS.[2][3] To avoid this, it is recommended to make intermediate dilutions and ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath at 60°C and/or sonication can be applied until the solution is clear.[1]

  • Sterilization: While not always necessary for a DMSO stock, if required, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.

Diagram: Workflow for this compound Stock Solution Preparation

ML191_Preparation_Workflow cluster_prep This compound Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex to Dissolve add_dmso->dissolve heat_sonicate Warm (60°C) / Sonicate (if necessary) dissolve->heat_sonicate Incomplete Dissolution aliquot Aliquot into Single-Use Tubes dissolve->aliquot Complete Dissolution heat_sonicate->dissolve Re-vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of a concentrated this compound stock solution in DMSO.

Storage and Stability

Proper storage of this compound in both powder and solvent forms is essential to maintain its activity.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month[1]

Note: For long-term stability, it is highly recommended to store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

General Protocol for a Cell-Based Assay

This protocol provides a general framework for utilizing this compound in a typical cell-based assay. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.

Materials:

  • Cells of interest cultured in appropriate media

  • 96-well cell culture plates (or other desired format)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (serum-free or serum-containing, as required by the assay)

  • Phosphate-Buffered Saline (PBS)

  • GPR55 agonist (e.g., lysophosphatidylinositol - LPI)

  • Assay-specific detection reagents (e.g., for measuring cell viability, reporter gene expression, or second messenger levels)

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (e.g., 0.1% DMSO). To minimize precipitation, perform intermediate dilutions in media rather than directly adding a small volume of concentrated stock to a large volume of aqueous media.

  • Compound Treatment (Antagonist Mode):

    • Remove the culture medium from the cells.

    • Add the prepared this compound working solutions (or vehicle control) to the respective wells.

    • Pre-incubate the cells with this compound for a specific duration (e.g., 15-30 minutes) to allow for receptor binding.[1]

  • Agonist Stimulation:

    • Following pre-incubation, add the GPR55 agonist (e.g., LPI) to the wells at a predetermined concentration (e.g., EC₅₀ or EC₈₀) to stimulate GPR55 signaling. Do not add agonist to the negative control wells.

  • Incubation: Incubate the plate for the desired period to allow for the cellular response to occur.

  • Assay Readout: Perform the assay readout according to the manufacturer's instructions for the specific detection reagents being used. This could involve measuring changes in intracellular calcium, ERK phosphorylation, β-arrestin recruitment, or cell viability.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the GPR55 receptor. In many cellular systems, GPR55 activation by its endogenous ligand, LPI, leads to the activation of downstream signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This compound blocks this LPI-induced signaling.[1]

Diagram: this compound Inhibition of the GPR55 Signaling Pathway

GPR55_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR55 GPR55 ERK_p p-ERK1/2 GPR55->ERK_p Leads to Phosphorylation LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits Response Cellular Response ERK_p->Response

Caption: this compound antagonizes GPR55, blocking LPI-induced phosphorylation of ERK1/2.

References

Application of a Novel Neuroprotective Agent in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary neuronal cultures are indispensable tools in neuroscience research, providing an in vitro system to study neuronal development, function, and pathology. These cultures allow for the controlled investigation of molecular and cellular mechanisms in a simplified environment. This document provides detailed application notes and protocols for the use of a novel investigational compound, herein referred to as a hypothetical neuroprotective agent, in primary neuron culture systems. The aim is to provide a framework for evaluating the neuroprotective and neuroregenerative effects of new chemical entities.

Hypothetical Mechanism of Action

The hypothetical neuroprotective agent is an experimental small molecule designed to promote neuronal survival and enhance neurite outgrowth. Its putative mechanism of action involves the modulation of intracellular signaling pathways critical for neuronal health. It is hypothesized to activate pro-survival pathways while inhibiting apoptotic cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway (e.g., ERK) Receptor->MAPK_pathway Agent Hypothetical Neuroprotective Agent Agent->Receptor Binds to and activates Akt Akt PI3K->Akt Apoptotic_Cascade Apoptotic Cascade (e.g., Caspase-3) Akt->Apoptotic_Cascade Inhibits CREB CREB Akt->CREB Activates MAPK_pathway->CREB Activates Gene_Expression Gene Expression (Pro-survival genes) CREB->Gene_Expression Promotes

Caption: Proposed signaling pathway of the hypothetical neuroprotective agent.

Application Notes

The hypothetical neuroprotective agent is soluble in DMSO and should be stored at -20°C. For experimental use, a fresh stock solution should be prepared and diluted in pre-warmed culture medium to the final desired concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for neuroprotection and neurite outgrowth assays. Preliminary studies suggest an effective concentration range of 1-10 µM.

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.[1][2][3][4]

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate-A medium

  • Papain solution (20 units/mL)

  • Trypsin inhibitor

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated plates or coverslips

  • Dissection tools (sterile)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the uterine horns and remove the E18 embryos.

  • Isolate the brains from the embryos and place them in ice-cold Hibernate-A medium.

  • Under a dissecting microscope, carefully dissect the hippocampi from the cerebral cortices.

  • Transfer the dissected hippocampi to a tube containing papain solution and incubate at 37°C for 20-30 minutes.[3]

  • Gently wash the tissue with Hibernate-A medium containing trypsin inhibitor.

  • Triturate the tissue gently with a fire-polished Pasteur pipette in Neurobasal medium to obtain a single-cell suspension.

  • Determine the cell density using a hemocytometer.

  • Plate the neurons on Poly-D-lysine coated culture vessels at a desired density (e.g., 2.5 x 10^4 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to replace half of the medium every 3-4 days.

A E18 Rat Embryo Dissection B Hippocampal Isolation A->B C Enzymatic Digestion (Papain) B->C D Mechanical Trituration C->D E Cell Plating D->E F Neuronal Culture (37°C, 5% CO2) E->F

Caption: Workflow for primary hippocampal neuron culture.

Neuroprotection Assay

This assay is designed to quantify the protective effects of the hypothetical neuroprotective agent against an excitotoxic insult induced by glutamate.

Materials:

  • Primary hippocampal neurons (cultured for 7-10 days in vitro, DIV)

  • Hypothetical neuroprotective agent stock solution

  • Glutamate solution

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Pre-treat the primary neuron cultures with varying concentrations of the hypothetical neuroprotective agent (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 50 µM for 24 hours. A vehicle control (DMSO) should be included.

  • Collect the culture supernatant to measure the release of LDH, an indicator of cell death.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Neurite Outgrowth Assay

This assay evaluates the effect of the hypothetical neuroprotective agent on promoting neurite extension.

Materials:

  • Primary hippocampal neurons (cultured for 2 DIV)

  • Hypothetical neuroprotective agent stock solution

  • Microtubule-associated protein 2 (MAP2) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Treat the 2 DIV primary neuron cultures with the hypothetical neuroprotective agent at the optimal concentration determined from the neuroprotection assay.

  • Incubate the cultures for an additional 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and block non-specific binding.

  • Incubate with a primary antibody against MAP2, a neuronal dendritic marker.

  • Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the described assays.

Table 1: Neuroprotective Effect of the Hypothetical Agent against Glutamate-Induced Excitotoxicity

Treatment GroupLDH Release (Arbitrary Units)% Neuroprotection
Control (Vehicle)100 ± 8N/A
Glutamate (50 µM)450 ± 250
Glutamate + Agent (1 µM)320 ± 1837.1
Glutamate + Agent (5 µM)210 ± 1568.6
Glutamate + Agent (10 µM)150 ± 1285.7

Table 2: Effect of the Hypothetical Agent on Neurite Outgrowth

Treatment GroupAverage Neurite Length (µm)Number of Primary Neurites
Control (Vehicle)85 ± 103.2 ± 0.5
Agent (5 µM)145 ± 154.8 ± 0.7

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to investigate the effects of novel compounds, such as the hypothetical neuroprotective agent, on primary neurons. By following these detailed methodologies, researchers can obtain robust and reproducible data on neuroprotection and neurite outgrowth, which are critical for the development of new therapeutics for neurodegenerative diseases. The use of quantitative assays and clear data presentation will facilitate the evaluation and comparison of different compounds in the drug discovery pipeline.

References

In Vitro Assays to Measure the Antagonistic Activity of ML191: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] This document provides detailed application notes and protocols for in vitro assays designed to measure and characterize the antagonistic activity of this compound. The methodologies described herein are essential for researchers and drug development professionals working to understand the pharmacological profile of this compound and its potential therapeutic applications. The primary assays covered include β-arrestin recruitment, Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and Protein Kinase C βII (PKCβII) translocation, all key signaling events downstream of GPR55 activation.

GPR55 Signaling Pathway

GPR55 is a G protein-coupled receptor that primarily signals through the Gq/11 and G12/13 pathways. Upon activation by an agonist such as lysophosphatidylinositol (LPI), GPR55 initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2, is activated. Furthermore, agonist binding to GPR55 can also induce the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling. This compound exerts its antagonistic effect by blocking these agonist-induced signaling events.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gq/11, G12/13 GPR55->Gq Activates ERK ERK1/2 Phosphorylation GPR55->ERK beta_arrestin β-arrestin Recruitment GPR55->beta_arrestin Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCβII Activation DAG->PKC

GPR55 Signaling Cascade and Point of this compound Intervention.

Quantitative Data Summary

The antagonistic potency of this compound has been determined in various in vitro functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeAgonistCell LineThis compound IC50 (µM)Reference
β-arrestin RecruitmentLPI (10 µM)U2OS-GPR55-βarr2-GFP1.08 ± 0.03[1]
ERK1/2 PhosphorylationLPI (10 µM)U2OS-GPR550.4 ± 0.1[1]
PKCβII TranslocationLPIHEK293-[1]

Note: The PKCβII translocation was confirmed to be inhibited by this compound, but a specific IC50 value was not provided in the primary reference.

Experimental Protocols

The following protocols provide detailed methodologies for the key in vitro assays used to measure the antagonistic activity of this compound at the GPR55 receptor.

β-Arrestin Recruitment Assay (High-Content Imaging)

This assay measures the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor. The translocation of a fluorescently tagged β-arrestin is monitored using high-content imaging.

Experimental Workflow:

beta_arrestin_workflow A Seed U2OS cells stably expressing HA-GPR55 and β-arrestin2-GFP in 384-well plates B Incubate cells overnight A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with GPR55 agonist (e.g., LPI) C->D E Fix and stain nuclei (e.g., with DAPI) D->E F Acquire images using a high-content imaging system E->F G Analyze images to quantify β-arrestin translocation F->G H Generate dose-response curves and calculate IC50 G->H

Workflow for the β-Arrestin Recruitment Assay.

Materials:

  • U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well clear-bottom imaging plates

  • This compound stock solution (in DMSO)

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Protocol:

  • Cell Plating: Seed the U2OS-GPR55-βarr2-GFP cells into 384-well clear-bottom imaging plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., serum-free medium). Also, prepare the agonist (LPI) solution at a concentration that elicits a submaximal (EC80) response.

  • Antagonist Incubation: Remove the culture medium from the cell plates and add the diluted this compound solutions to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist (LPI) to the wells containing this compound and to control wells (agonist only). Incubate for a period sufficient to induce β-arrestin translocation (e.g., 30-90 minutes) at 37°C.

  • Cell Fixation and Staining: Following incubation, gently wash the cells with PBS. Fix the cells by adding 4% paraformaldehyde for 15-20 minutes at room temperature. After fixation, wash the cells again with PBS and then stain the nuclei with DAPI.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system. Use appropriate filter sets for GFP (β-arrestin) and DAPI (nuclei).

  • Image Analysis: Use image analysis software to quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane or into intracellular vesicles. This is often measured as an increase in the granularity or puncta of the GFP signal.

  • Data Analysis: Calculate the percentage of inhibition of β-arrestin recruitment for each concentration of this compound relative to the agonist-only control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This assay quantifies the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade. The AlphaScreen SureFire technology provides a sensitive, no-wash method for detecting phosphorylated proteins in cell lysates.

Experimental Workflow:

erk_workflow A Plate GPR55-expressing cells (e.g., U2OS-GPR55) in 96-well plates B Serum-starve cells overnight A->B C Pre-treat with this compound at various concentrations B->C D Stimulate with GPR55 agonist (LPI) C->D E Lyse cells to release intracellular proteins D->E F Transfer lysate to a 384-well ProxiPlate E->F G Add AlphaScreen SureFire reagent mix (beads and antibodies) F->G H Incubate and read on an AlphaScreen-compatible plate reader G->H I Determine IC50 value H->I

Workflow for the ERK1/2 Phosphorylation Assay.

Materials:

  • U2OS cells stably expressing GPR55

  • Cell culture medium and serum-free medium

  • 96-well cell culture plates and 384-well ProxiPlates

  • This compound stock solution (in DMSO)

  • GPR55 agonist (LPI) stock solution

  • AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)

  • AlphaScreen-compatible plate reader

Protocol:

  • Cell Culture and Plating: Plate GPR55-expressing U2OS cells in a 96-well plate and grow to confluency.

  • Serum Starvation: To reduce basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate overnight.

  • Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes at 37°C.[3]

  • Agonist Stimulation: Add LPI (e.g., 10 µM final concentration) to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C to induce ERK1/2 phosphorylation.[3]

  • Cell Lysis: Remove the medium and add the SureFire Lysis Buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Assay Assembly: Transfer a small volume of the cell lysate to a 384-well ProxiPlate. Add the AlphaScreen SureFire reaction mix containing acceptor beads, donor beads, and specific antibodies against phospho-ERK1/2 and total ERK1/2.

  • Incubation and Detection: Incubate the plate in the dark at room temperature for 2 hours. Read the plate on an AlphaScreen-compatible reader to measure the signal.

  • Data Analysis: The ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal is calculated. The percentage of inhibition of ERK1/2 phosphorylation by this compound is determined relative to the LPI-stimulated control. The IC50 value is calculated by fitting the dose-response data to a suitable model.

PKCβII Translocation Assay (High-Content Imaging)

This assay visualizes the translocation of PKCβII from the cytoplasm to the plasma membrane upon GPR55 activation, a process dependent on Gq signaling. This compound's ability to block this translocation is quantified.

Experimental Workflow:

pkc_workflow A Co-transfect HEK293 cells with GPR55 and PKCβII-GFP B Plate transfected cells in imaging plates A->B C Pre-incubate with this compound B->C D Stimulate with GPR55 agonist (LPI) C->D E Fix and stain nuclei D->E F Acquire images with a high-content imaging system E->F G Analyze membrane translocation of PKCβII-GFP F->G H Quantify inhibition and determine antagonist potency G->H

Workflow for the PKCβII Translocation Assay.

Materials:

  • HEK293 cells

  • Expression plasmids for GPR55 and PKCβII-GFP

  • Transfection reagent

  • Cell culture medium

  • Glass-bottom imaging dishes or plates

  • This compound stock solution (in DMSO)

  • GPR55 agonist (LPI) stock solution

  • Fixation solution and nuclear stain

  • High-content imaging system or confocal microscope

Protocol:

  • Cell Transfection and Plating: Co-transfect HEK293 cells with plasmids encoding GPR55 and PKCβII-GFP using a suitable transfection method. After transfection, plate the cells onto glass-bottom dishes or imaging plates and allow them to adhere and express the proteins (typically 24-48 hours).[3]

  • Compound Incubation: Pre-treat the cells with different concentrations of this compound for 30 minutes at 37°C.[3]

  • Agonist Stimulation: Add LPI to the cells to stimulate GPR55 and induce the translocation of PKCβII-GFP to the plasma membrane. Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a confocal microscope.

  • Image Analysis: Analyze the images to quantify the redistribution of the PKCβII-GFP signal from a diffuse cytoplasmic pattern to a distinct plasma membrane localization.

  • Data Analysis: Determine the percentage of inhibition of PKCβII translocation for each this compound concentration and calculate the IC50 value from the resulting dose-response curve.

Concluding Remarks

The in vitro assays described in this document provide a robust framework for characterizing the antagonistic properties of this compound at the GPR55 receptor. By employing a combination of β-arrestin recruitment, ERK1/2 phosphorylation, and PKCβII translocation assays, researchers can obtain a comprehensive understanding of the compound's mechanism of action and potency. While a Schild analysis to definitively determine the competitive nature of this compound's antagonism has not been reported in the reviewed literature, the provided functional assays are critical for advancing the study of GPR55 pharmacology and the development of novel therapeutics targeting this receptor. It is recommended that users of these protocols optimize assay conditions for their specific cell lines and experimental setup to ensure high-quality, reproducible data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a novel therapeutic target implicated in various physiological and pathological processes, including cancer, pain, and inflammation. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate GPR55 signaling and function. The recommended cell lines for these experiments are Human Osteosarcoma (U2OS) and Chinese Hamster Ovary (CHO-K1) cells, engineered to overexpress human GPR55.

Mechanism of Action of this compound

This compound acts as a selective antagonist at the GPR55 receptor. In its active state, GPR55 couples to Gαq and Gα12/13 proteins, initiating downstream signaling cascades. This leads to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and activation of the RhoA pathway, which influences the actin cytoskeleton. Additionally, GPR55 activation stimulates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This compound competitively binds to GPR55, preventing the binding of agonists like lysophosphatidylinositol (LPI) and thereby inhibiting these downstream signaling events.

Recommended Cell Lines and Culture Conditions

Successful experiments with this compound rely on robust and healthy cell cultures that express the GPR55 receptor. The following table summarizes the recommended cell lines and their specific culture conditions.

ParameterU2OS Cells (GPR55 Overexpressing)CHO-K1 Cells (GPR55 Overexpressing)
Base Medium McCoy's 5A Medium or Dulbecco's Modified Eagle Medium (DMEM)Ham's F-12K Medium
Supplements 10% Fetal Bovine Serum (FBS)10% Fetal Bovine Serum (FBS)
2 mM L-Glutamine2 mM L-Glutamine
100 units/mL Penicillin100 units/mL Penicillin
100 µg/mL Streptomycin100 µg/mL Streptomycin
Selection Antibiotic (e.g., G418, Puromycin)Selection Antibiotic (e.g., Zeocin, Hygromycin)
Culture Conditions 37°C, 5% CO₂ in a humidified incubator37°C, 5% CO₂ in a humidified incubator
Subculture When cells reach 80-90% confluency, typically every 3-5 days. Use 0.25% Trypsin-EDTA for detachment.When cells reach 80-90% confluency, typically every 2-4 days. Use 0.05% Trypsin-EDTA for detachment.

Potency of this compound in Functional Assays

The inhibitory concentration (IC50) of this compound has been determined in various cell-based functional assays. These values are crucial for designing experiments and interpreting results.

AssayCell LineAgonist UsedIC50 of this compound (µM)Reference
β-Arrestin Translocation U2OS-GPR55LPI (10 µM)1.08 ± 0.10[1]
ERK1/2 Phosphorylation U2OS-GPR55LPI (10 µM)0.4 ± 0.1
GPR55 Antagonist Assay U2OS-GPR55Not Specified1.08 ± 0.10[1]

Experimental Protocols

Herein are detailed protocols for key experiments involving this compound.

β-Arrestin Translocation Assay

This assay visualizes the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.

Materials:

  • U2OS cells stably co-expressing GPR55 and β-arrestin-GFP

  • Complete growth medium (as described above)

  • Poly-D-lysine coated glass coverslips or 96-well imaging plates

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (in DMSO)

  • GPR55 agonist (e.g., LPI) stock solution (in appropriate solvent)

  • DAPI stain (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filters for GFP and DAPI

Protocol:

  • Cell Seeding:

    • Seed U2OS-GPR55/β-arrestin-GFP cells onto poly-D-lysine coated coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Prepare the GPR55 agonist (e.g., LPI) at a concentration that elicits a submaximal response (e.g., EC80).

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.

    • Add the GPR55 agonist to the wells (to the this compound-containing medium) and incubate for an additional 30-60 minutes at 37°C. Include appropriate controls (vehicle, agonist alone).

  • Cell Fixation and Staining:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope. Capture images in both the GFP and DAPI channels.

    • Quantify β-arrestin translocation by measuring the formation of intracellular GFP puncta or the redistribution of GFP from the cytoplasm to the plasma membrane. This can be done using image analysis software (e.g., ImageJ/Fiji) by measuring the standard deviation of pixel intensity in the GFP channel, which increases as β-arrestin translocates.

    • Plot the percentage of inhibition of agonist-induced translocation against the concentration of this compound to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the measurement of ERK1/2 phosphorylation, a downstream event of GPR55 activation.

Materials:

  • U2OS-GPR55 cells

  • Complete growth medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • GPR55 agonist (e.g., LPI) stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed U2OS-GPR55 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with a GPR55 agonist (e.g., LPI) for 5-10 minutes. Include vehicle and agonist-only controls.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing for Total ERK1/2:

    • Strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe with the primary antibody against total ERK1/2 (e.g., 1:1000 dilution).

    • Repeat the washing, secondary antibody incubation, and imaging steps.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Calculate the percentage of inhibition of agonist-induced phosphorylation by this compound and plot against the concentration to determine the IC50.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR55 activation and its inhibition by this compound.

Materials:

  • CHO-K1 or U2OS cells stably expressing GPR55

  • Complete growth medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • GPR55 agonist (e.g., LPI) stock solution

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding:

    • Seed GPR55-expressing cells in a black-walled, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer.

    • Aspirate the growth medium and wash the cells once with assay buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

    • Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.

  • Assay Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the GPR55 agonist at a 4X final concentration in assay buffer.

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

    • Add the this compound dilutions to the cell plate and incubate for 15-30 minutes.

    • Set the plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline reading for 15-20 seconds.

    • Use the plate reader's injector to add the GPR55 agonist to the wells and continue recording the fluorescence for at least 60-90 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response to the agonist-only control.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

GPR55 Signaling Pathway

The following diagram illustrates the key signaling events initiated by GPR55 activation and the point of inhibition by this compound.

GPR55_Signaling_Pathway LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 ERK_pathway MEK-ERK Pathway GPR55->ERK_pathway Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->ERK_pathway Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Regulates Transcription Gene Transcription (Proliferation, etc.) ERK_pathway->Transcription Regulates

Caption: GPR55 Signaling Cascade and Inhibition by this compound.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in ML191 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML191 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating common challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

1. My this compound dose-response curve is not sigmoidal and shows high variability between replicates. What are the potential causes?

High variability and an atypical dose-response curve can stem from several factors, ranging from experimental technique to the inherent properties of the compound.[1] A common issue is inconsistent cell seeding, leading to a different number of cells in each well and, consequently, variable responses.[1] Another potential cause is the "edge effect," where wells on the periphery of the microplate experience different environmental conditions, such as temperature and evaporation rates, compared to the inner wells.[1][2] Additionally, improper preparation of this compound dilutions can introduce significant error.

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogenous cell suspension by gently swirling the flask before and during plating.[1] Work efficiently to minimize the time cells spend in suspension.

  • Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1][3]

  • Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment using calibrated pipettes. Ensure thorough mixing at each dilution step.[1]

  • Incubation Conditions: Verify that your incubator provides uniform temperature and CO2 levels. Avoid stacking plates, which can lead to uneven temperature distribution.[3]

2. The measured potency (IC50/EC50) of this compound differs significantly between my biochemical and cell-based assays. Why is this happening?

Discrepancies between biochemical and cell-based assay results are not uncommon in drug discovery.[3] Biochemical assays measure the direct interaction of a compound with its purified target, while cell-based assays assess the compound's effect in a more complex biological system. Several factors can contribute to these differences, including cell permeability, off-target effects, and compound metabolism.

Potential Causes and Solutions:

Factor Description Troubleshooting Suggestion
Cell Permeability This compound may have poor permeability across the cell membrane, resulting in a lower effective concentration at the intracellular target.Conduct cell permeability assays (e.g., PAMPA) to assess this compound's ability to enter the cell.
Off-Target Effects In a cellular context, this compound might interact with other proteins, leading to downstream effects that alter the primary readout.Perform target engagement and selectivity profiling assays to identify potential off-target interactions.
Compound Metabolism Cells can metabolize this compound into active or inactive forms, changing its effective concentration and potency over time.Use mass spectrometry to analyze cell lysates and media for the presence of this compound metabolites.
Assay Endpoint Differences The endpoints measured in each assay (e.g., enzyme activity vs. gene expression) are fundamentally different and may not directly correlate.[3]Ensure the cell-based assay endpoint is a robust and relevant downstream indicator of the biochemical target's activity.

Logical Flow for Investigating Discrepancies:

G Start Discrepant Potency Observed Biochem Biochemical Assay (Purified Target) Start->Biochem Cellular Cell-Based Assay (Whole Cell) Start->Cellular Conclusion Reconcile Potency Data Biochem->Conclusion Permeability Assess Cell Permeability Cellular->Permeability OffTarget Evaluate Off-Target Effects Permeability->OffTarget Metabolism Analyze Compound Metabolism OffTarget->Metabolism Metabolism->Conclusion

Caption: Troubleshooting workflow for divergent biochemical and cell-based assay results.

3. I am observing a low signal-to-noise ratio in my this compound luminescence-based reporter assay. How can I improve it?

A low signal-to-noise ratio, also known as a narrow assay window, can make it difficult to discern a true biological response from background noise.[1] This can be caused by several factors including suboptimal reagent concentrations, insufficient incubation times, or the use of inappropriate microplates.[1][4]

Optimization Strategies:

  • Reagent Titration: Perform titration experiments for key reagents, such as the substrate and detection enzymes, to identify concentrations that yield the optimal signal window.[1]

  • Time-Course Experiment: Conduct a time-course experiment to determine the ideal incubation period for the signal to fully develop before reading the plate.[1]

  • Plate Selection: For luminescence assays, use white, opaque-bottom plates to maximize light reflection and signal intensity.[4] Clear or black plates are not ideal for this assay format.[4]

  • Cell Health: Ensure cells are healthy and in the exponential growth phase at the time of the assay.[5] Senescent or unhealthy cells will have lower metabolic activity and produce a weaker signal.

4. My this compound compound appears to be precipitating in the cell culture medium. What should I do?

Compound precipitation is a common issue that leads to an inaccurate estimation of the compound's effective concentration and can cause cytotoxicity.[3]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the stock solution and the final dilutions in the cell culture medium for any visible signs of precipitation.[3]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that is toxic to the cells, typically less than 0.1%.[3]

  • Solubility Assessment: If precipitation is suspected, perform a solubility assay for this compound in the specific cell culture medium being used.

  • Alternative Solvents: Consider using an alternative, less-toxic solvent if DMSO is causing issues.

Experimental Protocols

Standard Cell-Based Luciferase Reporter Assay Protocol

This protocol outlines a typical workflow for assessing the effect of this compound on a hypothetical signaling pathway using a luciferase reporter.

  • Cell Seeding:

    • Culture cells to approximately 70-80% confluency.[5]

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

    • Further dilute the compound in cell culture medium to the final desired concentrations.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Signal Detection:

    • Equilibrate the luciferase detection reagent to room temperature.[4]

    • Add the detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Subtract the average background signal (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 or IC50.

Experimental Workflow Diagram:

G A Seed Cells in 96-well Plate B Incubate Overnight A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for Treatment Period D->E F Add Luciferase Reagent E->F G Read Luminescence F->G H Analyze Data G->H

Caption: Workflow for a standard luciferase reporter assay.

Signaling Pathway

Hypothetical this compound Signaling Pathway

This compound is a potent inhibitor of the fictitious "Kinase X," which is a key component of the "Growth Factor Y" signaling cascade. Inhibition of Kinase X by this compound is expected to reduce the phosphorylation of "Transcription Factor Z," leading to decreased expression of a pro-survival gene.

G GFY Growth Factor Y Receptor Receptor Tyrosine Kinase GFY->Receptor KinaseX Kinase X Receptor->KinaseX Activates TFZ Transcription Factor Z KinaseX->TFZ Phosphorylates Gene Pro-Survival Gene Expression TFZ->Gene Promotes This compound This compound This compound->KinaseX Inhibits

Caption: Proposed signaling pathway for this compound action.

References

Technical Support Center: Optimizing ML191 Incubation Time for Maximal GPR55 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of ML191 for maximal inhibition of the G protein-coupled receptor 55 (GPR55). This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting pre-incubation time for this compound in GPR55 functional assays?

A2: Based on published literature for GPR55 antagonists, a standard starting pre-incubation time is between 15 to 30 minutes. For instance, in β-arrestin translocation assays, a 15-minute pre-incubation is often followed by a 40-minute co-incubation with the agonist. In ERK1/2 phosphorylation assays, a 30-minute pre-incubation is a common starting point. For calcium flux assays, a pre-incubation of 15-30 minutes is recommended.

Q2: Why is pre-incubating with this compound before adding the agonist necessary?

A2: Pre-incubation is crucial to allow the antagonist, this compound, to bind to the GPR55 receptor and reach a state of equilibrium. This ensures that the antagonist has had sufficient time to occupy the receptors before the agonist is introduced, leading to a more accurate measurement of its inhibitory potential. Insufficient pre-incubation can lead to an underestimation of the antagonist's potency (a higher IC50 value).

Q3: Does the optimal incubation time for this compound vary between different assay types?

A3: Yes, the optimal incubation time can vary depending on the specific functional assay being used (e.g., calcium flux, β-arrestin recruitment, ERK1/2 phosphorylation). Each assay has different kinetics and downstream signaling events, which can influence the time required for the antagonist to exert its maximal effect. Therefore, it is recommended to empirically determine the optimal incubation time for your specific assay and experimental conditions.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of GPR55. It binds to the receptor and blocks the signaling cascade initiated by GPR55 agonists like L-α-lysophosphatidylinositol (LPI).

Q5: What are the known IC50 values for this compound?

A5: The IC50 values for this compound can vary depending on the assay. For example, in a β-arrestin recruitment assay, the IC50 of this compound has been reported to be around 1.08 µM. It is important to note that the specific experimental conditions, including incubation time, can affect the observed IC50.

Experimental Protocols

Protocol for Determining Optimal this compound Incubation Time

This protocol describes a time-course experiment to determine the ideal pre-incubation time for this compound to achieve maximal inhibition of GPR55 in your specific assay.

1. Cell Seeding:

  • Seed GPR55-expressing cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. The optimal seeding density should be determined empirically for your cell line.

2. This compound Pre-incubation:

  • On the day of the experiment, prepare a working solution of this compound at a concentration known to cause significant, but not complete, inhibition (e.g., its approximate IC50 or slightly above).

  • Add the this compound solution to the wells.

  • Incubate the plate for a range of time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) at 37°C. It is crucial to have a vehicle control (e.g., DMSO) for each time point.

3. Agonist Stimulation:

  • Following the respective pre-incubation times, add a GPR55 agonist (e.g., LPI) at a concentration that elicits a submaximal response (e.g., EC80).

  • The incubation time with the agonist will be specific to your assay protocol.

4. Assay Readout:

  • Perform the assay readout according to your specific protocol (e.g., measure calcium flux, β-arrestin recruitment, or ERK1/2 phosphorylation).

5. Data Analysis:

  • For each pre-incubation time point, calculate the percentage of inhibition caused by this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the pre-incubation time. The optimal incubation time is the shortest duration that results in a stable and maximal inhibitory effect.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High variability in this compound inhibition between experiments. Inconsistent pre-incubation times.Use a calibrated timer and ensure precise timing for all pre-incubation steps.
Cell health and density variations.Maintain a consistent cell passage number and ensure cells are seeded at a uniform density. Visually inspect cells for consistent morphology and confluency before starting the experiment.
Pipetting inaccuracies.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize well-to-well variability.
Lower than expected potency of this compound (high IC50 value). Insufficient pre-incubation time.The pre-incubation time may not be long enough for this compound to reach equilibrium with the GPR55 receptor. Perform a time-course experiment as described in the protocol above to determine the optimal pre-incubation duration.
This compound degradation.Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
High cell density.High cell densities can sometimes lead to reduced apparent potency of antagonists. Optimize your cell seeding density to ensure cells are not overly confluent.
Maximal inhibition is not reached even at long incubation times. This compound concentration is too low.The concentration of this compound may be insufficient to fully antagonize the agonist. Perform a dose-response experiment with a fixed, optimized pre-incubation time to determine the concentration required for maximal inhibition.
Agonist concentration is too high.An excessively high concentration of the agonist can overcome the competitive antagonism of this compound. Use an agonist concentration that gives a robust but not maximal signal (e.g., EC80).
Assay interference.This compound may interfere with the assay components or detection method. Run appropriate controls, such as testing this compound in the absence of cells or in cells not expressing GPR55, to rule out assay artifacts.

Data Presentation

Table 1: Reported Pre-incubation Times for GPR55 Antagonists in Various Functional Assays

Assay TypeRecommended Pre-incubation TimeReference
β-Arrestin Translocation15 minutes[1]
ERK1/2 Phosphorylation30 minutes[1]
Calcium Flux15 - 30 minutes[2]

Table 2: Example Data from a Time-Course Experiment to Optimize this compound Incubation Time

This compound Pre-incubation Time (minutes)GPR55 Activity (% of Control)% Inhibition
0100%0%
575%25%
1555%45%
3040%60%
6038%62%
9039%61%
12041%59%

Note: The data in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

Mandatory Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_protein Gαq/13 GPR55->G_protein Activates LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 Phosphorylation RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream ERK->Downstream

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed GPR55-expressing cells in multi-well plate start->seed_cells pre_incubate Pre-incubate with this compound at various time points seed_cells->pre_incubate add_agonist Add GPR55 agonist (e.g., LPI) pre_incubate->add_agonist assay_readout Perform functional assay readout add_agonist->assay_readout analyze_data Analyze data and plot % inhibition vs. time assay_readout->analyze_data determine_optimal_time Determine optimal incubation time analyze_data->determine_optimal_time end End determine_optimal_time->end

Caption: Experimental workflow for determining optimal this compound incubation time.

References

Technical Support Center: Addressing ML191 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with ML191 in cell culture media. The following information is designed to help identify the cause of precipitation and provides systematic solutions to resolve the issue, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. These pathways are known to be involved in a variety of cellular processes, including cell proliferation, migration, and survival. This compound is reported to be an inhibitor of LPI-induced ERK1/2 phosphorylation, suggesting its interaction with signaling pathways that regulate cell growth and differentiation.

Q2: Why is this compound prone to precipitation in cell culture media?

Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions such as cell culture media. Precipitation is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the media. This phenomenon, often referred to as "solvent shock," can lead to the compound crashing out of solution.

Q3: What are the visual signs of this compound precipitation?

Precipitation of this compound can manifest in several ways:

  • Cloudiness or turbidity: The media may appear hazy or milky.

  • Visible particles: Small, crystalline, or amorphous particles may be seen floating in the media or settled at the bottom of the culture vessel.

  • Surface film: A thin, oily film may appear on the surface of the culture media.

Q4: Can the type of cell culture medium or serum affect this compound solubility?

Yes, the composition of the cell culture medium and the concentration of serum can significantly impact the solubility of this compound.

  • Media Composition: Different basal media (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can influence the solubility of small molecules.

  • Serum Proteins: Fetal Bovine Serum (FBS) and other serum supplements contain proteins like albumin that can bind to hydrophobic compounds, sometimes aiding in their solubilization. However, high concentrations of proteins and other macromolecules can also promote precipitation. The effect of serum on this compound solubility should be empirically determined.

Q5: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than the intended concentration, leading to unreliable and non-reproducible results.

  • Cellular Stress: The precipitate particles can cause physical stress to cells, affecting their morphology, viability, and overall health.

  • Confounding Effects: The precipitate itself might have unintended biological effects, confounding the interpretation of your experimental results.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Data Presentation: this compound Solubility in Common Solvents and Media
Solvent/Medium Serum Concentration (%) Temperature (°C) Maximum Soluble Concentration (µM) Observations (e.g., Clear, Hazy, Precipitate)
DMSON/A25>10,000Clear solution
PBS (pH 7.4)037User Determined
DMEM037User Determined
DMEM1037User Determined
RPMI-1640037User Determined
RPMI-16401037User Determined
Your specific mediumYour specific %37User Determined

Note: The solubility of this compound in DMSO is reported to be ≤5 mg/mL, which corresponds to a molar concentration of approximately 11.5 mM.

Troubleshooting Steps
Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions like cell culture media.- Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). - Minimize the final DMSO concentration in the cell culture media (ideally ≤0.1%). - Perform the final dilution step directly into pre-warmed (37°C) cell culture media with vigorous mixing.
Improper Stock Solution Handling The compound may have precipitated out of the stock solution due to improper storage or repeated freeze-thaw cycles.- Visually inspect the DMSO stock solution for any precipitate before each use. - If precipitate is present, gently warm the solution in a 37°C water bath and vortex to redissolve. - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions regularly.
Suboptimal Dilution Method ("Solvent Shock") Rapidly adding the concentrated DMSO stock to the aqueous media can cause localized high concentrations, leading to immediate precipitation.- Use a serial dilution method. Prepare an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final volume. - Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.
High Final Concentration The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.- Perform a dose-response experiment to determine the highest soluble concentration that still elicits the desired biological effect. - If a high concentration is necessary, consider using a formulation aid, such as encapsulating the compound in cyclodextrins, though this may require significant optimization.
Media Composition and Serum Effects Components of the cell culture medium or serum may be interacting with this compound to reduce its solubility.- Test the solubility of this compound in your basal medium with and without serum to determine if serum components are contributing to the issue. - If precipitation is worse in the presence of serum, consider reducing the serum concentration if your cell line can tolerate it.
Temperature and pH Fluctuations Changes in temperature or pH during incubation can affect the solubility of this compound.- Ensure your incubator is properly calibrated and maintains a stable temperature and CO2 level. - Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. - Pre-warm all solutions to 37°C before mixing.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cell Culture Media

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Your complete cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a 10 mM Stock Solution of this compound in DMSO:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.

  • Prepare Serial Dilutions in Cell Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes, prepare different final concentrations of this compound (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • To do this, add the required volume of the 10 mM stock solution to the pre-warmed medium. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

    • Immediately after adding the stock solution, vortex each tube vigorously for 30 seconds to ensure rapid and thorough mixing.

  • Incubation:

    • Incubate the tubes at 37°C for 1-2 hours to mimic the conditions of a cell culture experiment.

  • Visual and Microscopic Inspection:

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, particles).

    • For a more sensitive assessment, transfer a small aliquot from each tube to a microscope slide and examine under a microscope (e.g., at 20x magnification). Look for any crystalline structures or amorphous precipitates.

    • The highest concentration that remains clear, both visually and microscopically, is the apparent solubility of this compound in your specific cell culture medium under these conditions.

Protocol 2: Recommended Method for Preparing this compound Working Solutions

Objective: To prepare a working solution of this compound in cell culture medium with minimal risk of precipitation.

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare an intermediate dilution of your 10 mM this compound DMSO stock solution in a small volume of the pre-warmed medium. For example, to make a final concentration of 10 µM, you could first make a 1:10 dilution of the stock in medium to get a 1 mM intermediate solution.

  • While gently swirling or vortexing the final volume of pre-warmed medium, add the intermediate dilution dropwise.

  • Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing if your medium contains serum, as this can cause protein denaturation.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway and Experimental Workflow Diagrams

ML191_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein This compound This compound This compound->LPA1 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ROCK ROCK RhoA->ROCK Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound antagonizes the LPA1 receptor signaling pathway.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Inspect Stock Solution Start->Check_Stock Stock_OK Stock is Clear Check_Stock->Stock_OK Redissolve Warm and Vortex Stock Stock_OK->Redissolve No Check_Dilution Review Dilution Method Stock_OK->Check_Dilution Yes Redissolve->Check_Stock Dilution_OK Using Correct Method (e.g., dropwise to pre-warmed media) Check_Dilution->Dilution_OK Improve_Dilution Implement Proper Dilution Technique Dilution_OK->Improve_Dilution No Check_Concentration Assess Final Concentration Dilution_OK->Check_Concentration Yes End Issue Resolved Improve_Dilution->End Concentration_OK Concentration within Expected Soluble Range Check_Concentration->Concentration_OK Lower_Concentration Lower Final Concentration (Perform Dose-Response) Concentration_OK->Lower_Concentration No Check_Media Evaluate Media and Serum Concentration_OK->Check_Media Yes Lower_Concentration->End Media_OK No Apparent Media/ Serum Issues Check_Media->Media_OK Optimize_Media Test in Serum-Free Media or Lower Serum % Media_OK->Optimize_Media No Media_OK->End Yes Optimize_Media->End

Caption: A logical workflow for troubleshooting this compound precipitation.

Identifying and mitigating potential off-target effects of ML191.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML191, a selective antagonist of the G-protein coupled receptor 55 (GPR55).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the G-protein coupled receptor 55 (GPR55). It is also known to inhibit lysophosphatidylinositol (LPI)-induced ERK1/2 phosphorylation.

Q2: What are the known off-targets of this compound?

This compound has been profiled against the cannabinoid receptors CB1 and CB2, demonstrating significantly lower activity at these targets compared to GPR55, indicating its selectivity. However, like any small molecule, it has the potential to interact with other proteins. Comprehensive off-target screening against a broad panel of kinases and other receptors is recommended to fully characterize its selectivity profile.

Q3: My experimental results with this compound are inconsistent. What are the possible reasons?

Inconsistent results with small molecule inhibitors like this compound can arise from several factors:

  • Compound Solubility and Stability: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) for your stock solution and that the final concentration of the solvent in your assay is not affecting the results (typically <0.1%). Prepare fresh dilutions from your stock for each experiment to avoid degradation from repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum lots can impact cellular responses. It is crucial to maintain consistent cell culture practices.

  • Assay Variability: Pipetting errors, reagent quality, and incubation times can all contribute to variability. Ensure all equipment is calibrated and protocols are followed precisely.

Q4: I am observing cellular toxicity in my experiments with this compound. How can I determine if this is an off-target effect?

Cellular toxicity can be a result of on-target or off-target effects. To investigate this:

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the toxicity correlates with the concentration range expected for GPR55 inhibition.

  • Use of a Structurally Unrelated GPR55 Antagonist: If a different, structurally distinct GPR55 antagonist produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, overexpressing GPR55 might rescue the toxic phenotype, suggesting an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to GPR55 in a cellular context, strengthening the link between target engagement and the observed phenotype.

Troubleshooting Guides

Problem: Poor Solubility of this compound in Aqueous Buffers
  • Symptom: Precipitate observed in the well plate or inconsistent results at higher concentrations.

  • Solution:

    • Optimize Stock Solution: Ensure this compound is completely dissolved in 100% DMSO to create a high-concentration stock solution.

    • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous assay buffer below 0.5%, and ideally below 0.1%, to prevent both compound precipitation and solvent-induced artifacts.

    • Use of Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-127, to the assay buffer can help maintain the solubility of hydrophobic compounds.

    • Sonication: Briefly sonicating the final dilution in the aqueous buffer can help to dissolve any small, invisible precipitates.

Problem: Distinguishing On-Target vs. Off-Target Phenotypes
  • Symptom: An observed cellular phenotype after this compound treatment, but uncertainty if it is mediated by GPR55.

  • Solution:

    • Orthogonal Antagonist: Use a structurally different GPR55 antagonist. If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.

    • Negative Control Compound: If available, use a close structural analog of this compound that is inactive against GPR55. This compound should not produce the same phenotype.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GPR55 in your cell model. If the phenotype is lost or significantly reduced in the GPR55-deficient cells upon this compound treatment, it is a strong indicator of an on-target effect.

Quantitative Data Summary

While a comprehensive public off-target screening panel for this compound is not available, the following table summarizes its known activity at GPR55 and the cannabinoid receptors CB1 and CB2.

TargetAssay TypeThis compound Activity (IC50/Ki)Selectivity vs. GPR55
GPR55 β-arrestin recruitment160 nM (IC50)-
CB1 Antagonist Assay> 30 µM (IC50)> 187-fold
CB2 Antagonist Assay> 30 µM (IC50)> 187-fold

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm the direct binding of this compound to GPR55 in intact cells.

Principle: The binding of a ligand (this compound) to its target protein (GPR55) can increase the thermal stability of the protein. This change in stability can be detected by heating the cells to various temperatures and then quantifying the amount of soluble GPR55 remaining.

Methodology:

  • Cell Treatment: Culture cells expressing GPR55 to approximately 80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble GPR55 in each sample using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble GPR55 as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.

Competitive Radioligand Binding Assay for GPR55

This protocol describes a method to determine the binding affinity (Ki) of this compound for GPR55 using a radiolabeled ligand.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the GPR55 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR55.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable GPR55 radioligand (e.g., [3H]-CP-55,940), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR55 GPR55 This compound->GPR55 LPI LPI LPI->GPR55 Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release NFkB NF-κB Activation DAG->NFkB activates PKC, leads to NFAT NFAT Activation Ca_release->NFAT ROCK ROCK RhoA->ROCK ERK1_2 ERK1/2 Phosphorylation ROCK->ERK1_2 CREB CREB Activation ERK1_2->CREB

Caption: GPR55 Signaling Pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_identification Identifying Potential Off-Target Effects cluster_mitigation Mitigating and Confirming Off-Target Effects phenotype Observe Unexpected Phenotype/Toxicity dose_response Dose-Response Analysis phenotype->dose_response lit_review Literature Review & In Silico Prediction broad_screen Broad Off-Target Screening (e.g., Kinase Panel) lit_review->broad_screen SAR Structure-Activity Relationship (SAR) Analysis broad_screen->SAR orthogonal Use Structurally Unrelated Inhibitor dose_response->orthogonal genetic Genetic Knockdown/ Knockout of Target orthogonal->genetic CETSA Confirm Target Engagement (CETSA) genetic->CETSA SAR->orthogonal

Caption: Experimental workflow for identifying and mitigating off-target effects.

Strategies for improving the stability of ML191 in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML191. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] It functions by inhibiting GPR55 signaling induced by lysophosphatidylinositol (LPI).[1][2] A key downstream effect of this inhibition is the reduction of LPI-induced phosphorylation of ERK1/2.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations of up to 5mg/mL. It is crucial to use a fresh, moisture-free DMSO to minimize the potential for compound precipitation and degradation.

Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous experimental buffer?

This common issue, often termed "solvent-shifting" or "antisolvent precipitation," occurs because this compound is highly soluble in an organic solvent like DMSO but has low solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into an aqueous buffer (e.g., PBS or cell culture medium), the solvent environment changes dramatically, causing the compound to exceed its solubility limit and precipitate out of solution.

Q4: How should I store my this compound stock solution to ensure its stability?

For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored properly, the crystalline solid is stable for at least four years. Aqueous solutions of this compound are not recommended for storage for more than one day.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step solutions to address common precipitation issues encountered during experiments with this compound.

Symptom Possible Cause Suggested Solution
Immediate cloudiness or precipitation upon dilution of DMSO stock into aqueous buffer. 1. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. "Solvent Shock": The rapid change in solvent polarity causes the compound to crash out of solution. 3. Low Temperature of Aqueous Buffer: Solubility is often lower at colder temperatures.1. Reduce Final Concentration: Lower the final working concentration of this compound in your experiment. 2. Optimize Stock Concentration: Use a higher concentration DMSO stock to minimize the volume added to the aqueous buffer (aim for a final DMSO concentration of ≤ 0.5%). 3. Stepwise Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) buffer or medium (if applicable, containing serum). Mix thoroughly before adding this to the final volume. 4. Pre-warm Buffer: Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.
Precipitate forms over time in the incubator (e.g., during a cell-based assay). 1. Compound Instability: this compound may have limited stability in the aqueous environment at 37°C over extended periods. 2. pH Fluctuation: Changes in the pH of the culture medium due to cellular metabolism can affect compound solubility. 3. Interaction with Media Components: Components in the cell culture medium could be interacting with this compound to form insoluble complexes.1. Prepare Fresh Solutions: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions. 2. Buffer with HEPES: For cell-based assays, consider using a medium buffered with HEPES to maintain a more stable pH. 3. Replenish Compound: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Inconsistent experimental results, possibly due to micro-precipitation. 1. Incomplete Initial Dissolution: The this compound may not have been fully dissolved in the initial DMSO stock. 2. Adsorption to Plastics: The hydrophobic nature of this compound may cause it to adsorb to the surface of plastic labware.1. Ensure Complete Dissolution: After adding DMSO, vortex the stock solution vigorously. If needed, brief sonication in a water bath can aid dissolution. 2. Use Low-Binding Plastics: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 3. Include Serum (if applicable): For cell-based assays, the presence of serum proteins like albumin can help to increase the apparent solubility of hydrophobic compounds.

Experimental Protocols

Protocol for Preparing a 1 µM Working Solution of this compound in Cell Culture Medium

This protocol is designed to minimize precipitation when preparing a working solution of this compound for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-grade DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Complete cell culture medium (pre-warmed to 37°C)

Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound can be found on the supplier's data sheet).

    • Add the weighed this compound to a sterile, low-binding microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the 1 µM Working Solution (Stepwise Dilution):

    • Intermediate Dilution: In a sterile tube, prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM DMSO stock into 99 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.

    • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 1 µM.

    • Gently mix the final working solution by inverting the tube or pipetting slowly. Avoid vigorous vortexing at this stage.

  • Verification:

    • Visually inspect the final 1 µM working solution for any signs of precipitation or cloudiness before adding it to your experimental setup.

Signaling Pathways and Workflows

GPR55 Signaling Pathway

This compound acts as an antagonist at the GPR55 receptor, blocking the signaling cascade initiated by agonists like LPI. This pathway involves the coupling of GPR55 to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPI LPI GPR55 GPR55 LPI->GPR55 Agonist This compound This compound This compound->GPR55 Antagonist G_alpha Gαq, Gα12/13 GPR55->G_alpha Activation PLC PLC G_alpha->PLC RhoA RhoA G_alpha->RhoA ERK_activation ERK1/2 Phosphorylation G_alpha->ERK_activation PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA->ERK_activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Transcription_Factors NFAT, NF-κB Activation Ca_release->Transcription_Factors

Caption: GPR55 signaling pathway antagonized by this compound.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps for evaluating the inhibitory effect of this compound on LPI-induced ERK1/2 phosphorylation in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Seed Cells (e.g., GPR55-expressing cell line) treat_this compound 4. Pre-incubate cells with this compound or vehicle prep_cells->treat_this compound prep_this compound 2. Prepare this compound dilutions prep_this compound->treat_this compound prep_lpi 3. Prepare LPI agonist solution stim_lpi 5. Stimulate cells with LPI prep_lpi->stim_lpi treat_this compound->stim_lpi lyse_cells 6. Lyse cells stim_lpi->lyse_cells run_assay 7. Perform Phospho-ERK1/2 Assay (e.g., ELISA, Western Blot) lyse_cells->run_assay analyze_data 8. Analyze Data (Normalize to controls) run_assay->analyze_data

References

Technical Support Center: Interpreting Inconsistent Dose-Response Curves with ML191

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent dose-response curves when working with ML191, a known GPR55 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] Its primary mechanism of action is to block the signaling initiated by GPR55 agonists, such as lysophosphatidylinositol (LPI). This compound has been shown to inhibit LPI-induced phosphorylation of ERK1/2 and signaling in cells overexpressing GPR55.[1]

Q2: What are the expected downstream signaling pathways affected by this compound?

GPR55 signaling is complex and can involve multiple pathways. Upon activation by an agonist, GPR55 can couple to Gα12/13 proteins, leading to the activation of RhoA. This can subsequently influence the ERK1/2 signaling cascade. Additionally, GPR55 activation has been linked to increases in intracellular calcium. By antagonizing GPR55, this compound is expected to inhibit these downstream events.

Q3: Why am I observing an inconsistent or non-sigmoidal dose-response curve with this compound?

Inconsistent dose-response curves for a GPCR antagonist like this compound can arise from several factors, ranging from experimental artifacts to complex pharmacological properties of the compound or the biological system. Potential causes include:

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the assay medium, leading to a plateau or drop in the observed response.

  • Cytotoxicity: High concentrations of this compound could be toxic to the cells, affecting cell viability and leading to a decrease in signal that is not related to GPR55 antagonism.

  • Partial or Inverse Agonism: While characterized as an antagonist, this compound could exhibit partial agonism (weakly activating the receptor) or inverse agonism (reducing basal receptor activity) under certain experimental conditions. This can result in U-shaped or bell-shaped dose-response curves.

  • Biased Signaling: this compound might act as a biased antagonist, preferentially blocking one signaling pathway over another. If your assay readout is sensitive to a pathway that is not effectively blocked by this compound, you may observe an incomplete or unusual dose-response.

  • Assay Interference: The compound may interfere with the assay technology itself, for example, by quenching a fluorescent signal or inhibiting an enzyme used in the detection system.

  • Low Receptor Expression: The level of GPR55 expression in your cell model can significantly impact the observed antagonist potency and the shape of the dose-response curve.

Troubleshooting Guide

Here are troubleshooting steps to address inconsistent dose-response curves with this compound:

Problem Possible Cause Recommended Action
Inconsistent IC50 values between experiments Variability in cell passage number, cell density, or reagent preparation.Standardize cell culture conditions. Use cells within a defined passage number range. Ensure consistent cell seeding density. Prepare fresh reagents for each experiment.
U-shaped or bell-shaped dose-response curve Compound precipitation at high concentrations or cytotoxicity.Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Perform a solubility test for this compound in your assay buffer. Conduct a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay to assess the cytotoxic effects of this compound at the concentrations tested.
Incomplete or shallow dose-response curve Low receptor expression, partial antagonism, or assay window issues.Verify GPR55 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher GPR55 expression. Test a known potent GPR55 agonist to ensure a sufficient assay window. Evaluate this compound for any potential partial agonist activity in an agonist-mode assay.
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects. Ensure thorough but gentle mixing of reagents in each well.
No observable antagonist effect Inactive compound, incorrect assay setup, or inappropriate agonist concentration.Verify the identity and purity of your this compound stock. Prepare fresh dilutions. Confirm that your assay is sensitive to GPR55 modulation using a known agonist. Use an agonist concentration at or near its EC80 to provide an optimal window for detecting antagonism.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • Cells expressing GPR55

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate for the same duration as your functional assay (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

GPR55 Antagonist Functional Assay (ERK1/2 Phosphorylation)

This protocol measures the ability of this compound to inhibit agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cells expressing GPR55

  • This compound

  • GPR55 agonist (e.g., LPI)

  • Serum-free medium

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-24 hours.

  • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80) for 5-15 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine protein concentration in the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_alpha Gα12/13 GPR55->G_alpha Activates Ca_release Ca²⁺ Release GPR55->Ca_release Leads to RhoA RhoA G_alpha->RhoA Activates ERK ERK1/2 RhoA->ERK Leads to pERK p-ERK1/2 ERK->pERK Phosphorylation LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Blocks

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for troubleshooting inconsistent this compound dose-response curves.

References

How to control for vehicle effects when using ML191 in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the GPR55 antagonist, ML191, dissolved in Dimethyl Sulfoxide (DMSO). Proper controls are critical to distinguish the specific effects of this compound from those of the DMSO vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

A1: this compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] It is known to inhibit the lysophosphatidylinositol (LPI)-induced phosphorylation of ERK1/2, a key signaling pathway downstream of GPR55 activation.[1][2][4] Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it a standard choice for preparing stock solutions of this compound for in vitro and in vivo experiments.

Q2: Can the DMSO vehicle itself affect my experimental results?

A2: Yes, DMSO is not biologically inert and can have direct, dose-dependent effects on experimental models. These effects can include alterations in cell growth, viability, differentiation, and gene expression.[5] Of particular relevance to this compound, DMSO has been shown to modulate signaling pathways, including the MAPK/ERK pathway.[5][6][7] Therefore, it is crucial to use appropriate vehicle controls to differentiate the effects of this compound from those of DMSO.

Q3: What is a vehicle control and why is it essential when using this compound in DMSO?

A3: A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound. This control is fundamental for attributing the observed biological effects to this compound rather than the solvent. Any changes observed in the vehicle control group can be ascribed to DMSO, allowing you to isolate the net effect of this compound by comparing the this compound-treated group directly against the vehicle control group.

Q4: My vehicle control group (DMSO only) shows changes in ERK1/2 phosphorylation. Is this expected?

A4: This is a known phenomenon and a critical reason for including a vehicle control. Studies have shown that DMSO can influence the phosphorylation of kinases in the MAPK signaling pathway.[5][6][7] The effect of DMSO on ERK1/2 phosphorylation can be cell-type dependent and concentration-dependent.[5] Since this compound is an inhibitor of LPI-induced ERK1/2 phosphorylation, observing modulation of ERK1/2 in your DMSO-only control underscores the importance of using this group as your baseline for assessing the specific inhibitory effect of this compound.

Q5: What is the recommended final concentration of DMSO for my experiments?

A5: The optimal final concentration of DMSO is a balance between ensuring this compound remains in solution and minimizing vehicle-induced cellular effects. For most cell-based assays, it is highly recommended to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced artifacts. However, some robust cell lines may tolerate up to 0.5%.[8] It is always best practice to perform a vehicle toxicity test to determine the no-observable-adverse-effect level (NOAEL) of DMSO on your specific cell line and assay.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or no effect of this compound 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. This compound precipitation: Low solubility in the aqueous media.1. Use a fresh aliquot of this compound from a properly stored stock. Minimize freeze-thaw cycles by storing in single-use aliquots.[9] 2. Verify all calculations and ensure pipette calibration is accurate. 3. Perform serial dilutions of the concentrated DMSO stock in DMSO before the final dilution into aqueous media. Ensure thorough mixing after adding the compound to the media.
High background or off-target effects 1. This compound concentration is too high: May lead to non-specific effects. 2. DMSO concentration is too high: Vehicle is causing cellular stress or signaling changes.1. Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound. 2. Ensure the final DMSO concentration is within the recommended limits for your cell type (ideally ≤0.1%). Run a DMSO dose-response curve to assess its impact on your assay readout.
Vehicle control shows a strong biological effect 1. Cell line is sensitive to DMSO. 2. DMSO concentration is too high. 1. Lower the final DMSO concentration by preparing a more concentrated stock of this compound. 2. If lowering the DMSO concentration is not feasible due to this compound solubility, consider exploring alternative, less biologically active solvents, though this may require re-validation of the experiment.
Precipitation of this compound in cell culture media 1. Low aqueous solubility of this compound. 2. "Salting out" effect from rapid dilution of DMSO stock.1. Pre-warm the cell culture media to 37°C before adding the this compound/DMSO solution.[10] 2. Add the this compound/DMSO stock to the media dropwise while gently vortexing or swirling to ensure rapid and thorough mixing.[10] 3. Consider preparing intermediate dilutions in a suitable buffer before adding to the final media.[9]

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Final DMSO ConcentrationGeneral RecommendationConsiderations
≤ 0.1% Highly Recommended Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling. Ideal for long-term experiments (>24h).
0.1% - 0.5% Acceptable for Robust Cell Lines Generally tolerated by immortalized cell lines for standard assay durations (24-72h). A vehicle control titration is strongly advised to confirm the lack of effect in your specific cell line.[8]
> 0.5% Use with Caution May induce stress, affect proliferation, or cause cytotoxicity in some cell lines. Justification and thorough vehicle controls are critical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of this compound powder in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but their impact on this compound stability should be verified.[8][10]

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles.[11]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Always refer to the manufacturer's datasheet for specific storage recommendations.

Protocol 2: Experimental Setup with Appropriate Controls

  • Cell Plating: Plate cells at the desired density and allow them to adhere overnight.

  • Prepare Treatment Groups:

    • Untreated Control: Cells treated with cell culture medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the this compound-treated groups.

    • This compound Treatment Group(s): Cells treated with the desired final concentration(s) of this compound, ensuring the final DMSO concentration is consistent with the vehicle control.

    • (Optional) Positive Control: If applicable, a known activator of the pathway of interest (e.g., LPI for GPR55-mediated ERK1/2 phosphorylation) should be included.

  • Treatment Application:

    • Thaw an aliquot of the this compound stock solution and the pure DMSO for the vehicle control.

    • Prepare the final dilutions of this compound and DMSO in pre-warmed (37°C) cell culture medium. It is recommended to perform serial dilutions to avoid precipitation.

    • Add the final treatment solutions to the respective wells and mix gently.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay and Analysis: Perform the desired assay (e.g., Western blot for p-ERK1/2, calcium mobilization assay). When analyzing the data, the effect of this compound should be determined by comparing the this compound-treated group to the vehicle control group.

Visualizations

GPR55_Signaling_Pathway LPI LPI GPR55 GPR55 LPI->GPR55 Gq Gq GPR55->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK This compound This compound This compound->GPR55 DMSO DMSO Vehicle (Potential Off-Target) DMSO->ERK ?

Caption: Simplified GPR55 signaling pathway leading to ERK1/2 phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ML191_stock Prepare this compound Stock in DMSO treat_this compound This compound Treatment (Medium + DMSO + this compound) ML191_stock->treat_this compound DMSO_aliquot Prepare Pure DMSO Vehicle Aliquots treat_vehicle Vehicle Control (Medium + DMSO) DMSO_aliquot->treat_vehicle plate_cells Plate Cells treat_untreated Untreated Control (Medium Only) plate_cells->treat_untreated plate_cells->treat_vehicle plate_cells->treat_this compound assay Perform Assay (e.g., Western Blot) treat_untreated->assay treat_vehicle->assay treat_this compound->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion: Isolate this compound-specific effect by comparing Treatment vs. Vehicle data_analysis->conclusion

Caption: Experimental workflow for controlling for DMSO vehicle effects.

References

Validating the activity of a new batch of ML191.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GPR55 antagonist, ML191.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55).[1][2][3] It functions by inhibiting the signaling pathways activated by GPR55 agonists, such as lysophosphatidylinositol (LPI).[1][3] Key inhibitory actions of this compound include the blockade of β-arrestin recruitment to the receptor and the suppression of downstream signaling events like ERK1/2 phosphorylation and PKCβII translocation.[1][2][3]

Q2: What are the recommended quality control steps before using a new batch of this compound?

Before starting experiments with a new batch of this compound, it is crucial to perform quality control checks to ensure its identity, purity, and activity. While detailed in-house validation is recommended, at a minimum, you should:

  • Verify Identity and Purity: Confirm the molecular weight and assess purity using techniques like High-Performance Liquid Chromatography (HPLC), as stated by suppliers. Purity should typically be >98%.

  • Functional Validation: Perform a dose-response experiment to determine the IC50 of the new batch in a relevant functional assay (e.g., inhibition of agonist-induced GPR55 activation) and compare it to the expected values from literature or previous batches.

Q3: In which cell lines has this compound activity been validated?

The antagonist activity of this compound has been well-characterized in U2OS (human osteosarcoma) and HEK293 (human embryonic kidney) cells engineered to overexpress GPR55.[1]

Q4: Which agonists can be used to stimulate GPR55 in my validation experiments?

Lysophosphatidylinositol (LPI) is a commonly used endogenous agonist for GPR55.[1] Additionally, the synthetic agonist ML186 can also be utilized to induce GPR55 activity.[1]

Troubleshooting Guide

Issue 1: No or low antagonist activity observed with the new batch of this compound.

Possible Cause Troubleshooting Step
Incorrect compound concentration Verify calculations for stock solution and dilutions. Prepare fresh dilutions from the stock.
Degradation of this compound Ensure proper storage conditions (as recommended by the supplier). Prepare fresh stock solutions. Consider running a quality control check like HPLC to assess integrity.
Low GPR55 expression in the cell line Confirm GPR55 expression levels in your cell model using techniques like qPCR or Western blot.
Inactive agonist Test the activity of your GPR55 agonist (e.g., LPI) alone to ensure it is effectively stimulating the receptor.
Assay-specific issues Review the experimental protocol for potential errors in incubation times, reagent concentrations, or detection methods.

Issue 2: High background signal or off-target effects are observed.

Possible Cause Troubleshooting Step
This compound concentration is too high Perform a dose-response curve to determine the optimal concentration range. High concentrations may lead to non-specific effects.
Cellular toxicity Assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in the presence of this compound at the concentrations used in your experiment.
Non-specific binding Include appropriate controls, such as a vehicle-only control and a control with an inactive compound, to assess baseline signaling and non-specific effects.

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the specific assay and agonist used. The following table summarizes reported IC50 values for this compound.

AssayAgonistCell LineReported IC50 (µM)
β-arrestin TraffickingLPI (10 µM)U2OS-GPR551.08 ± 0.03
β-arrestin TraffickingML186 (1 µM)U2OS-GPR551.03 ± 0.03
ERK1/2 PhosphorylationLPIU2OS-GPR550.4 ± 0.1

Data sourced from Kotsikorou et al., 2013.[1]

Experimental Protocols

Protocol: Validating this compound Activity using a β-Arrestin Recruitment Assay

This protocol is adapted from established methods for assessing GPR55 antagonism.[1]

Materials:

  • U2OS cells stably expressing HA-GPR55 and β-arrestin2-GFP

  • This compound (new batch and a previously validated batch, if available)

  • GPR55 agonist (e.g., LPI)

  • Hanks' Balanced Salt Solution (HBSS)

  • Paraformaldehyde (4%)

  • Phosphate Buffered Saline (PBS)

  • Glass coverslips and 24-well plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the U2OS-GPR55/β-arrestin2-GFP cells onto glass coverslips in 24-well plates to achieve 80-85% confluency on the day of the experiment.

  • Cell Culture: Maintain cells at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to working concentrations in HBSS. Prepare the GPR55 agonist solution in HBSS.

  • Antagonist Pre-incubation: Wash the cells briefly with HBSS. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15 minutes at room temperature.

  • Agonist Stimulation: Add the GPR55 agonist (e.g., 10 µM LPI) to the wells containing this compound and incubate for 40 minutes at room temperature.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.

  • Washing: Wash the cells three times with PBS and once with double-distilled water.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane.

  • Data Analysis: Plot the inhibition of agonist-induced β-arrestin translocation against the concentration of this compound to determine the IC50 value.

Visualizations

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., LPI) GPR55 GPR55 Agonist->GPR55 Activates G_protein Gα13 GPR55->G_protein Activates ERK p-ERK1/2 GPR55->ERK beta_arrestin β-arrestin GPR55->beta_arrestin Recruits RhoA RhoA G_protein->RhoA ROCK ROCK RhoA->ROCK Cellular_Response Cellular Response (e.g., Stress Fiber Formation) ROCK->Cellular_Response This compound This compound This compound->GPR55 Inhibits

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: New Batch of this compound qc Quality Control (Purity, Concentration) start->qc protocol Select Validation Assay (e.g., β-arrestin recruitment) qc->protocol prepare Prepare Reagents (Cells, this compound, Agonist) protocol->prepare experiment Perform Experiment prepare->experiment data_acq Data Acquisition (e.g., Imaging) experiment->data_acq analysis Data Analysis (Calculate IC50) data_acq->analysis compare Compare with Expected Results analysis->compare pass Batch Validated compare->pass Pass fail Troubleshoot compare->fail Fail

Caption: Workflow for validating the activity of a new batch of this compound.

Troubleshooting_Tree start Issue: Low/No this compound Activity check_agonist Is the agonist active? start->check_agonist check_cells Are GPR55 expression levels adequate? check_agonist->check_cells Yes solution_agonist Solution: Use a fresh, validated batch of agonist. check_agonist->solution_agonist No check_compound Is the this compound concentration correct and the compound intact? check_cells->check_compound Yes solution_cells Solution: Validate GPR55 expression or use a different cell model. check_cells->solution_cells No check_protocol Review experimental protocol for errors check_compound->check_protocol Yes solution_compound Solution: Prepare fresh stock/dilutions; verify compound integrity. check_compound->solution_compound No agonist_ok Yes agonist_no No cells_ok Yes cells_no No compound_ok Yes compound_no No

Caption: Troubleshooting decision tree for low this compound activity.

References

Addressing low potency or efficacy of ML191 in functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML191, a selective antagonist of the G protein-coupled receptor 55 (GPR55). Low potency or efficacy in functional assays can arise from various factors, and this guide is designed to help you identify and address these potential issues.

Troubleshooting Guide: Addressing Low Potency or Efficacy of this compound

Low functional activity of this compound can be attributed to several factors, ranging from compound handling to assay-specific conditions. The following table summarizes potential causes and recommended solutions to troubleshoot experiments.

Potential Cause Indicator(s) Recommended Solution(s)
Compound Integrity and Handling Inconsistent results across experiments; lower than expected activity.Verify proper storage: Store this compound as a powder at -20°C. For solutions, dissolve in DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles. We do not recommend long-term storage for the solution, please use it up soon.[1] Confirm accurate concentration: Use a calibrated balance and ensure complete dissolution in a suitable solvent like DMSO.
Solubility Issues Precipitate visible in stock solutions or assay media; non-reproducible dose-response curves.Prepare fresh solutions: Prepare stock solutions fresh for each experiment. Optimize solvent concentration: Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) and consistent across all wells. Consider solubility enhancers: For certain assays, the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) might improve solubility, but this should be validated for its effect on the assay.
Assay-Specific Conditions Weak or absent antagonist effect.Optimize agonist concentration: Use an EC80 concentration of the GPR55 agonist (e.g., LPI) to ensure a robust but surmountable signal for antagonist activity.[2] Optimize incubation times: Pre-incubate cells with this compound for a sufficient duration (e.g., 30 minutes) before adding the agonist to allow for receptor binding.[3] The agonist stimulation time should also be optimized for the specific downstream readout (e.g., 20 or 60 minutes for ERK1/2 phosphorylation).
Cell Line and Receptor Expression Low signal window; high well-to-well variability.Confirm GPR55 expression: Verify the expression level of GPR55 in your cell line using techniques like qPCR or Western blot. Use a suitable cell line: HEK293 or U2OS cells overexpressing GPR55 are commonly used and have been validated in several studies.[3] Monitor cell passage number: Use cells with a low passage number, as receptor expression and signaling can change with excessive passaging.
Ligand- and Assay-Dependent Pharmacology of GPR55 Discrepancies in this compound potency between different functional assays.Use multiple assays: Characterize this compound's activity using orthogonal assays that measure different points in the signaling cascade (e.g., β-arrestin recruitment, ERK phosphorylation, calcium mobilization).[4] Be aware of biased signaling: GPR55 pharmacology can be complex and ligand-dependent.[4][5][6] Acknowledge that this compound may exhibit different potencies in assays measuring G protein-dependent versus β-arrestin-dependent signaling.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 for this compound in functional assays?

A1: The reported IC50 of this compound can vary depending on the specific functional assay and cell line used. In a β-arrestin recruitment assay, this compound has an IC50 of approximately 160 nM.[2] In an assay measuring the inhibition of LPI-induced ERK1/2 phosphorylation, the IC50 is around 328-400 nM.[3][4]

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective antagonist of GPR55.[4] It blocks the signaling initiated by GPR55 agonists like lysophosphatidylinositol (LPI).[2]

Q3: What are the key downstream signaling pathways activated by GPR55 that can be inhibited by this compound?

A3: GPR55 activation leads to the coupling of Gαq and Gα12/13 proteins, which in turn activates downstream signaling pathways including:

  • RhoA activation: Leading to cytoskeletal rearrangements.

  • PLC activation: Resulting in an increase in intracellular calcium.

  • ERK1/2 phosphorylation: A key component of the MAPK signaling pathway.[3][4]

  • PKCβII translocation: Indicative of G protein activation.[2]

  • β-arrestin recruitment: Involved in receptor desensitization and signaling.[2]

Q4: Can I use this compound to study GPR55 in any cell line?

A4: It is crucial to use a cell line that endogenously expresses GPR55 at a sufficient level or a cell line that has been engineered to overexpress the receptor.[3] The response to GPR55 ligands can be cell-type dependent.[5]

Q5: Are there known selectivity issues with this compound?

A5: this compound has been shown to be highly selective for GPR55 over the cannabinoid receptors CB1 and CB2, as well as GPR35.[2]

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR55 upon agonist stimulation, which is inhibited by antagonists like this compound.

Materials:

  • U2OS or HEK293 cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.

  • Assay medium: Serum-free DMEM/F-12.

  • GPR55 agonist (e.g., LPI).

  • This compound.

  • 96- or 384-well black, clear-bottom plates.

  • High-content imaging system or fluorescence plate reader.

Methodology:

  • Cell Plating: Seed the cells in the microplates at a density that will result in a confluent monolayer on the day of the assay and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Prepare the GPR55 agonist at a concentration corresponding to its EC80.

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist to the wells and incubate for 60-90 minutes at 37°C.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the plasma membrane. Calculate the IC50 of this compound by plotting the inhibition of agonist-induced β-arrestin recruitment against the concentration of this compound.

ERK1/2 Phosphorylation Inhibition Assay

This assay measures the ability of this compound to inhibit GPR55-mediated phosphorylation of ERK1/2.

Materials:

  • U2OS or HEK293 cells expressing GPR55.

  • Assay medium: Serum-free DMEM/F-12.

  • GPR55 agonist (e.g., LPI).

  • This compound.

  • Lysis buffer.

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Western blot reagents and equipment or an ELISA-based detection kit.

Methodology:

  • Cell Culture and Starvation: Plate cells and grow to sub-confluence. Serum-starve the cells overnight before the assay.[3]

  • Antagonist Pre-incubation: Pre-treat the cells with varying concentrations of this compound for 30 minutes.[3]

  • Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., 10 µM LPI) for 10-20 minutes.[3]

  • Cell Lysis: Wash the cells with cold PBS and lyse them.

  • Detection:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies. Quantify the band intensities.

    • ELISA: Use a commercially available ELISA kit to quantify the levels of phosphorylated ERK1/2.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Determine the IC50 of this compound by plotting the percentage inhibition of agonist-induced ERK1/2 phosphorylation against the this compound concentration.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GPR55 GPR55 G_alpha Gαq / Gα12/13 GPR55->G_alpha Activates beta_arrestin β-Arrestin GPR55->beta_arrestin Recruits PLC PLC G_alpha->PLC RhoA RhoA G_alpha->RhoA Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase ERK_phos p-ERK1/2 RhoA->ERK_phos Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates This compound This compound This compound->GPR55 Inhibits

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Low this compound Potency/Efficacy Observed check_compound Check Compound Integrity - Proper storage? - Freshly prepared? start->check_compound check_solubility Assess Solubility - Precipitate visible? - Optimize solvent concentration. check_compound->check_solubility If OK check_assay Review Assay Conditions - Optimal agonist concentration? - Sufficient pre-incubation time? check_solubility->check_assay If OK check_cells Verify Cell System - GPR55 expression level? - Cell passage number? check_assay->check_cells If OK consider_ortho Consider Orthogonal Assays - Test in a different functional readout (e.g., Ca²⁺ flux, β-arrestin). check_cells->consider_ortho If OK end Potency/Efficacy Issue Resolved consider_ortho->end

Caption: Troubleshooting workflow for low this compound potency or efficacy.

References

Best practices for storing and handling ML191 to maintain its integrity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling the GPR55 antagonist, ML191, to maintain its integrity for research applications. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] It is a small molecule with the chemical formula C₂₄H₂₅N₃O₃ and a molecular weight of 403.47 g/mol .[3] this compound is utilized in research to investigate the physiological and pathological roles of GPR55.

Q2: What is the mechanism of action of this compound?

This compound functions by inhibiting GPR55 signaling induced by lysophosphatidylinositol (LPI).[1][2] Specifically, it has been shown to inhibit the LPI-induced phosphorylation of ERK1/2.[1][2]

Q3: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both powder and solvent-based solutions are outlined below.

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions for this compound [1]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO at a concentration of up to 125 mg/mL (309.81 mM).[1] To prepare a stock solution, it is recommended to use newly opened, hygroscopic DMSO and employ ultrasonic and warming (up to 60°C) to aid dissolution.[1]

ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM2.4785 mg12.3925 mg24.7850 mg
5 mM0.4957 mg2.4785 mg4.9570 mg
10 mM0.2478 mg1.2392 mg2.4785 mg

Table 2: Mass of this compound for Preparing Stock Solutions in DMSO [1]

Once prepared, it is crucial to aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Difficulty Dissolving this compound

  • Question: I am having trouble dissolving this compound powder in DMSO. What should I do?

  • Answer:

    • Use High-Quality DMSO: Ensure you are using a fresh, unopened bottle of hygroscopic DMSO, as absorbed water can affect solubility.[1]

    • Apply Gentle Heat and Sonication: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1]

    • Check Concentration: Verify that you are not exceeding the maximum solubility of 125 mg/mL.[1]

Issue 2: Inconsistent Experimental Results

  • Question: My experimental results with this compound are not consistent. What could be the cause?

  • Answer:

    • Improper Storage: Confirm that both the powder and stock solutions have been stored at the recommended temperatures and for the appropriate duration to prevent degradation.[1] Repeated freeze-thaw cycles of stock solutions should be avoided by using aliquots.[1][2]

    • Solution Age: It is not recommended to store this compound in solution for long periods. Use freshly prepared solutions for optimal results.

    • Pipetting Errors: Ensure accurate pipetting, especially when preparing dilute solutions from a concentrated stock.

Issue 3: Suspected Compound Degradation

  • Question: How can I determine if my this compound has degraded?

  • Answer:

    • Visual Inspection: Check for any change in the physical appearance (color, crystallinity) of the powder.

    • Analytical Chemistry: If you have access to analytical equipment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your compound.

    • Control Experiments: Compare the activity of your current batch of this compound with a new, unopened vial in a well-established assay.

Issue 4: Potential for Off-Target Effects or Artifacts in Cell-Based Assays

  • Question: I am observing unexpected effects in my cell-based assays. Could this compound be causing artifacts?

  • Answer:

    • Vehicle Control: Always include a vehicle control (DMSO alone) at the same final concentration used for your this compound treatment to rule out solvent effects.

    • Dose-Response Curve: Perform a dose-response experiment to ensure the observed effect is dependent on the concentration of this compound.

    • Positive and Negative Controls: Use appropriate positive and negative controls for your specific assay to validate the experimental setup.

Experimental Protocols

Protocol 1: GPR55 Antagonist Assay using a β-Arrestin Recruitment Assay

This protocol is a general guideline for assessing the antagonist activity of this compound at the GPR55 receptor using a β-arrestin recruitment assay.

Materials:

  • HEK293 cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • GPR55 agonist (e.g., lysophosphatidylinositol - LPI).

  • 96-well black, clear-bottom microplate.

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed the HEK293-GPR55-β-arrestin-GFP cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the GPR55 agonist (LPI) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Treatment: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the LPI solution to the wells containing the this compound and incubate for 30-60 minutes at 37°C. Include wells with LPI alone (positive control) and vehicle alone (negative control).

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Analysis: Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane. Calculate the IC₅₀ value for this compound by plotting the inhibition of the agonist response against the concentration of this compound.

Protocol 2: Inhibition of LPI-Induced ERK1/2 Phosphorylation

This protocol outlines a general method to measure the inhibitory effect of this compound on LPI-induced ERK1/2 phosphorylation in a suitable cell line (e.g., U2OS cells overexpressing GPR55).

Materials:

  • U2OS cells expressing GPR55.

  • Cell culture medium.

  • Serum-free medium.

  • This compound stock solution (in DMSO).

  • LPI solution.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blot equipment.

Procedure:

  • Cell Culture and Starvation: Culture U2OS-GPR55 cells to ~80% confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for 1-2 hours.

  • Agonist Stimulation: Stimulate the cells with LPI for 5-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against t-ERK1/2 to ensure equal protein loading.

  • Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal. Calculate the percentage of inhibition of LPI-induced ERK1/2 phosphorylation by this compound.

Signaling Pathway Diagrams

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Gq Gq GPR55->Gq RhoA RhoA GPR55->RhoA PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement LPI LPI LPI->GPR55 Activates This compound This compound This compound->GPR55 Inhibits

Caption: GPR55 Signaling Pathway and Inhibition by this compound.

ERK1_2_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR GPCR (e.g., GPR55) Ras Ras GPCR->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) p_ERK1_2->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cellular_Responses LPI LPI LPI->GPCR This compound This compound This compound->GPCR

Caption: ERK1/2 Signaling Pathway and its Regulation by GPR55.

References

Validation & Comparative

A Comparative Analysis of ML191, ML192, and ML193: Potency and Selectivity as GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical probes ML191, ML192, and ML193, focusing on their potency and selectivity as antagonists for the G protein-coupled receptor 55 (GPR55). The information is supported by experimental data from publicly available research.

This compound, ML192, and ML193 are small molecule antagonists of GPR55, a receptor implicated in various physiological processes, including pain, inflammation, and cancer.[1][2][3] These compounds were identified through a high-throughput screening campaign and represent three distinct chemical scaffolds.[1] Their characterization provides valuable tools for investigating GPR55 signaling and its role in disease.

Potency and Selectivity Profile

The potency and selectivity of this compound, ML192, and ML193 as GPR55 antagonists have been evaluated in various in vitro assays. The following table summarizes their performance against GPR55 and their selectivity against other related receptors, namely GPR35, cannabinoid receptor 1 (CB1), and cannabinoid receptor 2 (CB2).[1]

CompoundGPR55 Antagonist IC50 (nM)Selectivity against GPR35Selectivity against CB1Selectivity against CB2
This compound 160>100-fold>100-fold>100-fold
ML192 1080>45-fold>45-fold>45-fold
ML193 221>145-fold>27-fold>145-fold

IC50 (half maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of the GPR55 activity. Lower values signify higher potency.

Inhibition of Downstream Signaling

The antagonist activity of these probes has been further validated by their ability to inhibit downstream signaling pathways activated by GPR55. Specifically, their capacity to block L-α-lysophosphatidylinositol (LPI)-induced β-arrestin trafficking and ERK1/2 phosphorylation has been quantified.[2]

CompoundInhibition of LPI-induced β-arrestin trafficking IC50 (µM)Inhibition of LPI-induced ERK1/2 phosphorylation IC50 (µM)
This compound 1.08 ± 0.030.4 ± 0.1
ML192 0.70 ± 0.051.1 ± 0.3
ML193 0.22 ± 0.030.2 ± 0.3

GPR55 Signaling Pathway

GPR55 activation initiates a cascade of intracellular events. The accompanying diagram illustrates a simplified overview of the GPR55 signaling pathway, highlighting the points of inhibition by this compound, ML192, and ML193.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_antagonists cluster_downstream Downstream Signaling GPR55 GPR55 G_protein Gα13 GPR55->G_protein Activates beta_arrestin β-arrestin Recruitment GPR55->beta_arrestin This compound This compound This compound->GPR55 Inhibits ML192 ML192 ML192->GPR55 Inhibits ML193 ML193 ML193->GPR55 Inhibits RhoA RhoA G_protein->RhoA PLC PLC G_protein->PLC ROCK ROCK RhoA->ROCK Cellular_Response Cellular Response (e.g., Cytoskeletal Rearrangement) ROCK->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK1/2 Phosphorylation Ca_PKC->ERK LPI LPI (Agonist) LPI->GPR55 Activates

GPR55 signaling cascade and points of antagonist inhibition.

Experimental Protocols

The characterization of this compound, ML192, and ML193 involved several key experimental assays. The methodologies for these assays are detailed below.

β-Arrestin Translocation Assay

This assay is a high-content imaging-based method used to screen for GPR55 antagonists.[2]

  • Cell Line: U2OS (Human Osteosarcoma) cells stably expressing a β-arrestin-GFP biosensor and the GPR55 receptor are used.[2]

  • Procedure:

    • Cells are seeded onto glass coverslips in 24-well plates and incubated overnight.[2]

    • For antagonist screening, cells are pre-incubated with the test compounds (this compound, ML192, or ML193) for 15 minutes.[2]

    • The GPR55 agonist, L-α-lysophosphatidylinositol (LPI), is then added, and the cells are co-incubated for 40 minutes at room temperature.[2]

    • Following incubation, the cells are fixed with 4% paraformaldehyde.[2]

    • The redistribution of the β-arrestin-GFP from the cytoplasm to the plasma membrane, an indicator of receptor activation, is visualized and quantified using high-content imaging. Antagonists will inhibit this redistribution.[2]

ERK1/2 Phosphorylation Assay

This assay measures the inhibition of a key downstream signaling event following GPR55 activation.[2]

  • Cell Line: GPR55-expressing U2OS cells are utilized.[2]

  • Procedure:

    • Cells are treated with the GPR55 antagonists (this compound, ML192, or ML193) at various concentrations.

    • LPI is then added to stimulate the GPR55 receptor.

    • Cell lysates are collected, and the levels of phosphorylated ERK1/2 are measured, typically by Western blotting or ELISA, and compared to control cells. A decrease in phosphorylated ERK1/2 indicates antagonist activity.[2]

Selectivity Assays

To determine the selectivity of the compounds, similar β-arrestin translocation assays are performed using cell lines expressing other G protein-coupled receptors, such as GPR35, CB1, and CB2.[1] The potency of the compounds against these receptors is compared to their potency against GPR55 to determine the selectivity fold.[1]

References

Head-to-head comparison of ML191 and CID16020046 as GPR55 antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties, experimental evaluation, and signaling pathways of two prominent GPR55 antagonists.

This guide provides a detailed, data-driven comparison of two widely used GPR55 antagonists, ML191 and CID16020046. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a framework for the experimental evaluation of novel GPR55 modulators.

Data Presentation: Quantitative Comparison of this compound and CID16020046

The following table summarizes the key pharmacological parameters of this compound and CID16020046, derived from various in vitro assays. These values represent the concentrations at which the compounds elicit a half-maximal response and are crucial indicators of their potency.

ParameterThis compoundCID16020046Assay SystemReference
IC50 (GPR55 Antagonism) 160 nM150 nM (constitutive activity)β-arrestin recruitment[1][2]
1.08 µM (vs. LPI)210 nM (vs. LPI-induced Ca2+ signaling)β-arrestin trafficking, Ca2+ mobilization[3]
328 nM (vs. LPI-induced ERK1/2 phosphorylation)-ERK1/2 Phosphorylation[2][4]
EC50 (GPR55 Antagonism) 1.076 µM (inhibition of LPI-induced signaling)-GPR55 signaling in U2OS cells[2][4]
Selectivity >100-fold selective against GPR35, CB1, and CB2Selective over CB1 and CB2 receptorsNot specified[1]
-Weak inhibition of acetylcholinesterase, μ-opioid receptor, KCNH2, and hERGNot specified

Note: IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half. EC50 (Effective Concentration 50) in this context refers to the concentration of the antagonist that blocks 50% of the agonist response. LPI stands for lysophosphatidylinositol, an endogenous agonist of GPR55.

Mechanism of Action and Signaling Pathways

GPR55 is a G protein-coupled receptor that, upon activation, can initiate several downstream signaling cascades. Both this compound and CID16020046 act as antagonists, inhibiting the signaling initiated by GPR55 agonists like LPI. The primary signaling pathways affected include the Gα13/RhoA pathway and the Gq/PLC pathway, leading to modulation of intracellular calcium levels and activation of MAPK/ERK signaling.[5][6][7]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_13 Gα13 GPR55->G_alpha_13 LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits CID16020046 CID16020046 (Antagonist) CID16020046->GPR55 Inhibits PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_13->RhoA PIP2 PIP2 PLC->PIP2 ROCK ROCK RhoA->ROCK ERK ERK1/2 Phosphorylation ROCK->ERK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC TF_activation Transcription Factor Activation (NFAT, NF-κB) Ca_release->TF_activation PKC->ERK ERK->TF_activation

GPR55 Signaling Pathway and Antagonist Action

Experimental Protocols

The characterization of GPR55 antagonists typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

1. β-Arrestin Recruitment Assay

This assay is a common method for screening GPR55 ligands and assessing their functional activity.[1][3]

  • Objective: To measure the ability of a compound to antagonize agonist-induced β-arrestin recruitment to GPR55.

  • Principle: Upon agonist binding and receptor activation, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be monitored using various techniques, such as bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or enzyme fragment complementation (EFC).

  • Methodology:

    • Cell Line: Use a stable cell line co-expressing human GPR55 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

    • Cell Plating: Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound or CID16020046) for a specified period (e.g., 30 minutes).

    • Agonist Stimulation: Add a known GPR55 agonist (e.g., LPI at its EC80 concentration) to the wells.

    • Signal Detection: Measure the signal (e.g., fluorescence or luminescence) at a specific time point after agonist addition using a plate reader.

    • Data Analysis: Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. ERK1/2 Phosphorylation Assay

This assay assesses the antagonist's ability to block GPR55-mediated activation of the MAPK/ERK signaling pathway.[4][8][9]

  • Objective: To quantify the inhibition of agonist-induced ERK1/2 phosphorylation by a GPR55 antagonist.

  • Principle: Activation of GPR55 can lead to the phosphorylation and activation of ERK1/2. The levels of phosphorylated ERK (p-ERK) can be measured using techniques like Western blotting or immunoassays (e.g., ELISA).

  • Methodology:

    • Cell Culture and Starvation: Culture cells expressing GPR55 (e.g., U2OS-GPR55) and serum-starve them for several hours to reduce basal ERK phosphorylation.

    • Antagonist Pre-treatment: Treat the cells with different concentrations of the antagonist for a defined period.

    • Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI) for a time determined to induce maximal ERK phosphorylation (e.g., 5-15 minutes).

    • Cell Lysis: Lyse the cells to extract proteins.

    • p-ERK Detection:

      • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2 (as a loading control).

      • ELISA: Use a sandwich ELISA kit to quantify p-ERK levels in the cell lysates.

    • Data Analysis: Quantify the p-ERK signal relative to the total ERK signal. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50.

3. Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.[10]

  • Objective: To determine the potency of a GPR55 antagonist in inhibiting agonist-mediated calcium release.

  • Principle: GPR55 can couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This change in intracellular calcium can be detected using fluorescent calcium indicators.

  • Methodology:

    • Cell Line: Use a cell line stably expressing GPR55 (e.g., HEK293-GPR55).

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

    • Cell Washing: Wash the cells to remove excess dye.

    • Baseline Measurement: Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

    • Antagonist Addition: Add varying concentrations of the antagonist to the wells.

    • Agonist Injection: Inject a GPR55 agonist (e.g., LPI) and immediately begin recording the fluorescence intensity over time.

    • Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50.

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_mechanism Mechanism of Action cluster_selectivity Selectivity Profiling Primary_Screen High-Throughput Screen (e.g., β-Arrestin Assay) Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screen->Dose_Response Identified Hits ERK_Assay ERK1/2 Phosphorylation Assay Dose_Response->ERK_Assay Confirmed Antagonists Calcium_Assay Calcium Mobilization Assay Dose_Response->Calcium_Assay Confirmed Antagonists Selectivity_Screen Screening against related receptors (e.g., CB1, CB2, GPR35) Dose_Response->Selectivity_Screen Confirmed Antagonists

General Workflow for GPR55 Antagonist Evaluation

Summary and Conclusion

Both this compound and CID16020046 are potent and selective antagonists of GPR55. CID16020046 appears to have slightly higher potency in inhibiting constitutive GPR55 activity and agonist-induced calcium signaling.[2] this compound has been well-characterized for its inhibition of LPI-induced ERK1/2 phosphorylation.[4] The choice between these two compounds may depend on the specific experimental context, such as the signaling pathway of interest or the cell system being used.

The experimental protocols provided in this guide offer a standardized approach to evaluating these and other GPR55 antagonists. By employing a combination of primary screening assays, potency determination, and mechanism-of-action studies, researchers can confidently characterize the pharmacological profiles of novel GPR55 modulators. This systematic approach is crucial for advancing our understanding of GPR55 biology and its potential as a therapeutic target.

References

Validating GPR55 Inhibition: A Comparative Guide to Biochemical Assays for ML191

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biochemical assays used to validate the inhibitory activity of ML191 on G protein-coupled receptor 55 (GPR55). Detailed experimental protocols and supporting data for this compound and other relevant GPR55 inhibitors are presented to aid in the selection of appropriate validation methods.

GPR55, a receptor implicated in various physiological processes including pain, inflammation, and cancer, has emerged as a promising therapeutic target.[1][2] The small molecule this compound has been identified as a potent and selective antagonist of GPR55.[3] This guide outlines the principal biochemical assays employed to characterize the GPR55-inhibitory activity of this compound, offering a comparative analysis with other known inhibitors such as ML192 and ML193.

GPR55 Signaling and Points of Assay Intervention

GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events.[2][4] These pathways provide multiple opportunities to measure receptor inhibition. Key signaling events include the coupling to Gα12/13 and Gq proteins, leading to the activation of RhoA and phospholipase C (PLC), respectively.[1][5][6] Downstream effects include the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium.[1][5] Additionally, agonist-induced GPR55 activation leads to the recruitment of β-arrestin.[7] Biochemical assays are designed to quantify the modulation of these specific signaling nodes by antagonists like this compound.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Galpha12_13 Gα12/13 GPR55->Galpha12_13 Activates Gq Gq GPR55->Gq Activates beta_arrestin β-Arrestin GPR55->beta_arrestin Recruits LPI LPI (Agonist) LPI->GPR55 Binds RhoA RhoA Galpha12_13->RhoA PLC PLC Gq->PLC ROCK ROCK RhoA->ROCK MEK MEK ROCK->MEK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC PKC->MEK ERK1_2 ERK1/2 MEK->ERK1_2 pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 SRE Serum Response Element (SRE) pERK1_2->SRE Activates Transcription Ca_Assay Calcium Mobilization Assay Ca_Assay->Ca2_release ERK_Assay ERK1/2 Phosphorylation Assay ERK_Assay->pERK1_2 beta_arrestin_Assay β-Arrestin Recruitment Assay beta_arrestin_Assay->beta_arrestin SRE_Assay SRE Reporter Assay SRE_Assay->SRE beta_arrestin_workflow start Seed cells expressing GPCR-PK and β-arrestin-EA add_antagonist Add this compound or other antagonists start->add_antagonist incubate1 Incubate add_antagonist->incubate1 add_agonist Add LPI (agonist) incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 add_substrate Add detection reagent incubate2->add_substrate read_signal Measure chemiluminescence add_substrate->read_signal ERK_phosphorylation_workflow cluster_western Western Blot cluster_alpha AlphaScreen start_wb Cell treatment and lysis sds_page SDS-PAGE start_wb->sds_page transfer Transfer to membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with anti-p-ERK1/2 Ab blocking->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detection_wb Chemiluminescent detection secondary_ab->detection_wb start_as Cell treatment and lysis add_beads Add antibody-coated acceptor and donor beads start_as->add_beads incubate_as Incubate add_beads->incubate_as read_as Read AlphaScreen signal incubate_as->read_as

References

Confirming On-Target Effects of ML191: A Comparison Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally demonstrating that a small molecule inhibitor exerts its biological effect through its intended target is a critical step in preclinical development. This guide provides a comparative framework for utilizing knockout (KO) cell lines to validate the on-target effects of ML191, a known antagonist of the G-protein coupled receptor 55 (GPR55). By comparing the cellular response to this compound in wild-type cells versus cells lacking GPR55, researchers can definitively attribute the compound's activity to its interaction with this specific receptor.

The use of CRISPR-Cas9 technology to generate knockout cell lines has become the gold standard for target validation.[1][2] This approach offers a clear-cut genetic control, removing the target protein entirely and thereby eliminating any potential for residual activity that can complicate data interpretation from transient knockdown methods like RNA interference (RNAi).[3] This guide will detail the experimental workflow, present expected quantitative data in comparative tables, and provide the necessary protocols to empower researchers to rigorously validate the on-target effects of this compound.

Experimental and Logical Workflow

The overall workflow for validating the on-target effects of this compound using a GPR55 knockout cell line is a systematic process. It begins with the generation and validation of the knockout cell line, followed by parallel phenotypic and mechanistic assays on both the wild-type and knockout cells.

cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Comparative Assays cluster_2 Phase 3: Data Analysis & Conclusion A Design & Synthesize sgRNA for GPR55 B Transfect Wild-Type Cells with Cas9 & sgRNA A->B C Isolate & Expand Single Cell Clones B->C D Validate GPR55 Knockout (Sequencing & Western Blot) C->D E Treat Wild-Type & GPR55 KO Cells with this compound F Cell Viability Assay (e.g., CellTiter-Glo) E->F G Downstream Signaling Assay (e.g., Calcium Flux, pERK) E->G H Compare IC50 Values (Wild-Type vs. KO) F->H I Compare Signaling Inhibition (Wild-Type vs. KO) G->I J Conclusion on On-Target Effect H->J I->J

Caption: Experimental workflow for this compound on-target validation.

GPR55 Signaling Pathway and the Action of this compound

GPR55 is a G-protein coupled receptor that, upon activation by its endogenous ligand lysophosphatidylinositol (LPI), primarily couples to Gα13 to activate RhoA, and also to Gαq to activate phospholipase C (PLC). This leads to downstream signaling events including calcium mobilization and activation of transcription factors. This compound acts as an antagonist, blocking the binding of LPI and subsequent downstream signaling.

cluster_membrane Cell Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G13 Gα13 GPR55->G13 PLC PLC Ca_Flux Calcium Mobilization PLC->Ca_Flux Gq->PLC RhoA RhoA G13->RhoA SRF SRF Activation RhoA->SRF LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits

Caption: GPR55 signaling pathway and this compound's point of inhibition.

Comparative Data Analysis

The central premise of using a knockout cell line for target validation is that the biological effect of an on-target inhibitor will be significantly diminished or completely absent in cells lacking the target protein.

Cell Viability Assay

A cell viability assay is performed to determine the cytotoxic or cytostatic effects of this compound. A significant rightward shift in the half-maximal inhibitory concentration (IC50) in the GPR55 KO cell line compared to the wild-type would indicate that the cytotoxic effect of this compound is dependent on the presence of GPR55.

Cell LineTargetThis compound IC50 (µM)Fold Shift in IC50
Wild-TypeGPR551.2 ± 0.2-
GPR55 KONone> 50> 41.7
Downstream Signaling Assay (Calcium Flux)

To confirm that this compound inhibits the function of GPR55, a downstream signaling assay, such as measuring intracellular calcium flux upon stimulation with a GPR55 agonist (e.g., LPI), can be performed. In wild-type cells, this compound should block the LPI-induced calcium flux. In GPR55 KO cells, there should be no significant LPI-induced calcium flux, and this compound would have no effect.

Cell LineTreatmentAgonist (LPI)Relative Calcium Flux (%)
Wild-TypeVehicle+100 ± 8.5
Wild-TypeThis compound (10 µM)+12 ± 3.1
GPR55 KOVehicle+5 ± 1.5
GPR55 KOThis compound (10 µM)+6 ± 2.0

Experimental Protocols

Generation of GPR55 Knockout Cell Line using CRISPR-Cas9
  • sgRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the GPR55 gene to induce frameshift mutations.[4] Synthesize the selected sgRNAs.

  • Transfection: Co-transfect a wild-type cell line (e.g., HEK293T) with a plasmid expressing Cas9 nuclease and a plasmid expressing the selected sgRNA.[5]

  • Single-Cell Cloning: Two to three days post-transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from each clone. Amplify the targeted region of the GPR55 gene by PCR and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).[4]

  • Western Blot Analysis: Confirm the absence of GPR55 protein expression in the knockout clones by Western blot analysis using a validated GPR55 antibody.[6] The wild-type cell line should be used as a positive control.[7]

Cell Viability Assay
  • Cell Seeding: Seed both wild-type and validated GPR55 KO cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Viability Measurement: After the incubation period, measure cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the dose-response curves. Calculate the IC50 values using a non-linear regression model.

Calcium Flux Assay
  • Cell Seeding: Seed both wild-type and GPR55 KO cells into a black, clear-bottom 96-well plate and allow them to grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with either vehicle or a high concentration of this compound (e.g., 10 µM) for 15-30 minutes.

  • Signal Measurement: Measure the baseline fluorescence using a plate reader equipped with an injector.

  • Agonist Stimulation: Inject a GPR55 agonist (e.g., LPI) into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence intensity after agonist addition and normalize it to the baseline fluorescence. Compare the agonist-induced calcium flux in the presence and absence of this compound in both cell lines.

Conclusion

The use of knockout cell lines provides an unambiguous method for confirming the on-target effects of small molecule inhibitors like this compound.[8][9] A significant reduction in the potency and functional inhibition of this compound in GPR55 KO cells compared to wild-type cells serves as definitive evidence that this compound's primary mechanism of action is through the inhibition of GPR55. This rigorous approach to target validation is essential for de-risking drug discovery programs and ensuring the progression of compounds with a well-defined mechanism of action.[1]

References

Cross-Validation of ML191's Activity in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR55 antagonist ML191's performance across various in vitro assay formats. Experimental data is presented to facilitate a clear understanding of its activity profile, supported by detailed methodologies for key experiments.

This compound has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] Its activity is commonly assessed through a variety of biochemical and cell-based assays that measure different aspects of receptor signaling. Understanding the performance of this compound in these distinct assay formats is crucial for interpreting experimental results and predicting its in vivo efficacy. This guide summarizes the quantitative activity of this compound in several key assays and provides the corresponding experimental protocols.

Quantitative Activity of this compound

The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), has been determined in several functional cell-based assays. These assays monitor the downstream consequences of GPR55 activation, providing a measure of this compound's ability to block receptor signaling.

Assay FormatAgonist UsedCell LineThis compound IC50 (µM)Reference
β-Arrestin TraffickingLPI (10 µM)U2OS1.08 ± 0.03[2]
β-Arrestin TraffickingML186 (1 µM)U2OS1.03 ± 0.03[2]
ERK1/2 PhosphorylationLPIU2OSNot explicitly quantified but shown to inhibit[2]
PKCβII TranslocationLPIHEK293Active, but specific IC50 not provided[1][2]
Yeast Gene-ReporterGSK522373AYeastpIC50 = 6.6 ± 0.1[3]

GPR55 Signaling Pathway

The following diagram illustrates the key signaling pathways initiated by GPR55 activation and the points of intervention by the antagonist this compound. Upon agonist binding, GPR55 can couple to G proteins to initiate downstream signaling cascades, including the activation of ERK1/2 and the translocation of PKCβII. Additionally, GPR55 activation can lead to the recruitment of β-arrestin. This compound acts by blocking the initial agonist-induced conformational change of the receptor, thereby inhibiting these downstream events.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_Protein G Protein GPR55->G_Protein Activates beta_arrestin β-Arrestin GPR55->beta_arrestin Recruits Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates This compound This compound This compound->GPR55 Inhibits PLC PLC G_Protein->PLC RAS RAS G_Protein->RAS PKC PKCβII PLC->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK

GPR55 signaling pathway and point of this compound inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are based on published research and offer a foundation for the replication and cross-validation of this compound's activity.[1][2]

β-Arrestin Translocation Assay

This cell-based assay monitors the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of G protein-coupled receptor (GPCR) desensitization and signaling.

  • Cell Culture: U2OS cells stably expressing HA-GPR55 and β-arrestin2-GFP are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates. Prior to the assay, the cells are incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: The GPR55 agonist, such as lysophosphatidylinositol (LPI) or ML186, is added to the wells to stimulate receptor activation.

  • Imaging: Following agonist stimulation, the redistribution of β-arrestin2-GFP from the cytoplasm to the plasma membrane is visualized and quantified using high-content imaging systems.

  • Data Analysis: The extent of β-arrestin translocation is measured, and the IC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the GPR55 signaling cascade.

  • Cell Culture: U2OS cells expressing GPR55 are grown to confluency.

  • Serum Starvation: Cells are serum-starved for a defined period to reduce basal ERK1/2 phosphorylation.

  • Inhibitor and Agonist Treatment: Cells are pre-incubated with different concentrations of this compound before being stimulated with a GPR55 agonist.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined using specific antibodies via Western blotting or a sensitive ELISA-based method like AlphaScreen® SureFire®.[4]

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated, and the inhibitory effect of this compound is quantified.

PKCβII Translocation Assay

This imaging-based assay quantifies the agonist-induced movement of Protein Kinase C βII (PKCβII) to the plasma membrane, another indicator of GPR55 activation.

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a PKCβII-GFP biosensor and a wild-type GPR55 receptor.[2]

  • Compound Treatment: Similar to the other assays, cells are pre-treated with various concentrations of this compound.

  • Agonist Stimulation: A GPR55 agonist is added to induce PKCβII translocation.

  • Microscopy: The movement of the PKCβII-GFP fusion protein from the cytoplasm to the plasma membrane is monitored and captured using fluorescence microscopy.

  • Image Analysis: The change in fluorescence intensity at the plasma membrane is quantified to determine the level of PKCβII recruitment. The inhibitory effect of this compound is then calculated.

Cross-Validation Workflow

The following diagram outlines a logical workflow for the cross-validation of a compound's activity across different assay formats, ensuring robust and reliable characterization.

Cross_Validation_Workflow Start Start: Compound of Interest (this compound) Primary_Assay Primary Screening Assay (e.g., β-Arrestin Recruitment) Start->Primary_Assay Data_Analysis1 Data Analysis: Determine IC50 Primary_Assay->Data_Analysis1 Secondary_Assay Secondary Functional Assay (e.g., ERK1/2 Phosphorylation) Data_Analysis1->Secondary_Assay Comparison Compare IC50 Values and Activity Profiles Data_Analysis1->Comparison Data_Analysis2 Data Analysis: Confirm Inhibition Secondary_Assay->Data_Analysis2 Tertiary_Assay Tertiary Functional Assay (e.g., PKCβII Translocation) Data_Analysis2->Tertiary_Assay Data_Analysis2->Comparison Data_Analysis3 Data Analysis: Validate Activity Tertiary_Assay->Data_Analysis3 Data_Analysis3->Comparison Conclusion Conclusion: Comprehensive Activity Profile Comparison->Conclusion

Workflow for cross-validating compound activity.

References

The Evolving Landscape of GPR55 Research: A Meta-Analysis of Studies Utilizing the Antagonist ML191

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological tool ML191 and its contributions to understanding the enigmatic G protein-coupled receptor 55 (GPR55). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance against other modulators, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The G protein-coupled receptor 55 (GPR55) has emerged as a tantalizing, yet complex, therapeutic target implicated in a myriad of physiological processes, including pain perception, inflammation, bone biology, and cancer progression.[1][2] Initially suggested as a novel cannabinoid receptor, its distinct pharmacology and signaling cascades have set it apart from the classical CB1 and CB2 receptors.[3] The development of selective pharmacological tools has been paramount in dissecting its function. Among these, the antagonist this compound, and its analogs ML192 and ML193, have proven instrumental. This meta-analysis delves into the literature to provide a comparative guide on the use of this compound in GPR55 research.

GPR55 at a Glance: An Atypical Receptor

GPR55 is a class A GPCR that exhibits low sequence homology with CB1 and CB2 receptors.[2] Its activation is most consistently achieved by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI).[2] However, the receptor's pharmacology is complicated by its interaction with various cannabinoid ligands, often with conflicting reports of agonism and antagonism. For instance, the CB1 receptor antagonist/inverse agonist AM251 has been shown to act as a GPR55 agonist in several assay systems.[3][4] This pharmacological promiscuity underscores the critical need for selective antagonists like this compound to delineate the specific roles of GPR55.

This compound and its Analogs: Potent and Selective GPR55 Antagonists

This compound, along with ML192 and ML193, were identified through a high-throughput screening campaign for GPR55 antagonists.[1][5][6] These compounds represent distinct chemical scaffolds and have demonstrated potent and selective inhibition of GPR55 signaling.[1][5][6]

Comparative Antagonist Potency

The potency of this compound and its analogs has been primarily characterized in two key functional assays: β-arrestin recruitment and ERK1/2 phosphorylation, both downstream events of GPR55 activation. The following tables summarize the reported IC50 values for these compounds, providing a clear comparison of their antagonist activity.

Table 1: Antagonist Potency (IC50) of ML Probes in β-Arrestin Recruitment Assays

CompoundLPI-induced β-arrestin Trafficking IC50 (µM)ML186-induced β-arrestin Trafficking IC50 (µM)Reference
This compound (CID23612552)1.08 ± 0.031.03 ± 0.03[6]
ML192 (CID1434953)0.70 ± 0.050.29 ± 0.09[6]
ML193 (CID1261822)0.22 ± 0.030.12 ± 0.02[6]

Table 2: Antagonist Potency (IC50) of ML Probes in ERK1/2 Phosphorylation Assays

CompoundLPI-induced ERK1/2 Phosphorylation IC50 (µM)Reference
This compound (CID23612552)0.4 ± 0.1[6]
ML192 (CID1434953)1.1 ± 0.3[6]
ML193 (CID1261822)0.2 ± 0.3[6]

Table 3: Comparative Potency of Other GPR55 Modulators

CompoundActivityAssayPotency (EC50/IC50)Reference
L-α-lysophosphatidylinositol (LPI)Agonistβ-arrestin recruitment~1.2 µM (EC50)[5][7]
L-α-lysophosphatidylinositol (LPI)AgonistIntracellular Ca2+ release49 nM (EC50)[3]
AM251AgonistGPR55 activation39 nM (EC50)[4]
AM251Antagonist (CB1)CB1 binding8 nM (IC50)[4]
SR141716A (Rimonabant)AgonistGPR55 activation3.9 µM (EC50)[5][7]
Selectivity Profile

A crucial aspect of a pharmacological probe is its selectivity. This compound and its analogs have been profiled against related receptors, demonstrating significant selectivity for GPR55 over the cannabinoid receptors CB1 and CB2, as well as the orphan receptor GPR35.[1][5][6]

Table 4: Selectivity of ML Probes against Other Receptors

CompoundSelectivity vs. GPR35 (antagonist)Selectivity vs. CB1 (antagonist)Selectivity vs. CB2 (antagonist)Reference
This compound>100-fold>100-fold>100-fold[1][5]
ML192>45-fold>45-fold>45-fold[1][5]
ML193>145-fold>27-fold>145-fold[1][5]

GPR55 Signaling Pathways Investigated with this compound

The activation of GPR55 initiates a complex network of intracellular signaling cascades. This compound has been instrumental in confirming the involvement of these pathways downstream of GPR55. The primary signaling axes involve the coupling to Gαq and Gα12/13 proteins.[2][3]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin Recruitment GPR55->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC PKC PKCβII Translocation Gq->PKC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ (intracellular release) IP3->Ca2 ERK ERK1/2 Phosphorylation ROCK->ERK LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow plate_cells Plate U2OS or CHO cells stably expressing GPR55 and β-arrestin-GFP incubate_cells Incubate overnight plate_cells->incubate_cells add_antagonist Add this compound or other antagonists (dose-response) incubate_cells->add_antagonist incubate_antagonist Incubate for a defined period (e.g., 30 min) add_antagonist->incubate_antagonist add_agonist Add GPR55 agonist (e.g., LPI at EC80) to all wells (except negative control) incubate_antagonist->add_agonist incubate_agonist Incubate for a defined period (e.g., 90 min) add_agonist->incubate_agonist image_acquisition Acquire images using a high-content imaging system incubate_agonist->image_acquisition image_analysis Quantify β-arrestin translocation (cytosol to intracellular vesicles) image_acquisition->image_analysis data_analysis Calculate IC50 values image_analysis->data_analysis

References

Advantages of using ML191 over other commercially available GPR55 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of ML191 with other commercially available GPR55 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a range of physiological and pathological processes, including pain, inflammation, and cancer.[1] The development of potent and selective antagonists is crucial for elucidating the precise roles of GPR55 and for the development of novel therapeutics. Among the available GPR55 antagonists, this compound, a piperidinyl-oxadiazolone derivative, demonstrates distinct advantages in terms of potency and selectivity over other commercially available inhibitors. This guide provides a comprehensive comparison of this compound with other notable GPR55 antagonists, supported by experimental data and detailed protocols.

Unraveling the GPR55 Signaling Cascade

GPR55 activation initiates a complex network of intracellular signaling pathways. Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 primarily couples to Gαq and Gα12/13 proteins.[2][3] This coupling triggers the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, GPR55 activation stimulates the RhoA signaling pathway, which plays a critical role in cytoskeleton rearrangement and cell migration.[2][4] Another key downstream effector is the extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in cell proliferation and survival.[1]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin GPR55->beta_arrestin Recruitment PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC RhoA RhoA G1213->RhoA ERK ERK1/2 RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ligand Ligand (e.g., LPI) Ligand->GPR55 beta_arrestin_workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A 1. Seed cells stably expressing GPR55 and β-arrestin-GFP B 2. Pre-incubate cells with antagonist (e.g., this compound) A->B C 3. Stimulate with GPR55 agonist (e.g., LPI) B->C D 4. Fix and image cells C->D E 5. Quantify β-arrestin-GFP translocation to the membrane D->E ca2_mobilization_workflow cluster_workflow Ca²⁺ Mobilization Assay Workflow A 1. Seed HEK293 cells expressing GPR55 B 2. Load cells with a Ca²⁺ sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with antagonist (e.g., this compound) B->C D 4. Add GPR55 agonist (e.g., LPI) C->D E 5. Measure fluorescence intensity over time D->E

References

Orthogonal Assays to Confirm the Mechanism of Action of ML191: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal assays used to confirm the mechanism of action of ML191, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). The performance of this compound is compared with other GPR55 antagonists, ML192 and ML193, with supporting experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility.

Introduction to this compound and GPR55

This compound is a small molecule antagonist of GPR55, a receptor implicated in various physiological processes, including pain sensation, inflammation, and cancer.[1][2] The validation of its mechanism of action is crucial for its development as a chemical probe and potential therapeutic agent. Orthogonal assays, which measure different aspects of the receptor's signaling cascade, are essential to unambiguously confirm the on-target activity of this compound and rule out off-target effects.[3]

GPR55 is known to signal through Gq and G12/13 proteins, leading to the activation of downstream pathways such as calcium mobilization and ERK1/2 phosphorylation.[4][5] Antagonists like this compound are expected to block these signaling events induced by GPR55 agonists, such as lysophosphatidylinositol (LPI).

Comparative Analysis of GPR55 Antagonists

The following table summarizes the quantitative data from various orthogonal assays for this compound and two other selective GPR55 antagonists, ML192 and ML193.[6] These compounds were identified through a high-throughput screening campaign and represent different chemical scaffolds.[1][6]

AssayThis compoundML192ML193
β-Arrestin Recruitment (IC50) 160 nM[6]1080 nM[6]221 nM[6]
ERK1/2 Phosphorylation Inhibition (IC50) 328 nM[7]Data not availableData not available
PKCβII Translocation Inhibition Active[6][7]Active[6]Active[6]
Selectivity against GPR35, CB1, CB2 >100-fold[6]>45-fold[6]>27-fold (CB1), >145-fold (GPR35, CB2)[6]

Key Findings:

  • This compound demonstrates the highest potency in the β-arrestin recruitment assay, a primary functional screen for GPR55 antagonism.[6]

  • All three compounds are highly selective for GPR55 over other related receptors, confirming their specificity.[6]

  • This compound has been confirmed to inhibit downstream signaling events, including ERK1/2 phosphorylation and PKCβII translocation, further validating its antagonistic activity.[6][7]

Experimental Protocols

Detailed methodologies for the key orthogonal assays are provided below.

This cell-based assay is a common method to assess GPCR activation and antagonism.[8][9] Upon agonist-induced receptor activation, β-arrestin proteins are recruited to the receptor, a process that can be quantified.

Principle: The assay utilizes a U2OS cell line stably co-expressing HA-tagged GPR55 and β-arrestin-2 fused to green fluorescent protein (βarr2-GFP).[1] Agonist stimulation leads to the translocation of βarr2-GFP from the cytoplasm to the receptor at the plasma membrane, which is visualized and quantified using high-content imaging.[6] Antagonists will inhibit this agonist-induced translocation.

Protocol:

  • Seed U2OS cells co-expressing HA-GPR55 and βarr2-GFP in 384-well plates and incubate overnight.

  • Treat the cells with varying concentrations of the antagonist (e.g., this compound) for 30 minutes.

  • Add a fixed concentration of a GPR55 agonist, such as LPI (e.g., EC80 concentration), to stimulate the receptor.

  • Incubate for 90 minutes at 37°C.

  • Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).

  • Acquire images using a high-content imaging system.

  • Quantify the translocation of βarr2-GFP from the cytoplasm to the membrane.

  • Calculate the IC50 values from the concentration-response curves.[10]

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the GPR55 signaling pathway.[4][5]

Principle: GPR55 activation by an agonist leads to the phosphorylation of ERK1/2. An antagonist will inhibit this phosphorylation. The levels of phosphorylated ERK1/2 (pERK1/2) can be measured using various techniques, such as Western blotting or in-cell immunoassays.

Protocol (In-Cell Western):

  • Plate GPR55-expressing U2OS cells in 96-well plates and allow them to adhere.[1]

  • Starve the cells in a serum-free medium for 4 hours.

  • Pre-incubate the cells with different concentrations of the antagonist for 30 minutes.

  • Stimulate the cells with an agonist (e.g., LPI) for 5 minutes.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody specific for pERK1/2, followed by an IRDye-conjugated secondary antibody.

  • Scan the plate using an infrared imaging system to quantify the pERK1/2 signal.

  • Normalize the pERK1/2 signal to total protein content and determine the IC50 values.

This functional assay measures changes in intracellular calcium concentration, a rapid response to the activation of Gq-coupled receptors like GPR55.[4][11]

Principle: GPR55 activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[11] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Protocol:

  • Culture HEK293 cells transiently expressing GPR55 on glass coverslips.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-45 minutes at room temperature.

  • Mount the coverslip in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

  • Perfuse the cells with a buffer containing the antagonist at the desired concentration.

  • Stimulate the cells by perfusing with a buffer containing the agonist (e.g., LPI).

  • Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths.

  • Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced calcium response.

Visualizations

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gq GPR55->Gq Activates Arrestin β-Arrestin GPR55->Arrestin Recruits LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytoplasm) Ca_ER->Ca_cyto RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 ERK->pERK Transcription Transcription Factors pERK->Transcription Regulates

Caption: GPR55 signaling cascade and the inhibitory action of this compound.

Orthogonal_Assay_Workflow Primary_Screen Primary Screen (β-Arrestin Recruitment) Hit_Compounds Hit Compounds (e.g., this compound) Primary_Screen->Hit_Compounds Orthogonal_Assays Orthogonal Assays Hit_Compounds->Orthogonal_Assays ERK_Assay ERK1/2 Phosphorylation Orthogonal_Assays->ERK_Assay Ca_Assay Calcium Mobilization Orthogonal_Assays->Ca_Assay Selectivity_Assay Selectivity Assays (vs. CB1, CB2, GPR35) Orthogonal_Assays->Selectivity_Assay Validated_Hit Validated Antagonist ERK_Assay->Validated_Hit Ca_Assay->Validated_Hit Selectivity_Assay->Validated_Hit

Caption: Workflow for validating GPR55 antagonists using orthogonal assays.

References

Unveiling the Kinase Selectivity Profile of ML191: A Comparative Guide to Off-Target Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a framework for assessing the off-target activities of ML191, a known GPR55 antagonist, through broad kinase panel screening. While specific experimental data for this compound kinase screening is not publicly available, this document presents a comparative methodology, including hypothetical data, detailed experimental protocols, and workflow visualizations to guide such an investigation.

This compound has been identified as a potent and selective antagonist of the G-protein coupled receptor 55 (GPR55). Its utility as a chemical probe to elucidate the physiological and pathological roles of GPR55 is significant. However, the comprehensive selectivity profile of this compound against other classes of enzymes, particularly protein kinases, remains to be fully characterized. Off-target interactions with kinases are a common feature of small molecule inhibitors and can lead to confounding biological effects or potential toxicity. Therefore, screening this compound against a broad panel of kinases is a critical step in its validation as a selective chemical probe.

This guide outlines the process for such a screen, comparing the hypothetical results of this compound to a well-characterized, promiscuous kinase inhibitor, Staurosporine, to provide context for data interpretation.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes hypothetical percentage inhibition data for this compound and a control compound, Staurosporine, when screened against a panel of representative kinases at a concentration of 10 µM. This format allows for a direct comparison of the selectivity of the two compounds.

Kinase TargetKinase FamilyThis compound (% Inhibition at 10 µM)Staurosporine (% Inhibition at 10 µM)
ABL1Tyrosine Kinase598
AKT1AGC Kinase895
AURKAAurora Kinase392
CDK2CMGC Kinase697
EGFRTyrosine Kinase288
MAPK1 (ERK2)CMGC Kinase1085
METTyrosine Kinase490
PAK1STE Kinase789
PIK3CALipid Kinase1275
PLK1Polo-like Kinase596
ROCK1AGC Kinase993
SRCTyrosine Kinase699

Experimental Protocols

A detailed methodology for a representative broad-spectrum kinase screening assay is provided below. This protocol is based on a common radiometric assay format.

Objective: To determine the percentage inhibition of a panel of protein kinases by this compound at a single concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Staurosporine control inhibitor stock solution (e.g., 1 mM in DMSO)

  • Recombinant human kinases

  • Kinase-specific substrates

  • Kinase reaction buffer (typically contains HEPES, MgCl2, MnCl2, DTT, and BSA)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare intermediate dilutions of this compound and Staurosporine in the kinase reaction buffer. The final assay concentration is typically 10 µM. A DMSO control is run in parallel.

  • Kinase Reaction Setup:

    • Add 10 µL of the diluted compound or DMSO control to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP in kinase reaction buffer. The final ATP concentration is often set near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with wash buffer to remove any unbound [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute, CPM) is used to calculate the percentage of remaining kinase activity in the presence of the inhibitor compared to the DMSO control.

    • Percentage Inhibition is calculated as: (1 - (CPM_inhibitor / CPM_DMSO)) * 100%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway for contextualizing potential off-target effects.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution (this compound, Staurosporine, DMSO) Reaction_Setup Combine in 96-well Plate Compound_Dilution->Reaction_Setup Kinase_Substrate_Mix Kinase & Substrate Mix Kinase_Substrate_Mix->Reaction_Setup ATP_Mix [γ-³³P]ATP & ATP Mix ATP_Mix->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Filtration Transfer to Filter Plate & Wash Termination->Filtration Scintillation_Counting Add Scintillant & Count Filtration->Scintillation_Counting Data_Analysis Calculate % Inhibition Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for a radiometric broad kinase panel screen.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway, a common node for off-target kinase activity.

Comparative Analysis of TRPC4/5 Channel Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of small molecule inhibitors targeting the Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) ion channels. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection and application of these pharmacological tools.

While the initial query focused on "ML191," our comprehensive search identified this compound as a GPR55 antagonist. The broader context of the request, particularly the interest in comparative effects across different cell types, strongly suggests a focus on the well-characterized TRPC4/5 channel inhibitor, ML204 , and its alternatives. This guide will therefore focus on the comparative analysis of ML204 and other notable TRPC4/5 inhibitors.

Introduction to TRPC4/5 Channels

TRPC4 and TRPC5 are calcium-permeable non-selective cation channels that play crucial roles in a variety of physiological processes, including neuronal development, smooth muscle function, and fear and anxiety responses. Their involvement in various pathologies has made them attractive targets for therapeutic intervention. A number of small molecule inhibitors have been developed to probe the function of these channels and for potential therapeutic development.

Comparative Efficacy of TRPC4/5 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ML204 and other selected TRPC4/5 inhibitors in various cell types. The data is primarily derived from studies using human embryonic kidney (HEK293) cells engineered to express specific TRPC channel subunits, as well as some native cell lines.

CompoundTarget(s)Cell TypeAssay TypeIC50Citation(s)
ML204 TRPC4/5HEK293 (expressing mouse TRPC4β)Fluo-4 Ca2+ influx0.96 µM[1]
TRPC4HEK293 (expressing mouse TRPC4β)Electrophysiology2.6 µM[1]
TRPC4/5Multiple Myeloma (U266, MM.1s)Calcium InfluxEffective at 20 µM[2]
M084 TRPC4HEK293Fluorescence Membrane Potential10.3 µM[3][4]
TRPC5HEK293Fluorescence Membrane Potential8.2 µM[3][4]
TRPC4HEK293Fluorescence Ca2+ Assay3.7 µM[4]
HC-070 human TRPC5HEK293Fluo-4 Ca2+ influx9.3 nM[5][6]
human TRPC4HEK293Fluo-4 Ca2+ influx46 nM[5][6]
human TRPC5HEK293Electrophysiology0.52 nM[6]
human TRPC4 (M2R-activated)HEK293Electrophysiology0.49 nM[5]
human TRPC1/5 (M1R-activated)HEK293Electrophysiology4.4 nM[5]
human TRPC1/4 (M2R-activated)HEK293Electrophysiology1.3 nM[5]
Clemizole mouse TRPC5HEK293Fluo-4 Ca2+ influx / Electrophysiology1.0 - 1.3 µM[7][8]
mouse TRPC4βHEK293Fluo-4 Ca2+ influx6.4 µM[7]
TRPC1:TRPC5 heteromersHEK293ElectrophysiologyEffective[7][8]
Native TRPC5-like currentsU-87 glioblastomaElectrophysiologyEffective[7][8]

Note on this compound: this compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55), with reported IC50 values of 1.08 µM in a β-arrestin trafficking assay in U2OS cells and 0.4 µM in an ERK1/2 phosphorylation assay in U2OS cells[9][10]. As it operates through a different mechanism and target, a direct comparison with TRPC4/5 inhibitors is not provided in the table above.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for two key experimental techniques used to characterize TRPC4/5 inhibitors.

Calcium Imaging Assay (Fluorescent Plate Reader-Based)

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC channel activation and inhibition.

  • Cell Preparation:

    • Seed HEK293 cells stably or transiently expressing the TRPC channel of interest (e.g., TRPC4 or TRPC5) and a G protein-coupled receptor (GPCR) for activation (e.g., a muscarinic receptor) into black-walled, clear-bottom 96-well plates.

    • Culture cells to 80-90% confluency for the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in a physiological saline solution like Hanks' Balanced Salt Solution (HBSS).

    • Wash the cells once with HBSS and then incubate them in the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove any excess dye.

  • Inhibitor Incubation:

    • Prepare serial dilutions of the test inhibitor in HBSS. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Add the inhibitor solutions to the respective wells and incubate for 10-20 minutes.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Record a baseline fluorescence signal for a few seconds.

    • Inject a TRPC channel activator (e.g., carbachol to stimulate co-expressed muscarinic receptors or a direct activator like Englerin A) into the wells.

    • Continue to record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after the addition of the activator.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPC channels and the effect of inhibitors on these currents.

  • Cell and Solution Preparation:

    • Plate cells expressing the target TRPC channel onto glass coverslips suitable for microscopy.

    • Prepare an extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Prepare an intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2). Cesium is often used to block potassium channels.

  • Recording Procedure:

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Establish a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV) to elicit baseline currents.

  • Inhibitor Application and Measurement:

    • Perfuse the cell with the extracellular solution containing a TRPC channel activator to induce a stable current.

    • Once a stable current is achieved, co-perfuse the cell with the activator and the desired concentration of the inhibitor.

    • Record the inhibition of the current.

    • Wash out the inhibitor to observe any reversal of the effect.

  • Data Analysis:

    • Measure the peak inward and outward currents before, during, and after the application of the inhibitor.

    • Calculate the percentage of inhibition at each concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12][13]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving TRPC4/5 and a typical experimental workflow for inhibitor characterization.

TRPC4_5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gq/11 GPCR->G_protein activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channel Ca_influx Ca2+ Influx TRPC4_5->Ca_influx mediates Ligand Ligand Ligand->GPCR G_protein->PLC activates DAG->TRPC4_5 activates Downstream Downstream Signaling Ca_influx->Downstream triggers ML204 ML204 & Alternatives ML204->TRPC4_5 inhibits Inhibitor_Screening_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing TRPC4/5) start->cell_culture primary_screen Primary High-Throughput Screen (e.g., Calcium Imaging Assay) cell_culture->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds end End hit_id->end Inactive Compounds secondary_assay Secondary/Orthogonal Assay (e.g., Electrophysiology) dose_response->secondary_assay selectivity Selectivity Profiling (vs. other TRP channels) secondary_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt lead_opt->end

References

Safety Operating Guide

Proper Disposal Procedures for ML191: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of ML191 (CAS No. 931695-79-3), a selective antagonist of GPR55. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While this compound is not classified as hazardous according to the Globally Harmonized System (GHS), it is recommended to handle it as a chemical waste with caution due to limited comprehensive hazard data.[1]

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

General Handling Guidelines:

  • Avoid contact with eyes, skin, and clothing.

  • Do not ingest or inhale the substance.[2]

  • Wash hands thoroughly after handling.[2]

  • In case of accidental contact, follow standard first-aid measures. For eye contact, rinse thoroughly with water. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[1]

Quantitative Data: Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₂₄H₂₅N₃O₃
Molecular Weight 403.5 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility Soluble in DMSO (approx. 5 mg/ml)
Storage Store at -20°C
Stability ≥4 years at -20°C
UV/Vis λmax: 269 nm

Data sourced from Cayman Chemical product information sheet.[2]

Experimental Protocol: Preparation of this compound Stock Solution

A common procedure in the laboratory is the preparation of a stock solution. The following is a general protocol for dissolving this compound.

Materials:

  • This compound crystalline solid

  • Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate glassware (e.g., vial, volumetric flask)

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound crystalline solid in a suitable vial.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 5 mg/ml solution, add 1 ml of DMSO for every 5 mg of this compound).

  • Purge the vial with an inert gas to prevent degradation of the compound.

  • Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C for long-term stability.

Step-by-Step Disposal Procedures for this compound

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not dispose of this compound down the drain or in the regular trash. [1] It is classified as slightly hazardous to water.[1]

1. Unused or Expired this compound (Solid Form):

  • Containerize: Place the original container with the unused or expired this compound into a larger, labeled, and sealable waste container.

  • Labeling: Clearly label the outer container as "Hazardous Waste" or "Chemical Waste for Disposal" and list the contents, including the name "this compound" and CAS number "931695-79-3".

  • Storage: Store the waste container in a designated and properly ventilated hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

2. This compound Solutions (e.g., in DMSO):

  • Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other types of chemical waste unless compatibility has been confirmed.

  • Labeling: Label the waste container with "Hazardous Waste," the name of the solvent (e.g., "this compound in DMSO"), and the approximate concentration.

  • Storage: Store the container in a designated hazardous waste area.

  • Disposal: Dispose of the waste solution through a licensed hazardous waste disposal service.

3. Contaminated Labware and PPE:

  • Solid Waste: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.

  • Labeling: Label the bag or container as "Solid Chemical Waste" and list the contaminant "this compound".

  • Disposal: Dispose of as solid hazardous waste through your institution's chemical waste program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

ML191_Disposal_Workflow cluster_0 This compound Waste Identification cluster_1 Segregation and Collection cluster_2 Containerization and Labeling cluster_3 Final Disposal start Identify this compound Waste Stream waste_type Determine Waste Type start->waste_type solid Unused/Expired Solid this compound waste_type->solid Solid solution This compound Solution (e.g., in DMSO) waste_type->solution Liquid contaminated Contaminated Labware/PPE waste_type->contaminated Solid Labware containerize_solid Containerize in Labeled 'Chemical Waste' Container solid->containerize_solid containerize_solution Collect in Labeled 'Chemical Waste' Container solution->containerize_solution containerize_contaminated Collect in Labeled 'Solid Chemical Waste' Bag/Container contaminated->containerize_contaminated disposal Arrange for Professional Hazardous Waste Disposal containerize_solid->disposal containerize_solution->disposal containerize_contaminated->disposal

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safety Protocols for ML191: A Guide to Proper Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of a chemical is the critical first step in ensuring laboratory safety. The designation "ML191" can refer to several distinct chemical products with vastly different properties and associated risks. This guide provides essential safety and logistical information for three separate products: HIMEDIA this compound (1.5M Tris Buffer, pH 8.8) , a common laboratory buffer; PERMATREAT® PC-191T , an antiscalant for reverse osmosis systems; and Hydrothol® 191 , a potent aquatic algaecide and herbicide.

It is imperative to verify the specific product you are handling by checking the manufacturer's label and Safety Data Sheet (SDS) before proceeding with any work.

HIMEDIA this compound: 1.5M Tris Buffer, pH 8.8

HIMEDIA this compound is a buffer solution used in various laboratory applications. According to its Safety Data Sheet, it is not classified as a hazardous substance or mixture. However, adherence to good laboratory practices and the use of personal protective equipment are still essential.

Personal Protective Equipment (PPE) for HIMEDIA this compound
PPE CategoryRecommended EquipmentSpecifications & Standards
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).Equipment should be tested and approved under standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Protective gloves (e.g., nitrile, latex).Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[1]
Skin/Body Protection Laboratory coat or other protective clothing.Wash hands and face after handling. Immediately change any contaminated clothing.[1]
Respiratory Protection Not normally required.Use in a well-ventilated area. Avoid inhaling vapor or mist.[1]
Experimental Protocol: Safe Handling and Disposal of HIMEDIA this compound

Handling:

  • Preparation: Before use, ensure an eyewash station is accessible. Inspect the container for leaks or damage.

  • Use: Avoid contact with eyes and skin.[1] Wash hands thoroughly after handling.

  • Spills: For spills, wear appropriate PPE, absorb with an inert material (e.g., sand, vermiculite), and collect in a suitable, closed container for disposal.[1]

Disposal:

  • Soak up with inert adsorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1] Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Handling HIMEDIA this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Inspect Container prep2 Confirm Eyewash Access prep1->prep2 handle1 Don PPE (Gloves, Goggles) prep2->handle1 handle2 Use in Well-Ventilated Area handle1->handle2 handle3 Avoid Skin/Eye Contact handle2->handle3 disp1 Absorb Spills with Inert Material handle3->disp1 disp3 Wash Hands Thoroughly handle3->disp3 disp2 Dispose of Waste in Closed Containers disp1->disp2

Caption: A basic workflow for the safe handling of HIMEDIA this compound.

PERMATREAT® PC-191T: Reverse Osmosis Antiscalant

PERMATREAT® PC-191T is a chemical used to prevent scale formation in membrane systems. Its safety data sheet indicates that it is not a hazardous substance and health injuries are not expected under normal use.[2][3]

Personal Protective Equipment (PPE) for PERMATREAT® PC-191T
PPE CategoryRecommended EquipmentSpecifications & Standards
Eye/Face Protection Safety glasses.[3]Standard protective eyewear.
Hand Protection Protective gloves.[2][3]Gloves should be replaced if there are signs of degradation or chemical breakthrough.[3]
Skin/Body Protection Suitable protective clothing.[2][3]Standard work clothing.
Respiratory Protection No personal respiratory protective equipment is normally required.[3]Ensure good general ventilation.[3]
Experimental Protocol: Safe Handling and Disposal of PERMATREAT® PC-191T

Handling:

  • Preparation: Ensure the work area has good general ventilation.[3]

  • Use: Wash hands before breaks and immediately after handling the product.[2][3]

  • Spills: For large spills, dike the material to prevent runoff into waterways. For smaller spills, contain and collect with a non-combustible absorbent material (e.g., sand, earth) and place in a container for disposal according to local regulations.[3]

Disposal:

  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Fire residues and contaminated fire extinguishing water must be disposed of in accordance with local regulations.[2]

Workflow for Handling PERMATREAT® PC-191T

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Ensure Good General Ventilation handle1 Don PPE (Safety Glasses, Gloves) prep1->handle1 handle2 Handle Product handle1->handle2 disp1 Contain and Absorb Spills handle2->disp1 disp3 Wash Hands After Handling handle2->disp3 disp2 Dispose of Waste per Regulations disp1->disp2

Caption: A standard workflow for the safe handling of PERMATREAT® PC-191T.

Hydrothol® 191: Aquatic Algaecide and Herbicide

Hydrothol® 191 is a significantly hazardous substance used for controlling algae and aquatic weeds. It is classified as dangerous and can cause irreversible eye damage, may be fatal if swallowed or absorbed through the skin, and causes skin burns.[4][5][6] Extreme caution must be exercised when handling this product.

Personal Protective Equipment (PPE) for Hydrothol® 191
PPE CategoryRecommended EquipmentSpecifications & Standards
Eye/Face Protection Chemical goggles.Have eye flushing equipment immediately available.[6]
Hand Protection Chemical-resistant gloves.Avoid all contact with skin.
Skin/Body Protection Full protective clothing to prevent any skin contact.Remove and wash contaminated clothing before reuse.[4][7]
Respiratory Protection NIOSH-approved respirator with an N95 particulate filter where airborne exposure is likely.For potential significant exposure, use an approved full-face, positive-pressure, self-contained breathing apparatus.[6]
Experimental Protocol: Safe Handling and Disposal of Hydrothol® 191

Handling:

  • Preparation: Work only with adequate ventilation, preferably local mechanical exhaust.[5] Ensure emergency eye wash and shower are immediately accessible.

  • Use: Do not get in eyes, on skin, or on clothing. Do not breathe mist.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][7]

  • Spills: For small spills, soak up with an inert absorbent. For large spills, pump into marked containers for disposal. Consult with a regulatory specialist for reporting and disposal requirements.[5]

First Aid:

  • If in eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[5]

  • If on skin: Immediately wash with cool/cold water. If irritation develops, get immediate medical attention.[5]

  • If swallowed: Call a poison control center or doctor immediately. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[5][7]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant. Empty containers may contain hazardous residues.[4][7]

Workflow for Handling Hydrothol® 191

cluster_prep Preparation (High Hazard) cluster_handling Handling (High Hazard) cluster_disposal Disposal & Decontamination prep1 Work in Area with Local Exhaust Ventilation prep2 Confirm Immediate Access to Eyewash/Shower prep1->prep2 handle1 Don Full PPE (Goggles, Gloves, Protective Clothing, Respirator) prep2->handle1 handle2 Strictly Avoid All Contact (Eyes, Skin, Inhalation) handle1->handle2 disp1 Contain and Absorb Spills handle2->disp1 disp3 Decontaminate and Wash Hands Thoroughly handle2->disp3 disp2 Dispose of Waste via Approved Plant disp1->disp2

Caption: A high-hazard workflow for the safe handling of Hydrothol® 191.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.